molecular formula C9H7N5O3 B030238 Acetyl-6-formylpterin CAS No. 29769-49-1

Acetyl-6-formylpterin

Cat. No.: B030238
CAS No.: 29769-49-1
M. Wt: 233.18 g/mol
InChI Key: DDBCPKAHJKOGKK-UHFFFAOYSA-N
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Description

2-Acetamido-6-formylpteridin-4-one is a specialized pteridine derivative provided for research and development purposes. This compound is intended for use in laboratory investigations only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the specific scientific literature for this compound to understand its full research potential, applications, and mechanism of action. Proper safety procedures and handling protocols must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-formyl-4-oxo-3H-pteridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBCPKAHJKOGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299390
Record name N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29769-49-1
Record name NSC129965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Immunomodulatory Role of Acetyl-6-formylpterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pteridine (B1203161) derivative, closely related to 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid (vitamin B9). While not a direct participant in core metabolic pathways as a cofactor, Ac-6-FP has emerged as a potent and specific modulator of the immune system. Its primary and most well-characterized role is as an antagonist of Mucosal-Associated Invariant T (MAIT) cells. This technical guide provides an in-depth overview of the biological function of Ac-6-FP, focusing on its mechanism of action, its interaction with the major histocompatibility complex (MHC) class I-related protein 1 (MR1), and its application as a research tool in immunology and drug development.

Introduction

Pteridine compounds are a class of heterocyclic molecules that are precursors to a wide range of biologically important cofactors, including folates and biopterins. These cofactors are essential for numerous enzymatic reactions, including one-carbon transfers and amino acid metabolism. This compound, however, is primarily recognized for its distinct role in immunoregulation. It serves as a powerful tool to probe the function of MAIT cells, a unique subset of innate-like T cells involved in host defense against microbial infections and implicated in various inflammatory diseases.

Mechanism of Action: Antagonism of MAIT Cell Activation

The biological activity of this compound is centered on its interaction with the MR1 protein, a non-classical MHC class I-like molecule. MR1 specializes in presenting small molecule metabolites, derived from the microbial riboflavin (B1680620) (vitamin B2) synthesis pathway, to the T-cell receptor (TCR) of MAIT cells. This recognition of microbial antigens triggers the activation of MAIT cells, leading to the release of pro-inflammatory cytokines and cytotoxic molecules to combat infection.

This compound acts as a competitive antagonist in this process.[1][2] It binds to the antigen-binding cleft of MR1 but, unlike agonist ligands, the resulting Ac-6-FP-MR1 complex does not activate the MAIT cell TCR.[3] Instead, by occupying the binding site, it prevents the presentation of stimulatory microbial antigens, thereby inhibiting MAIT cell activation.[1]

Binding to MR1

The binding of Ac-6-FP to MR1 is a high-affinity interaction characterized by the formation of a covalent Schiff base. The formyl group of Ac-6-FP reacts with the ε-amino group of a specific lysine (B10760008) residue (Lys43) within the MR1 binding pocket.[3][4] This covalent linkage contributes to the stability of the Ac-6-FP-MR1 complex, allowing for potent and sustained inhibition of MAIT cell activation.[5] Structural studies have revealed that the pterin (B48896) ring of Ac-6-FP is nestled within a hydrophobic pocket of MR1.[5]

Quantitative Data

The interaction of this compound with MR1 and its effect on MAIT cell function have been quantified in several studies. The following table summarizes key quantitative parameters.

ParameterValueMethodBiological SystemReference
IC50 for MAIT Cell Inhibition 0.1 µMMAIT cell activation assayHuman MAIT cells[3]
IC50 for MR1 Binding 29.9 nMFluorescence polarization-based cell-free assayRecombinant human MR1[6]
PDB ID of Ac-6-FP-MR1-TCR Complex 4PJ5, 4PJFX-ray crystallographyHuman proteins[1][7]

Signaling Pathway and Logical Relationships

The signaling pathway illustrating the inhibitory action of this compound on MAIT cell activation is depicted below.

MAIT_Cell_Inhibition Signaling Pathway of MAIT Cell Inhibition by this compound cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 MR1_Agonist MR1-Agonist Complex MR1->MR1_Agonist Forms Complex MR1_Ac6FP MR1-Ac-6-FP Complex MR1->MR1_Ac6FP Forms Stable Complex Agonist Microbial Agonist (Riboflavin Metabolite) Agonist->MR1 Binds to MR1 Ac6FP This compound (Antagonist) Ac6FP->MR1 Binds to MR1 (Schiff Base with Lys43) Inhibition Inhibition of Activation MAIT_TCR MAIT Cell TCR MR1_Agonist->MAIT_TCR Recognized by TCR MR1_Ac6FP->MAIT_TCR Blocks Recognition Activation MAIT Cell Activation (Cytokine Release, Cytotoxicity) MAIT_TCR->Activation Triggers MAIT_TCR->Inhibition Leads to

MAIT Cell Inhibition by this compound

Experimental Protocols

This compound is a valuable tool for in vitro and in vivo studies of MAIT cell biology. Below are detailed methodologies for key experiments.

Synthesis of this compound

Materials:

  • 6-formylpterin

  • Acetic acid

  • Acetic anhydride (B1165640)

  • Isopropyl alcohol (IPA)

  • Activated carbon

  • Sintered disc filter funnel

  • Rotary evaporator

  • Vacuum desiccator with NaOH

Procedure: [8]

  • Add 5 g of finely ground 6-formylpterin to a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride in a round-bottom flask.

  • Reflux the suspension with stirring for approximately 6 hours, or until most of the solid has dissolved.

  • Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.

  • Evaporate the filtrate to a volume of approximately 70 ml using a rotary evaporator.

  • Allow the solution to cool, then store at 4°C overnight to allow for precipitation.

  • Filter the precipitated this compound, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.

  • For recrystallization, quickly dissolve the crude product in a boiling 1:1 mixture of IPA and water.

  • Add activated carbon, stir for 3 minutes, and filter the hot solution.

  • Cool the filtrate in an ice bath and evaporate to approximately 50 ml.

  • Store at 4°C overnight to allow for recrystallization.

  • Filter the purified crystals, wash with cold IPA/water (1:1) and then with IPA, and dry under vacuum over NaOH.

In Vitro MAIT Cell Activation/Inhibition Assay

Materials:

  • Antigen-presenting cells (APCs) expressing MR1 (e.g., C1R.MR1 cell line)

  • Isolated primary human or mouse MAIT cells or a MAIT cell line

  • This compound (Ac-6-FP) stock solution (e.g., 10 mM in DMSO)

  • MAIT cell agonist (e.g., 5-OP-RU, prepared by mixing 5-A-RU and methylglyoxal)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Flow cytometer

  • Antibodies for staining (e.g., anti-CD69, anti-IFN-γ)

  • Brefeldin A (for intracellular cytokine staining)

Procedure:

  • Seed APCs in a 96-well plate at an appropriate density (e.g., 5 x 104 cells/well) and allow them to adhere if necessary.

  • Prepare serial dilutions of Ac-6-FP in cell culture medium. Add the desired concentrations of Ac-6-FP to the wells containing APCs and incubate for 1-2 hours at 37°C.

  • Add a fixed, predetermined concentration of the MAIT cell agonist (e.g., 5-OP-RU) to the wells. Include control wells with no agonist and no Ac-6-FP.

  • Add MAIT cells to the wells at a 1:1 or 2:1 ratio with APCs.

  • Co-culture the cells for 18-24 hours at 37°C. For intracellular cytokine staining, add Brefeldin A for the last 4-6 hours of incubation.

  • Harvest the cells and stain for surface markers (e.g., CD3, TCR Vα7.2, CD69).

  • For intracellular cytokine staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Analyze the cells by flow cytometry to determine the percentage of activated MAIT cells (e.g., CD69+ or IFN-γ+) in each condition.

  • Calculate the IC50 value of Ac-6-FP by plotting the percentage of inhibition against the log of the Ac-6-FP concentration.

In Vivo Administration in a Mouse Model of Liver Fibrosis

Materials:

  • Mouse model of liver fibrosis (e.g., CCl4-induced or diet-induced)[9]

  • This compound

  • Vehicle solution (e.g., sterile PBS with a low percentage of DMSO)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Induce liver fibrosis in mice according to the established protocol.

  • Prepare a sterile solution of Ac-6-FP in the vehicle at the desired concentration (e.g., 10 µM).[9]

  • Administer Ac-6-FP to the mice via i.p. injection at a specified dose and frequency (e.g., daily or every other day).

  • Include a control group of mice receiving vehicle injections only.

  • At the end of the treatment period, sacrifice the mice and harvest the livers.

  • Assess the extent of liver fibrosis by histological analysis (e.g., Sirius Red staining for collagen) and gene expression analysis of fibrotic markers (e.g., Col1a1, Acta2) by qPCR.

  • Isolate intrahepatic lymphocytes to analyze the frequency and activation state of MAIT cells by flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of this compound on MAIT cell activation.

Experimental_Workflow Experimental Workflow for MAIT Cell Inhibition Assay prep_cells 1. Prepare Cells - APCs (MR1+) - MAIT Cells plate_apc 2. Plate APCs (96-well plate) prep_cells->plate_apc add_ac6fp 3. Add this compound (Titrated concentrations) plate_apc->add_ac6fp add_agonist 4. Add MAIT Cell Agonist (e.g., 5-OP-RU) add_ac6fp->add_agonist add_mait 5. Add MAIT Cells add_agonist->add_mait incubate 6. Co-culture (18-24 hours, 37°C) add_mait->incubate stain 7. Stain Cells - Surface markers (CD69) - Intracellular cytokines (IFN-γ) incubate->stain analyze 8. Flow Cytometry Analysis stain->analyze data 9. Data Analysis (Calculate % Inhibition, IC50) analyze->data

Workflow for MAIT Cell Inhibition Assay

Conclusion

This compound is a well-defined and potent antagonist of MAIT cell activation. Its specific interaction with MR1 and its ability to competitively inhibit the binding of stimulatory microbial ligands make it an invaluable tool for immunological research. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for scientists and researchers aiming to investigate the role of MAIT cells in health and disease. Further exploration of the therapeutic potential of Ac-6-FP and other MR1-targeting compounds may lead to novel treatments for a range of conditions, from infectious diseases to autoimmune disorders and fibrosis.

References

An In-depth Technical Guide to the Discovery and History of Acetyl-6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP) has emerged as a critical tool in the study of mucosal-associated invariant T (MAIT) cell biology. While its precursor, 6-formylpterin (B158403) (6-FP), is a natural photodegradation product of folic acid, Ac-6-FP is a synthetic derivative valued for its stability and potent ability to modulate the major histocompatibility complex (MHC) class I-related protein 1 (MR1). This technical guide provides a comprehensive overview of the historical context of pterin (B48896) discovery, the identification of 6-formylpterin, and the subsequent synthesis and characterization of this compound. Detailed experimental protocols for key methodologies and a summary of relevant quantitative data are presented to support researchers in the field.

Introduction: A History of Pteridine (B1203161) Chemistry

The story of this compound is rooted in the broader history of pteridine chemistry. Pteridines, a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, were first identified as the pigments responsible for the coloration of butterfly wings in the late 19th century.[1] The name "pterin" itself is derived from the Greek word "pteron," meaning wing.[1] Early research focused on the isolation and structural elucidation of these natural pigments. Over time, the biological significance of pteridines became increasingly apparent, with discoveries of their roles as enzymatic cofactors (e.g., folic acid and biopterin) and signaling molecules.[2]

The study of folic acid (Vitamin B9) and its metabolism has been a particularly fruitful area of research. It was in the context of investigating the stability of folic acid that its light-sensitive nature was discovered.

Discovery of 6-formylpterin: A Photodegradation Product of Folic Acid

Early studies on the effects of ultraviolet (UV) radiation on folic acid revealed that it undergoes photodegradation.[3] A significant breakthrough in understanding this process was the identification of the primary cleavage products. It was established that upon exposure to UV light, the folic acid molecule cleaves at the C9-N10 bond, yielding p-aminobenzoyl-L-glutamic acid and a pteridine derivative. This pteridine derivative was identified as 6-formylpterin (6-FP).

Further research elucidated the kinetics and mechanism of this photodegradation, demonstrating that the process is dependent on factors such as pH and the presence of oxygen.[3] The discovery of 6-formylpterin as a natural breakdown product of a vital nutrient sparked interest in its own biological activities.

Biological Activities of 6-formylpterin

Subsequent investigations into the biological effects of 6-formylpterin revealed its capacity to generate reactive oxygen species (ROS) in the presence of NAD(P)H.[4] This property led to studies exploring its role in inducing apoptosis and suppressing cell proliferation.[4] The realization that a common photodegradation product of folic acid could have potent biological effects highlighted the need for stable analogs to facilitate further research.

The Emergence of this compound: A Stable Synthetic Analog

While a specific, dated discovery of the first synthesis of this compound is not prominently documented in the literature, its creation arose from the scientific necessity for a more stable and research-friendly version of 6-formylpterin. The inherent reactivity and light sensitivity of the formyl group in 6-FP presented challenges for its use in prolonged biological experiments.

The acetylation of the amino group at the 2-position of the pteridine ring to yield 2-acetamido-6-formylpteridin-4-one, or this compound, provided a solution. This modification increased the compound's stability while retaining the crucial 6-formyl group necessary for its biological activity, particularly its interaction with the MR1 protein. The development of Ac-6-FP was a pivotal step in enabling detailed studies of the MR1-MAIT cell axis.

Physicochemical Properties

A summary of the key physicochemical properties of 6-formylpterin and this compound is provided in the table below for easy comparison.

Property6-formylpterinThis compound
IUPAC Name 2-amino-4-oxo-3,4-dihydropteridine-6-carbaldehydeN-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide
Molecular Formula C₇H₅N₅O₂C₉H₇N₅O₃
Molecular Weight 191.15 g/mol 233.18 g/mol
CAS Number 712-30-129769-49-1

Experimental Protocols

Synthesis of this compound from 6-formylpterin

This protocol describes a common method for the acetylation of 6-formylpterin.

Materials:

  • 6-formylpterin

  • Acetic acid, glacial

  • Acetic anhydride

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Activated carbon

  • Sodium hydroxide (B78521) (NaOH) pellets (for vacuum desiccator)

Procedure:

  • To a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride, add 5 g of finely ground 6-formylpterin.

  • Heat the suspension under reflux with stirring for approximately 6 hours, or until the majority of the solid has dissolved.

  • Filter the hot solution through a sintered glass funnel and rinse the funnel with 20 mL of acetic acid.

  • Concentrate the filtrate to a volume of approximately 70 mL using a rotary evaporator.

  • Allow the solution to cool, then place it at 4°C overnight to facilitate precipitation.

  • Collect the precipitated this compound by filtration and wash the filter cake with 20 mL of cold acetic acid.

  • Dry the crude product in a vacuum desiccator over NaOH.

Recrystallization:

  • Rapidly heat 150 mL of a 1:1 (v/v) solution of isopropyl alcohol and water to boiling.

  • Add the crude this compound to the boiling solvent and stir until dissolved (approximately 3 minutes).

  • Add 1.3 g of activated carbon and continue to stir at boiling for 3 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate in an ice bath and then concentrate to approximately 50 mL using a rotary evaporator.

  • Store the solution at 4°C overnight to allow for recrystallization.

  • Collect the purified crystals by filtration, wash with 20 mL of cold 1:1 IPA/water, followed by 20 mL of IPA.

  • Dry the final product in a vacuum desiccator over NaOH.

Characterization of this compound

The identity and purity of the synthesized this compound are typically confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the characteristic proton and carbon signals of the acetyl group and the pteridine core.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Signaling Pathways and Logical Relationships

Photodegradation of Folic Acid to 6-formylpterin

The following diagram illustrates the process of folic acid photodegradation.

Folic_Acid_Photodegradation Folic_Acid Folic Acid Cleavage Cleavage at C9-N10 bond Folic_Acid->Cleavage UV_Light UV Light UV_Light->Cleavage pABG p-Aminobenzoyl-L-glutamic acid Cleavage->pABG FP 6-formylpterin Cleavage->FP

Caption: Photodegradation pathway of folic acid to 6-formylpterin.

Synthesis of this compound

This diagram outlines the synthetic workflow for producing this compound from its precursor.

Acetyl_6_formylpterin_Synthesis Start 6-formylpterin Reaction Acetylation (Acetic Anhydride, Acetic Acid) Start->Reaction Purification Purification (Precipitation & Recrystallization) Reaction->Purification Product This compound Purification->Product Analysis Characterization (HPLC, NMR, MS) Product->Analysis

References

An In-depth Technical Guide to Acetyl-6-formylpterin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pteridine (B1203161) derivative that has emerged as a significant modulator of the immune system. As an analogue of 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid, Ac-6-FP plays a crucial role in the study of Mucosal-Associated Invariant T (MAIT) cells. It functions as a potent inhibitor of MAIT cell activation by binding to the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][2][3] This interaction stabilizes MR1 on the cell surface but does not trigger the downstream signaling required for MAIT cell activation, effectively acting as a competitive antagonist to activating ligands.[1][2] The unique immunomodulatory properties of Ac-6-FP make it an invaluable tool for research into MAIT cell biology and a potential candidate for therapeutic interventions in autoimmune diseases and other inflammatory conditions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a pteridine core, which is composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. The key functional groups are an acetyl group attached to the amino group at the 2-position and a formyl group at the 6-position of the pteridine ring system.

Chemical Identifiers
PropertyValue
IUPAC Name N-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide
Synonyms Ac-6-FP, 2-Acetamido-6-formylpteridin-4-one, NSC 129965
CAS Number 29769-49-1
Molecular Formula C₉H₇N₅O₃
Molecular Weight 233.18 g/mol
Canonical SMILES CC(=O)NC1=NC2=C(N=C(C=N2)C=O)C(=O)N1
InChI Key DDBCPKAHJKOGKK-UHFFFAOYSA-N
Physicochemical Data
PropertyValueSource
Physical Form Crystalline solid[4]
Purity ≥95% (HPLC)[4]
λmax 284 nm
Solubility DMF: 50 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 0.1 mg/mL
Storage Temperature -20°C

Biological Activity and Mechanism of Action

The primary biological function of this compound is its role as an inhibitor of MAIT cell activation.[1] MAIT cells are a subset of innate-like T cells that recognize microbial metabolites presented by the MR1 molecule.

Interaction with MR1 and Inhibition of MAIT Cells

Ac-6-FP covalently binds to the MR1 protein through the formation of a Schiff base between its formyl group and the lysine (B10760008) 43 residue in the MR1 binding cleft.[2] This binding stabilizes the MR1 molecule and promotes its expression on the surface of antigen-presenting cells (APCs).[1][2] However, the Ac-6-FP-MR1 complex is not recognized by the MAIT cell T-cell receptor (TCR) in a manner that leads to activation. Instead, it competitively inhibits the binding of activating ligands, such as derivatives of the riboflavin (B1680620) synthesis pathway.[2][5] This inhibitory activity has been quantified with a reported half-maximal inhibitory concentration (IC50) of 0.1 µM for MAIT cell activation.[1]

Signaling Pathway

The interaction between Ac-6-FP, MR1, and the MAIT cell TCR can be visualized as an inhibitory signaling pathway.

G Inhibitory Action of this compound on MAIT Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 Ac6FP_MR1 Ac-6-FP-MR1 Complex Ac6FP This compound (Ac-6-FP) Ac6FP->MR1 Binds & Stabilizes TCR MAIT TCR Ac6FP_MR1->TCR Blocks Activating Ligands NoActivation No Activation TCR->NoActivation

Caption: Inhibitory pathway of this compound on MAIT cell activation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key biological assays to evaluate its activity.

Synthesis of this compound

This protocol is adapted from a known chemical synthesis procedure.[1]

Materials:

  • 6-formylpterin

  • Acetic acid

  • Acetic anhydride (B1165640)

  • Isopropyl alcohol (IPA)

  • Activated carbon

  • Sodium hydroxide (B78521) (NaOH) pellets

  • Heating mantle, round bottom flask, condenser, sintered disc filter funnel, rotary evaporator, vacuum desiccator, ice bath

Procedure:

  • To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride in a round bottom flask, add 5 g of finely ground 6-formylpterin.

  • Reflux the suspension with stirring for approximately 6 hours, or until most of the solid has dissolved.

  • Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.

  • Concentrate the filtrate to approximately 70 g using a rotary evaporator.

  • Allow the solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to precipitate the product.

  • Collect the precipitated raw this compound by filtration, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.

Recrystallization:

  • Rapidly heat 150 ml of a 1:1 IPA/H₂O mixture to boiling.

  • Add the raw this compound and stir until dissolved (approximately 3 minutes).

  • Add 1.3 g of activated carbon and stir for 3 minutes.

  • Filter the hot solution to remove the activated carbon and immediately cool the filtrate in an ice bath.

  • Concentrate the solution to approximately 50 ml using a rotary evaporator and store at 4°C overnight.

  • Collect the purified this compound crystals by filtration, wash with 20 ml of cold 1:1 IPA/H₂O, followed by 20 ml of IPA.

  • Dry the final product in a vacuum desiccator over NaOH. The expected purity is ≥98% as determined by HPLC.

MR1 Surface Expression Assay

This flow cytometry-based assay measures the ability of Ac-6-FP to stabilize and increase the surface expression of MR1 on antigen-presenting cells.

Materials:

  • MR1-expressing cell line (e.g., C1R.MR1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound

  • Phycoerythrin (PE)-conjugated anti-MR1 antibody (clone 26.5)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Seed 1 x 10⁵ C1R.MR1 cells per well in a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and wash twice with cold flow cytometry buffer by centrifugation (300 x g, 5 minutes).

  • Resuspend the cells in 50 µL of flow cytometry buffer containing the PE-conjugated anti-MR1 antibody at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with flow cytometry buffer.

  • Resuspend the cells in 200 µL of flow cytometry buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of PE.

MAIT Cell Activation Inhibition Assay

This co-culture assay determines the IC50 of Ac-6-FP for the inhibition of MAIT cell activation.

Materials:

  • MR1-expressing APC line (e.g., C1R.MR1)

  • MAIT cell line or primary MAIT cells

  • Complete cell culture medium

  • This compound

  • A known MAIT cell activating ligand (e.g., 5-OP-RU)

  • Anti-CD69-APC antibody

  • Brefeldin A

  • ELISA kit for IFN-γ

  • 96-well flat-bottom plate

Procedure:

  • Plate 5 x 10⁴ C1R.MR1 cells per well in a 96-well plate.

  • Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C.

  • Add a fixed, sub-maximal concentration of the activating ligand (e.g., 5-OP-RU) to the wells.

  • Add 5 x 10⁴ MAIT cells to each well.

  • Incubate the co-culture for 24 hours at 37°C.

  • For flow cytometry analysis of activation markers:

    • Add Brefeldin A for the last 4-6 hours of incubation.

    • Harvest cells, wash, and stain for surface markers (e.g., CD3, TCR Vα7.2) and the activation marker CD69.

    • Analyze by flow cytometry to determine the percentage of CD69+ MAIT cells.

  • For cytokine measurement by ELISA:

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of Ac-6-FP and determine the IC50 value using non-linear regression analysis.

Fluorescence Polarization (FP) Competition Assay for MR1 Binding

This biophysical assay provides a quantitative measure of the binding affinity of Ac-6-FP to MR1 in a cell-free system.

Materials:

  • Purified, soluble recombinant MR1 protein

  • A fluorescently labeled MR1 ligand (fluorescent probe, e.g., a fluorescent derivative of an activating ligand)

  • This compound

  • Assay buffer (e.g., PBS)

  • Black, low-volume 384-well plate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determine the optimal concentration of the fluorescent probe and MR1 protein by direct titration to achieve a stable and significant polarization signal.

  • In a 384-well plate, add a fixed concentration of MR1 protein and the fluorescent probe to each well.

  • Add serial dilutions of this compound to the wells. Include a control with no competitor.

  • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Measure the fluorescence polarization on a plate reader.

  • Plot the polarization values against the logarithm of the Ac-6-FP concentration.

  • Fit the data to a competitive binding model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

G Workflow for MR1 Surface Expression Assay A Seed MR1-expressing cells B Add Ac-6-FP dilutions A->B C Incubate 16-24h B->C D Harvest and wash cells C->D E Stain with anti-MR1-PE antibody D->E F Wash cells E->F G Acquire on flow cytometer F->G H Analyze MFI G->H

Caption: Workflow for assessing MR1 surface expression via flow cytometry.

G Workflow for MAIT Cell Activation Inhibition Assay A Plate APCs B Add Ac-6-FP dilutions (1h) A->B C Add activating ligand B->C D Add MAIT cells C->D E Incubate 24h D->E F1 Analyze activation markers (Flow Cytometry) E->F1 F2 Measure cytokine release (ELISA) E->F2 G Calculate IC50 F1->G F2->G

References

Acetyl-6-formylpterin: A Technical Guide to its Role as a Pteridine Derivative in Modulating MAIT Cell Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridine (B1203161) derivatives represent a class of heterocyclic compounds with profound implications in various biological processes, ranging from enzymatic cofactor functions to pigmentation. Among these, Acetyl-6-formylpterin has emerged as a significant modulator of the immune system, specifically through its interaction with Mucosal-Associated Invariant T (MAIT) cells. This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, its relationship to the broader family of pteridine derivatives, and its mechanism of action as a competitive inhibitor of MAIT cell activation via the MHC class I-related protein 1 (MR1). This document includes a compilation of quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Pteridine Derivatives

Pteridines are heterocyclic aromatic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings.[1] This core structure is the foundation for a wide array of biologically active molecules, including essential vitamins like folic acid and riboflavin (B1680620).[2] In nature, pteridine derivatives function as enzymatic cofactors, pigments, and signaling molecules.[3] The diverse biological activities of these compounds have made them a focal point in medicinal chemistry and drug development, with applications in anticancer, antimicrobial, anti-inflammatory, and antiparasitic therapies.[1][3][4]

The biosynthesis of many pteridines originates from guanosine (B1672433) triphosphate (GTP).[5][6] This pathway generates various pterin (B48896) intermediates that can be further modified to produce a range of functional molecules.[5][6]

This compound: A Key Pteridine Derivative

This compound, also known as 2-Acetamido-6-formylpteridin-4-one, is a notable pteridine derivative.[7][8] It is recognized as a metabolite of folic acid (Vitamin B9) and has garnered significant interest for its role in immunology.[7][8]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₇N₅O₃[7][9]
Molecular Weight233.18 g/mol [7]
CAS Number29769-49-1[7][10]
AppearancePowder[7]
Storage Temperature-20°C[7]

Biological Activity: Inhibition of MAIT Cell Activation

The primary biological function of this compound that has been extensively studied is its role as an inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation.[8][11] MAIT cells are a subset of T lymphocytes that play a crucial role in the immune response to microbial infections. They recognize microbial metabolites presented by the MHC class I-related protein 1 (MR1).[11][12]

Mechanism of Action

This compound acts as a competitive antagonist of MAIT cell activation.[12] It binds to the antigen-binding cleft of the MR1 protein, thereby preventing the binding of activating ligands, such as derivatives of the riboflavin biosynthesis pathway (e.g., 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil, or 5-OP-RU).[11][12] While this compound binding to MR1 can increase the surface expression of the MR1 protein on antigen-presenting cells, it does not trigger the activation of MAIT cells.[11]

MAIT_Cell_Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 Protein TCR TCR MR1->TCR Presents 5-OP-RU 5_OP_RU 5-OP-RU (Activator) 5_OP_RU->MR1 Binds Ac_6_FP This compound (Inhibitor) Ac_6_FP->MR1 Binds (Competitively) Activation Activation TCR->Activation Signal No_Activation No Activation

Figure 1: Mechanism of MAIT cell activation and its inhibition by this compound.
Quantitative Data

The inhibitory potency and binding affinity of this compound have been quantified in various studies.

ParameterValueAssayReference
IC₅₀ (MAIT Cell Inhibition) 0.1 µMMAIT Cell Activation Assay[11]
IC₅₀ (MR1 Binding) ~40 nMFluorescence Polarization[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from commercially available synthesis procedures. Caution: 6-formylpterin (B158403) is light-sensitive.

Materials:

  • 6-formylpterin

  • Acetic acid

  • Acetic anhydride

  • Isopropyl alcohol (IPA)

  • Activated carbon

  • Sodium hydroxide (B78521) (NaOH) pellets

  • Heating mantle, round bottom flask, sintered disc filter funnel, rotary evaporator, vacuum desiccator, ice bath.

Procedure:

  • To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride, add 5 g of finely ground 6-formylpterin.

  • Reflux the suspension with stirring for approximately 6 hours, or until most of the solid has dissolved.

  • Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.

  • Evaporate the filtrate to a volume of approximately 70 ml using a rotary evaporator.

  • Allow the solution to stand at room temperature for 2 hours, then transfer to 4°C overnight to allow for precipitation.

  • Filter the precipitated raw this compound, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.

  • Recrystallization: a. Heat 150 ml of a 1:1 IPA/water mixture to boiling. b. Add the ground raw this compound and stir until dissolved (approximately 3 minutes). c. Add 1.3 g of activated carbon and stir for 3 minutes. d. Filter the hot solution to remove the activated carbon and immediately cool the filtrate in an ice bath. e. Evaporate the solution to approximately 50 ml using a rotary evaporator and then store at 3°C overnight. f. Filter the purified this compound, wash the filter cake with 20 ml of cold 1:1 IPA/water, followed by 20 ml of IPA. g. Dry the final product in a vacuum desiccator over NaOH.

Synthesis_Workflow start Start: 6-formylpterin reaction Reflux in Acetic Acid / Acetic Anhydride start->reaction filtration1 Hot Filtration reaction->filtration1 evaporation1 Evaporation filtration1->evaporation1 precipitation1 Precipitation at 4°C evaporation1->precipitation1 filtration2 Filter Raw Product precipitation1->filtration2 recrystallization Recrystallization from IPA/Water filtration2->recrystallization filtration3 Filter Purified Product recrystallization->filtration3 drying Dry under Vacuum filtration3->drying end End: this compound drying->end

Figure 2: Workflow for the synthesis of this compound.
MAIT Cell Activation Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on MAIT cell activation.

Materials:

  • Antigen-presenting cells (APCs) expressing MR1 (e.g., C1R.MR1 cells)

  • MAIT cells or a MAIT cell line (e.g., Jurkat.MAIT)

  • MAIT cell activating ligand (e.g., 5-OP-RU)

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Flow cytometer

  • Fluorescently labeled antibodies against MAIT cell activation markers (e.g., anti-CD69, anti-IFN-γ)

Procedure:

  • Seed APCs in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the this compound dilutions to the wells containing APCs and incubate for a short period (e.g., 30 minutes).

  • Add a fixed, predetermined concentration of the activating ligand (5-OP-RU) to the wells.

  • Add MAIT cells to the wells at a specific APC to MAIT cell ratio.

  • Co-culture the cells for a sufficient duration to allow for activation (e.g., 18-24 hours).

  • Harvest the cells and stain with fluorescently labeled antibodies against activation markers.

  • Analyze the expression of activation markers on the MAIT cell population using a flow cytometer.

  • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Fluorescence Polarization (FP) Assay for MR1 Binding

This protocol describes a competitive binding assay to quantify the affinity of this compound for the MR1 protein.[3]

Materials:

  • Recombinant soluble MR1 protein

  • A fluorescently labeled MR1 ligand (fluorescent probe, e.g., JYM20)

  • This compound

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • Black, low-volume 384-well plates

  • A plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a solution of the fluorescent probe at a fixed concentration (e.g., 10 nM) in the assay buffer.

  • Prepare a solution of the MR1 protein at a concentration that gives a significant polarization signal when bound to the probe (e.g., 100 nM).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In the wells of the microplate, combine the MR1 protein, the fluorescent probe, and the different concentrations of this compound. Include control wells with no competitor.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 24-48 hours), protected from light.

  • Measure the fluorescence polarization in the plate reader.

  • Calculate the percentage of inhibition of probe binding for each concentration of this compound.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

FP_Assay_Logic cluster_Binding Binding Events MR1 MR1 Protein Bound MR1-Probe Complex (High Polarization) MR1->Bound Probe Fluorescent Probe Probe->Bound Ac6FP This compound Ac6FP->MR1 Competes with Probe Unbound Free Probe (Low Polarization) Bound->Unbound Displacement by Ac-6-FP

Figure 3: Logical relationship of components in the fluorescence polarization assay.

Conclusion and Future Directions

This compound stands out as a well-characterized pteridine derivative with a specific and potent inhibitory effect on MAIT cell activation. Its mechanism of action through competitive binding to MR1 is well-documented, and robust methods for its synthesis and biological evaluation are established. For researchers in immunology and drug development, this compound serves as a valuable tool for studying MAIT cell biology and as a potential lead scaffold for the development of novel immunomodulatory therapies. Future research may focus on leveraging the inhibitory properties of this compound and its analogs in the context of autoimmune diseases or other conditions where MAIT cell activity is implicated in pathology. Further exploration of the structure-activity relationship of pteridine derivatives as MR1 ligands could lead to the discovery of even more potent and selective modulators of this important immune pathway.

References

Spectroscopic data of Acetyl-6-formylpterin (UV-Vis, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP), a derivative of the folic acid photodegradation product 6-formylpterin (B158403) (6-FP), is a molecule of significant interest in immunology and drug development. It is recognized as a potent inhibitor of mucosal-associated invariant T (MAIT) cell activation. A thorough understanding of its physicochemical properties is paramount for its application in research and therapeutic development. This technical guide provides a consolidated overview of the available spectroscopic data for this compound and its immediate precursor, 6-formylpterin. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide also presents data for 6-formylpterin to offer a comparative analysis and predict the spectroscopic characteristics of its acetylated form. Detailed experimental protocols for the synthesis of this compound are also provided.

Chemical Structure and Properties

This compound, systematically named N-(6-formyl-3,4-dihydro-4-oxo-2-pteridinyl)-acetamide, is characterized by a pteridine (B1203161) core with a formyl group at the 6-position and an acetyl group on the amino group at the 2-position.

PropertyValueSource
Chemical Name N-(6-formyl-3,4-dihydro-4-oxo-2-pteridinyl)-acetamide[1]
Synonyms Ac-6-FP, 2-Acetamido-6-formylpteridin-4-one, NSC 129965[1]
CAS Number 29769-49-1[1]
Molecular Formula C₉H₇N₅O₃[1]
Molecular Weight 233.18 g/mol

Spectroscopic Data

UV-Visible Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of a molecule provides information about its electronic transitions. The pterin (B48896) ring system is a strong chromophore.

CompoundSolventλmax (nm)Source
This compound Not Specified284[1]
6-formylpterin Aqueous (pH 4.5-6.0)Not explicitly stated, but is a known photoproduct studied by UV-Vis[2][3]

The acetylation of the 2-amino group is expected to cause a slight shift in the absorption maximum compared to 6-formylpterin due to the alteration of the electronic properties of the pterin ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted and Comparative)

CompoundProtonChemical Shift (δ, ppm)NotesSource
This compound (Predicted) -CHO~9.9-10.1The formyl proton is expected to be highly deshielded.
Pterin H-7~9.0-9.2The proton on the pterin ring is in an electron-deficient environment.
-NHCOCH₃~2.2-2.5The methyl protons of the acetyl group.
5,8-dihydro-6-formylpterin -CHO9.95Signals observed for a related reduced pterin.[1]
Pterin H-79.05[1]

¹³C NMR Data (Predicted)

Predicting the ¹³C NMR spectrum of this compound involves considering the pterin core, the formyl group, and the acetyl group. The carbonyl carbons of the formyl and acetyl groups, as well as the carbon of the pterin ring attached to the formyl group, are expected to have characteristic downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragments (Predicted)Source
This compound ESI234.06Loss of the acetyl group (-42 Da), loss of the formyl group (-29 Da), and fragmentation of the pterin ring.
6-formylpterin Not Specified192.05Fragmentation of the pterin ring.

N-acetylation introduces a stable functional group that can influence the fragmentation pattern, often leading to a characteristic loss of ketene (B1206846) (CH₂=C=O, 42 Da).

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from available literature for the synthesis of this compound from 6-formylpterin.

Materials:

  • 6-formylpterin

  • Acetic acid

  • Acetic anhydride

  • Isopropyl alcohol (IPA)

  • Water

  • Activated carbon

  • Sodium hydroxide (B78521) (NaOH) pellets (for desiccator)

Procedure:

  • To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride, add 5 g of finely ground 6-formylpterin.

  • Heat the suspension under reflux with stirring until most of the solid dissolves (approximately 6 hours).

  • Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.

  • Evaporate the filtrate to a volume of approximately 70 g using a rotary evaporator.

  • Allow the solution to stand at 4°C overnight to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.

Recrystallization:

  • Heat 150 ml of a 1:1 (v/v) mixture of isopropyl alcohol and water to boiling.

  • Add the crude this compound to the boiling solvent and stir until dissolved (approximately 3 minutes).

  • Add 1.3 g of activated carbon and stir for an additional 3 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate in an ice bath and then evaporate to a volume of about 50 ml using a rotary evaporator.

  • Allow the solution to stand at 3°C overnight.

  • Collect the purified this compound crystals by filtration, wash with 20 ml of cold 1:1 IPA/water, followed by 20 ml of IPA.

  • Dry the final product in a vacuum desiccator over NaOH.

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 6-formylpterin 6-formylpterin Reflux Reflux 6-formylpterin->Reflux Acetic_Acid_Anhydride Acetic Acid & Acetic Anhydride Acetic_Acid_Anhydride->Reflux Crude_Product Crude this compound Reflux->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Product Pure this compound Recrystallization->Purified_Product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Relationship

Spectroscopic_Analysis 6-formylpterin 6-formylpterin Acetylation Acetylation 6-formylpterin->Acetylation UV-Vis UV-Vis 6-formylpterin->UV-Vis NMR NMR 6-formylpterin->NMR Mass_Spec Mass Spec 6-formylpterin->Mass_Spec This compound This compound Acetylation->this compound This compound->UV-Vis This compound->NMR Predicted This compound->Mass_Spec Predicted

Caption: Relationship between 6-formylpterin, this compound, and their spectroscopic analysis.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound, a compound of increasing importance in immunological research. While direct experimental NMR and mass spectrometry data are currently scarce in the public literature, this guide provides a foundation for its characterization through available UV-Vis data, a detailed synthesis protocol, and a comparative analysis with its precursor, 6-formylpterin. The provided workflows and predictive data serve as a valuable resource for researchers and professionals in the field of drug development and immunology, facilitating further investigation into the properties and applications of this intriguing molecule. It is recommended that future work focus on the full experimental spectroscopic characterization of this compound to build upon the foundational information presented herein.

References

An In-depth Technical Guide on the Potential Biological Functions of Acetyl-6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic derivative of 6-formylpterin, a photodegradation product of folic acid (Vitamin B9).[1][2] Initially identified as a non-stimulatory ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1), Ac-6-FP has emerged as a potent modulator of the immune system, particularly of Mucosal-Associated Invariant T (MAIT) cells.[1][3] This technical guide provides a comprehensive overview of the known biological functions of Ac-6-FP, with a focus on its role in MAIT cell biology and its therapeutic potential in inflammatory and fibrotic diseases. This document details the underlying signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for the investigation of Ac-6-FP's biological activities.

Introduction to this compound

This compound is a small molecule that has garnered significant interest for its ability to interact with the MR1 antigen-presenting molecule. Unlike canonical MHC molecules that present peptide antigens, MR1 specializes in presenting small molecule metabolites, particularly those derived from the microbial riboflavin (B1680620) (Vitamin B2) synthesis pathway.[4][5] Ac-6-FP, however, is derived from folic acid and acts as an antagonist in this system.[3][6] Its ability to bind to MR1 without activating MAIT cells makes it a valuable tool for studying MAIT cell function and a potential therapeutic agent for diseases where MAIT cell activity is pathogenic.[4][6]

Modulation of the MR1-MAIT Cell Axis

The primary biological function of Ac-6-FP revolves around its interaction with the MR1 protein and the subsequent modulation of MAIT cell activity.

Upregulation of MR1 Expression

Ac-6-FP binds to MR1 in the endoplasmic reticulum, a process that stabilizes the MR1 molecule and promotes its trafficking to the cell surface.[3][6] This leads to a significant upregulation of MR1 expression on the surface of antigen-presenting cells (APCs).[3][6]

Inhibition of MAIT Cell Activation

While Ac-6-FP promotes MR1 surface expression, it is a non-stimulatory ligand for the MAIT cell T-cell receptor (TCR).[1] It acts as a competitive antagonist, occupying the MR1 binding groove and preventing the binding of activating ligands, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), which are derived from microbial riboflavin synthesis.[1] This competitive inhibition potently suppresses MAIT cell activation, as measured by the downregulation of activation markers like CD69 and a reduction in cytokine secretion.[3][6]

Signaling Pathway

The signaling pathway modulated by Ac-6-FP is central to MAIT cell biology. A simplified representation of this pathway is depicted below.

MAIT_Cell_Signaling This compound (Ac-6-FP) Mediated Inhibition of MAIT Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell ER Endoplasmic Reticulum MR1_unstable Unstable MR1 ER->MR1_unstable Synthesis MR1_Ac_6_FP_complex MR1-Ac-6-FP Complex MR1_unstable->MR1_Ac_6_FP_complex Binding & Stabilization Ac_6_FP This compound (Ac-6-FP) Ac_6_FP->ER Enters Cell Ac_6_FP->MR1_Ac_6_FP_complex Cell_Surface_MR1 Surface MR1-Ac-6-FP MR1_Ac_6_FP_complex->Cell_Surface_MR1 Trafficking MAIT_TCR MAIT TCR Cell_Surface_MR1->MAIT_TCR Interaction Activating_Ligand Activating Ligand (e.g., 5-OP-RU) Activating_Ligand->Cell_Surface_MR1 Binding Blocked No_Activation No Downstream Signaling (Inhibition of Activation) MAIT_TCR->No_Activation No Signal Transduction

Caption: Ac-6-FP stabilizes MR1 in the ER, leading to its surface expression, but prevents MAIT TCR signaling.

Therapeutic Potential in Disease

The inhibitory effect of Ac-6-FP on MAIT cells has prompted investigation into its therapeutic potential in various diseases.

Liver Fibrosis

In preclinical models of liver fibrosis, Ac-6-FP has been shown to promote fibrosis regression.[6] This effect is attributed to the inhibition of pro-fibrotic MAIT cells, which in turn leads to the reprogramming of macrophages towards a restorative phenotype.[6] Treatment with Ac-6-FP resulted in a significant reduction in the expression of fibrogenic genes such as COL1A1, COL1A2, and ACTA2.[6]

Autoimmune Diseases

Given the involvement of MAIT cells in the pathogenesis of several autoimmune diseases, Ac-6-FP is being explored as a potential therapeutic agent to dampen pathogenic MAIT cell responses in these conditions.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activity of this compound.

ParameterValueCell/SystemSource
IC₅₀ for MAIT Cell Activation Inhibition 0.1 µMHuman MAIT cells co-cultured with APCs[3]
MR1 Upregulation Potent induction of surface MR1C1R.MR1 cells[3]
Reduction in COL1A1 Expression Significant decreaseHuman precision-cut liver slices (PCLS)[6]
Reduction in ACTA2 Expression Significant decreaseHuman precision-cut liver slices (PCLS)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

MAIT Cell Activation Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory effect of Ac-6-FP on MAIT cell activation.

MAIT_Inhibition_Workflow Workflow for MAIT Cell Activation Inhibition Assay start Start: Prepare Cells prep_apc Plate Antigen Presenting Cells (e.g., C1R.MR1) start->prep_apc add_inhibitor Add serial dilutions of Ac-6-FP prep_apc->add_inhibitor add_agonist Add a fixed concentration of activating ligand (e.g., 5-OP-RU) add_inhibitor->add_agonist add_mait Add MAIT cells (e.g., Jurkat.MAIT or primary MAIT cells) add_agonist->add_mait incubate Co-culture for 18-24 hours add_mait->incubate stain Stain for cell surface markers (e.g., CD3, TCR Vα7.2, CD69) incubate->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze CD69 expression on MAIT cells acquire->analyze end End: Determine IC50 analyze->end

References

Acetyl-6-formylpterin: A Potential Biomarker at the Crossroads of Immunity and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-6-formylpterin (Ac-6-FP) is a derivative of 6-formylpterin (B158403), a known photodegradation product of folic acid (Vitamin B9). While initially considered a mere byproduct, recent research has unveiled its significant biological activity as a potent modulator of the immune system. Specifically, Ac-6-FP acts as an antagonist for Mucosal-Associated Invariant T (MAIT) cells by binding to the MHC class I-related protein 1 (MR1). This interaction inhibits MAIT cell activation, a process implicated in various physiological and pathological conditions, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, its synthesis, its role in biological pathways, and its potential as a biomarker for disease diagnosis and therapeutic monitoring.

Biological Significance and Signaling Pathways

This compound's primary known biological function is its role as an inhibitor of MAIT cell activation.[1] MAIT cells are a subset of innate-like T cells that recognize microbial-derived metabolites presented by the MR1 molecule. Upon activation, MAIT cells can exert both protective and pathogenic effects. In some cancers, MAIT cell activation has been linked to tumor promotion, while in other contexts, they contribute to anti-tumor immunity.[2][3][4] Similarly, in inflammatory conditions, MAIT cells can either ameliorate or exacerbate the disease process.

Ac-6-FP, by binding to MR1, competitively inhibits the binding of activating ligands, thereby dampening the MAIT cell response.[5][6][7] This inhibitory action has shown therapeutic potential in preclinical models, for instance, by reducing liver fibrosis.[5] The ability of Ac-6-FP to modulate this critical immune pathway makes it a compelling candidate as a biomarker. Elevated or altered levels of Ac-6-FP in biological fluids could reflect dysregulation of the MR1-MAIT cell axis, providing insights into disease pathogenesis and therapeutic response.

The precursor of Ac-6-FP, 6-formylpterin, has also been shown to generate reactive oxygen species (ROS) intracellularly, a process that can induce apoptosis and suppress cell proliferation.[8][9] While the direct ROS-generating capacity of Ac-6-FP has not been extensively studied, its metabolic relationship with 6-formylpterin suggests that the broader pteridine (B1203161) metabolism could be a valuable source of biomarkers.

Signaling Pathway Diagrams

MR1_MAIT_Cell_Pathway MR1-MAIT Cell Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 TCR TCR MR1->TCR Presents Ligand to Inhibition Inhibition MR1->Inhibition Bound with Ac-6-FP Activating_Ligand Activating Ligand (e.g., 5-OP-RU) Activating_Ligand->MR1 Binds to Ac6FP This compound (Antagonist) Ac6FP->MR1 Competitively Binds to Activation Activation TCR->Activation Leads to Cytokines Cytokine Release (IFN-γ, TNF-α, IL-17) Activation->Cytokines Inhibition->TCR Prevents Activation of

MR1-MAIT Cell Signaling Pathway

ROS_Generation_Pathway ROS Generation by 6-formylpterin 6FP 6-formylpterin ROS Reactive Oxygen Species (O₂⁻, H₂O₂) 6FP->ROS Catalyzes generation of NADPH NAD(P)H NADP NAD(P)⁺ NADPH->NADP Oxidized to O2 O₂ O2->ROS Reduced to Apoptosis Apoptosis ROS->Apoptosis Cell_Proliferation Suppression of Cell Proliferation ROS->Cell_Proliferation

ROS Generation by 6-formylpterin

Data Presentation: Quantitative Levels of this compound

To date, there is a notable absence of published studies reporting the quantitative levels of this compound in human biological fluids such as plasma, serum, or urine, and their correlation with specific disease states. This represents a critical knowledge gap and a promising area for future research. The development and validation of a robust analytical method for Ac-6-FP quantification is a prerequisite for its establishment as a clinical biomarker.

The following table serves as a template for how such data could be presented once it becomes available.

Disease StateBiological MatrixAc-6-FP Concentration (ng/mL)Healthy Control Concentration (ng/mL)Fold Changep-valueReference
Cancer
Lung CancerSerumData not availableData not availableN/AN/A
Colorectal CancerPlasmaData not availableData not availableN/AN/A
MelanomaUrineData not availableData not availableN/AN/A
Inflammatory Diseases
Rheumatoid ArthritisSerumData not availableData not availableN/AN/A
Inflammatory Bowel DiseasePlasmaData not availableData not availableN/AN/A
Neurodegenerative Diseases
Alzheimer's DiseaseCSFData not availableData not availableN/AN/A
Parkinson's DiseasePlasmaData not availableData not availableN/AN/A

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described.[10]

Materials:

  • 6-formylpterin

  • Acetic acid

  • Acetic anhydride

  • Isopropyl alcohol (IPA)

  • Activated carbon

  • Deionized water

  • NaOH for desiccator

Procedure:

  • To a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride, add 5 g of finely ground 6-formylpterin. Caution: 6-formylpterin is light-sensitive.

  • Reflux the suspension with mixing for approximately 6 hours, or until most of the solid has dissolved.

  • Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 mL of acetic acid.

  • Evaporate the filtrate to a weight of approximately 70 g using a rotary evaporator.

  • Allow the solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to precipitate the product.

  • Filter the precipitated this compound and wash the filter cake with 20 mL of cold acetic acid.

  • Dry the crude product in a vacuum desiccator over NaOH to yield approximately 4.8 g of raw this compound.

Recrystallization:

  • Heat 150 mL of an IPA/H₂O (1:1) mixture to boiling.

  • Add the ground raw this compound to the boiling solvent and mix. Dissolution should occur within approximately 3 minutes.

  • Add 1.3 g of activated carbon and continue mixing for 3 minutes.

  • Filter the hot solution to remove the activated carbon and cool the filtrate in an ice bath.

  • Evaporate the solution to approximately 50 mL using a rotary evaporator and then store at 3°C overnight.

  • Filter the recrystallized product, wash the filter cake with 20 mL of cold IPA/H₂O (1:1) followed by 20 mL of IPA.

  • Dry the final product in a vacuum desiccator over NaOH to yield approximately 4.4 g of pure this compound (Purity: ~98.2% by HPLC).

Proposed Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

While a specific validated method for this compound is not currently available in the literature, the following protocol is proposed based on established methods for other pteridines and small molecules. This method would require rigorous validation before its application in a clinical or research setting.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step. The gradient will need to be optimized to ensure good separation from other plasma components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the pure compounds.

    • Hypothetical MRM transitions for this compound (C₉H₇N₅O₃, MW: 233.18):

      • Precursor ion (Q1): m/z 234.0 [M+H]⁺

      • Product ions (Q3): Would need to be determined experimentally by fragmentation of the precursor ion.

3. Method Validation: The method would need to be validated according to regulatory guidelines, assessing for:

  • Linearity and range

  • Accuracy and precision (intra- and inter-day)

  • Limit of detection (LOD) and limit of quantification (LOQ)

  • Selectivity and specificity

  • Matrix effects

  • Stability (freeze-thaw, short-term, long-term)

Analytical_Workflow Proposed Analytical Workflow for Ac-6-FP Quantification Start Plasma Sample Protein_Precipitation Protein Precipitation (Methanol + Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis End Ac-6-FP Concentration Data_Analysis->End

Proposed Analytical Workflow

Conclusion and Future Directions

This compound is an emerging molecule of interest with a clear biological function in the modulation of the MR1-MAIT cell immune axis. Its potential as a biomarker for cancer, inflammatory, and potentially neurodegenerative diseases is significant, yet underexplored. The immediate future for research in this area should focus on two critical aspects:

  • Development and validation of a sensitive and specific analytical method for the quantification of this compound in various human biological matrices.

  • Conducting clinical studies to measure the levels of this compound in large patient cohorts with various diseases and correlating these levels with disease activity, prognosis, and response to therapy.

Addressing these research gaps will be instrumental in unlocking the potential of this compound as a valuable tool in the arsenal (B13267) of clinical biomarkers, ultimately aiding in the development of novel diagnostic and therapeutic strategies for a range of human diseases.

References

Acetyl-6-formylpterin: A Technical Review of its Chemistry, Biology, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pteridine (B1203161) derivative of significant interest in immunology and drug development. As a stable analogue of 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid, Ac-6-FP has emerged as a potent modulator of the major histocompatibility complex (MHC) class I-related protein 1 (MR1). This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and analysis, along with its role in modulating Mucosal-Associated Invariant T (MAIT) cell activation, are presented. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Chemical Properties and Synthesis

This compound, also known as 2-Acetamido-6-formylpteridin-4-one, is a derivative of 6-formylpterin characterized by an acetyl group on the amino group at the 2-position of the pteridine ring.[1] This modification enhances its stability compared to its precursor.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC NameN-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide[3]
Molecular FormulaC₉H₇N₅O₃[3]
Molecular Weight233.19 g/mol [3]
CAS Number29769-49-1[3]
Purity≥95% (by HPLC)[3]
AppearanceCrystalline solid[3]
SolubilitySoluble in polar organic solvents[4][5]
Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of 6-formylpterin. The following protocol is adapted from established methods.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-formylpterin (finely ground)

  • Acetic acid

  • Acetic anhydride

  • Isopropyl alcohol (IPA)

  • Activated carbon

  • Deionized water

  • Heating mantle, reflux condenser, round-bottom flask, sintered disc filter funnel, rotary evaporator, vacuum desiccator, NaOH pellets, ice bath.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 250 mL of acetic acid and 250 mL of acetic anhydride.

  • Acetylation: Add 5 g of finely ground 6-formylpterin to the acid mixture. Heat the suspension under reflux with stirring for approximately 6 hours, or until the majority of the solid has dissolved.

  • Filtration: Filter the hot solution through a sintered disc filter funnel to remove any undissolved impurities. Rinse the funnel with 20 mL of acetic acid.

  • Concentration: Concentrate the filtrate to approximately 70 g using a rotary evaporator.

  • Crystallization (Crude Product): Allow the concentrated solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to facilitate precipitation.

  • Isolation of Crude Product: Filter the precipitated this compound and wash the filter cake with 20 mL of cold acetic acid. Dry the crude product in a vacuum desiccator over NaOH pellets. This should yield approximately 4.8 g of raw this compound.

  • Recrystallization:

    • Heat 150 mL of a 1:1 (v/v) IPA/water mixture to boiling.

    • Add the ground raw this compound and stir until dissolved (approximately 3 minutes). Note: This step should be performed quickly to avoid deacetylation.

    • Add 1.3 g of activated carbon and stir for 3 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate in an ice bath and concentrate to approximately 50 mL using a rotary evaporator.

    • Store the solution at 3°C overnight to allow for recrystallization.

  • Final Product Isolation: Filter the purified this compound. Wash the filter cake with 20 mL of cold 1:1 IPA/water, followed by 20 mL of IPA. Dry the final product in a vacuum desiccator over NaOH pellets to yield approximately 4.4 g of pure this compound.

Caution: 6-formylpterin is highly sensitive to light. This compound is less sensitive but should still be handled with care to minimize light exposure.[6]

Biological Activity: Modulation of MAIT Cell Activation

This compound is a key molecule in the study of Mucosal-Associated Invariant T (MAIT) cells. MAIT cells are a subset of T lymphocytes that recognize microbial vitamin B metabolites presented by the MR1 molecule.[7]

Interaction with MR1

Both 6-formylpterin and this compound can bind to the MR1 molecule.[8][9] This binding is crucial for the folding and cell surface expression of MR1.[9] The interaction involves the formation of a Schiff base between the formyl group of the pterin (B48896) and the Lys43 residue in the MR1 binding cleft.[8][9]

MR1_Ligand_Interaction MR1_Ac6FP MR1_Ac6FP MR1_surface MR1_surface MR1_Ac6FP->MR1_surface Trafficking MAIT_TCR MAIT_TCR MR1_surface->MAIT_TCR Presentation No_Activation No_Activation MAIT_TCR->No_Activation Inhibition

Inhibition of MAIT Cell Activation

While this compound promotes the surface expression of MR1, it does not activate MAIT cells.[2][7] Instead, it acts as a competitive inhibitor of MAIT cell activation by blocking the binding of stimulatory ligands, such as metabolites from the riboflavin (B1680620) synthesis pathway of microbes.[7][8]

Table 2: Quantitative Data on the Biological Activity of this compound
ParameterValueExperimental ContextSource(s)
MAIT Cell Inhibition
IC₅₀0.1 µMInhibition of MAIT cell activation[8]
MR1 Interaction
MR1 UpregulationDose-dependent increaseA375.MR1 HI cells[9]
Thermal Stability (Tm₅₀) of MR1-Ac-6-FP complex64°CDifferential Scanning Fluorimetry[2]
Binding Affinity to MAIT TCR (A-F7)97.4 ± 30.6 µMSurface Plasmon Resonance[10]
Binding Affinity to MAIT TCR (TRBV6-4)235 ± 67.7 µMSurface Plasmon Resonance[10]
Cellular Effects
Inhibition of fibrogenic gene expressionSignificant reductionHuman precision-cut liver slices[11]

Experimental Protocol: MAIT Cell Activation/Inhibition Assay

This protocol describes a general method to assess the effect of this compound on MAIT cell activation.

Materials:

  • Antigen-presenting cells (APCs) expressing MR1 (e.g., A375.MR1 HI cells)

  • MAIT cell line or primary MAIT cells

  • This compound

  • Stimulatory MR1 ligand (e.g., 5-OP-RU or fixed E. coli)

  • Cell culture medium

  • Flow cytometer

  • Antibodies for staining (e.g., anti-CD69, anti-TCR Vα7.2)

Procedure:

  • Cell Culture: Culture APCs and MAIT cells under standard conditions.

  • Ligand Loading:

    • For inhibition assays, pre-incubate APCs with varying concentrations of this compound for a designated time (e.g., 2-4 hours).

    • Add the stimulatory ligand to the pre-incubated APCs.

    • For direct effect assessment, incubate APCs with this compound alone.

  • Co-culture: Co-culture the ligand-loaded APCs with MAIT cells for a specified period (e.g., 18-24 hours).

  • Staining: Harvest the cells and stain with fluorescently labeled antibodies against a MAIT cell marker (e.g., Vα7.2) and an activation marker (e.g., CD69).

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of activated (CD69+) MAIT cells.

  • Data Analysis: Plot the percentage of activated MAIT cells against the concentration of this compound to determine the inhibitory effect and calculate the IC₅₀.

Role in Reactive Oxygen Species (ROS) Generation

While the primary focus of recent research on this compound is its immunomodulatory role, its precursor, 6-formylpterin, is known to generate reactive oxygen species (ROS).[12][13] This activity is initiated by the reaction of the pterin with NAD(P)H, leading to the production of superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[12] Although less studied for the acetylated form, this property is an important aspect of pterin chemistry.

ROS_Generation Ac6FP This compound O2_radical O₂⁻ (Superoxide) Ac6FP->O2_radical NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP O2 O₂ O2->O2_radical H2O2 H₂O₂ (Hydrogen Peroxide) O2_radical->H2O2 Cellular_Effects Cellular Effects (e.g., Apoptosis, Proliferation Suppression) H2O2->Cellular_Effects

Experimental Analysis of ROS Generation

Several techniques can be employed to study the generation of ROS by pterin derivatives.

Experimental Protocol: ROS Detection using a Fluorescent Probe

This protocol provides a general method for measuring intracellular ROS levels.[14][15]

Materials:

  • Live cells in culture

  • This compound

  • Cell-permeable fluorogenic probe (e.g., H2DCFDA)

  • ROS inducer (positive control, e.g., Tert-Butyl hydroperoxide)

  • Assay buffer (e.g., PBS)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Probe Loading: Wash the cells with assay buffer and incubate them with the H2DCFDA solution (typically for 30-45 minutes at 37°C in the dark).

  • Treatment: Remove the probe solution, wash the cells, and add media containing different concentrations of this compound or the positive control.

  • Incubation: Incubate the cells for the desired time period.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em 495/529 nm for DCF).

  • Data Analysis: Subtract the background fluorescence and compare the fluorescence intensity of treated cells to that of untreated controls.

Experimental Protocol: EPR Spectroscopy for Specific ROS Detection

Electron Paramagnetic Resonance (EPR) spectroscopy with spin trapping is a highly specific method for identifying and quantifying free radicals.[16][17]

Materials:

  • EPR spectrometer

  • Spin trapping agent (e.g., DMPO)

  • This compound

  • NAD(P)H

  • Reaction buffer

Procedure:

  • Sample Preparation: In an EPR-compatible tube, mix the reaction buffer, NAD(P)H, the spin trapping agent, and this compound.

  • EPR Measurement: Immediately place the sample in the EPR spectrometer and record the spectrum.

  • Spectral Analysis: Analyze the resulting spectrum to identify the characteristic signal of the spin adduct (e.g., DMPO-OOH for superoxide). The signal intensity is proportional to the amount of the trapped radical.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound and related compounds.

Experimental Protocol: HPLC Analysis of Pteridines

This protocol outlines a general approach for the HPLC analysis of pteridines.[1][18][19]

Apparatus:

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Reverse-phase C18 column

Reagents:

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., the mobile phase).

  • Mobile Phase: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile. A gradient elution may be necessary to separate different pteridines.

  • Chromatographic Conditions:

    • Set the column temperature.

    • Program the mobile phase gradient and flow rate.

    • Set the detector wavelength (e.g., around 280 nm for UV detection of pteridines).

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and peak area can be used for identification and quantification by comparison with a standard.

HPLC_Workflow Sample Sample Preparation (Dissolution) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Separation Chromatographic Separation (Reverse-Phase Column) HPLC->Separation Detection Detection (UV-Vis or Fluorescence) Separation->Detection Analysis Data Analysis (Chromatogram) Detection->Analysis

Conclusion

This compound is a valuable tool for researchers in immunology and drug development. Its ability to potently and selectively inhibit MAIT cell activation through its interaction with MR1 makes it a crucial compound for studying the roles of MAIT cells in health and disease. The well-defined synthesis and the availability of robust analytical and biological assay methods facilitate its application in a research setting. Further investigation into the full spectrum of its biological activities, including its potential for ROS generation in different cellular contexts, will continue to enhance our understanding of this multifaceted molecule and its therapeutic potential.

References

Acetyl-6-formylpterin CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin, a derivative of the pteridine (B1203161) class of heterocyclic compounds, has emerged as a significant modulator of the immune system. Primarily recognized as a photodegradation product of folic acid, this small molecule has garnered considerable interest for its potent and specific inhibition of Mucosal-Associated Invariant T (MAIT) cell activation. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its biological activity and the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in immunology, medicinal chemistry, and drug development.

Chemical Identifiers and Physicochemical Properties

This compound is a well-characterized small molecule. Its key chemical identifiers and physicochemical properties are summarized in the table below, providing a foundational reference for researchers.

IdentifierValue
CAS Number 29769-49-1
Molecular Formula C₉H₇N₅O₃
Molecular Weight 233.18 g/mol
IUPAC Name N-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide
Synonyms Ac-6-FP, 2-Acetamido-6-formylpteridin-4-one, NSC 129965
InChI InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17)
InChIKey DDBCPKAHJKOGKK-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC2=C(C(=O)N1)C(=NC=C2)C=O
Appearance White to yellow solid
Purity ≥95% (HPLC)
Storage Temperature -20°C

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of MAIT cell activation[1]. MAIT cells are a subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1.

The primary mechanism of action for this compound involves its direct interaction with the MR1 protein. It binds covalently to the Lys43 residue within the MR1 antigen-binding cleft, forming a Schiff base[1][2]. This binding stabilizes the MR1 molecule and promotes its expression on the cell surface. However, the this compound-MR1 complex is not recognized by the MAIT cell T-cell receptor (TCR) as an activating signal. Instead, by occupying the MR1 binding site, this compound competitively inhibits the binding of agonistic ligands, such as derivatives of the riboflavin (B1680620) (vitamin B2) synthesis pathway, which are potent activators of MAIT cells[1][2]. This inhibitory activity has been quantified, with a reported IC₅₀ of approximately 0.1 µM for the inhibition of MAIT cell activation[1].

Signaling Pathway of MAIT Cell Inhibition

The following diagram illustrates the inhibitory mechanism of this compound on the MAIT cell activation pathway.

MAIT_Cell_Inhibition MAIT Cell Activation and Inhibition Pathway cluster_antigen_presentation Antigen Presenting Cell (APC) cluster_mait_cell MAIT Cell MR1 MR1 MR1_Active_Complex MR1-Ligand Complex (Activating) MR1->MR1_Active_Complex Forms MR1_Inactive_Complex MR1-Ac-6-FP Complex (Inhibitory) MR1->MR1_Inactive_Complex Forms Activating_Ligand Activating Ligand (e.g., Riboflavin derivatives) Activating_Ligand->MR1 Binds to Acetyl_6_formylpterin This compound Acetyl_6_formylpterin->MR1 Binds to (Inhibitory) MAIT_TCR MAIT Cell TCR MR1_Active_Complex->MAIT_TCR Presents to MR1_Inactive_Complex->MAIT_TCR Presents to Activation MAIT Cell Activation MAIT_TCR->Activation Triggers No_Activation No Activation MAIT_TCR->No_Activation Results in

Caption: MAIT cell activation is triggered by the presentation of activating ligands by the MR1 protein. This compound acts as a competitive inhibitor by binding to MR1 and preventing the formation of an activating complex.

Experimental Protocols

Synthesis of this compound

Materials:

  • 6-formylpterin

  • Acetic acid

  • Acetic anhydride

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Activated carbon

  • Sodium hydroxide (B78521) (NaOH) pellets (for desiccation)

Procedure:

  • To a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride, add 5 g of finely ground 6-formylpterin.

  • Reflux the suspension with stirring for approximately 6 hours, or until the majority of the solid has dissolved.

  • Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 mL of acetic acid.

  • Evaporate the filtrate to a volume of approximately 70 g using a rotary evaporator.

  • Allow the solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to facilitate precipitation.

  • Filter the precipitated raw this compound and wash the filter cake with 20 mL of cold acetic acid.

  • Dry the crude product in a vacuum desiccator over NaOH to yield approximately 4.8 g of raw this compound.

Recrystallization:

  • Heat 150 mL of a 1:1 (v/v) solution of IPA and water to boiling.

  • Add the ground raw this compound to the boiling solvent and stir. Dissolution should occur within approximately 3 minutes.

  • Add 1.3 g of activated carbon and continue to mix for 3 minutes.

  • Filter the hot solution to remove the activated carbon and immediately cool the filtrate in an ice bath.

  • Reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator and then store at 4°C overnight.

  • Filter the recrystallized product, wash the filter cake with 20 mL of cold 1:1 IPA/water, followed by 20 mL of IPA.

  • Dry the final product in a vacuum desiccator over NaOH to yield approximately 4.4 g of pure this compound (Purity: ~98.2% by HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid is a common starting point for pteridine analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 284 nm.

  • Purity Assessment: Purity is determined by the relative peak area of the main component.

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for pteridines.

  • Analysis: The protonated molecule [M+H]⁺ is observed. For this compound, this would be at m/z 234.06.

  • Fragmentation: Tandem MS (MS/MS) can be used for structural confirmation by analyzing the fragmentation pattern, which often involves losses of CO, HCN, and parts of the acetyl group for pteridine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to the solubility of this compound in polar aprotic solvents.

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl group, and aromatic protons of the pteridine ring system, and a singlet for the formyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbons (acetyl and pteridinone), the formyl carbon, and the aromatic carbons of the pteridine core are expected. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for complete structural assignment.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis Synthesis of This compound Purification Purification by Recrystallization Synthesis->Purification Purity_Analysis Purity Assessment (HPLC) Purification->Purity_Analysis Purity_Analysis->Purification If not pure Structural_Characterization Structural Characterization (MS, NMR) Purity_Analysis->Structural_Characterization If pure Biological_Assay Biological Activity Assessment (MAIT Cell Inhibition Assay) Structural_Characterization->Biological_Assay Data_Analysis Data Analysis (IC50 Determination) Biological_Assay->Data_Analysis

Caption: A generalized workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
IC₅₀ (MAIT cell activation inhibition) ~0.1 µM[1]
Binding Affinity (IC₅₀ for MR1) ~40 nM
Solubility in DMSO 100 mg/mL
Solubility in DMF 50 mg/mL[3]
Solubility in Ethanol 1 mg/mL[3]
Solubility in PBS (pH 7.2) 0.1 mg/mL[3]

Conclusion

This compound is a valuable tool for the study of MAIT cell biology and the MR1 antigen presentation pathway. Its well-defined chemical properties, established synthesis protocol, and potent, specific inhibitory activity make it an important molecule for researchers in immunology and drug discovery. This technical guide provides a centralized resource to facilitate further investigation into the therapeutic potential of modulating MAIT cell function. Future research may focus on leveraging the structural features of this compound to design novel immunomodulatory agents.

References

Commercial Suppliers and Technical Applications of Acetyl-6-formylpterin for Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-6-formylpterin (Ac-6-FP) is a pteridine (B1203161) derivative of significant interest in immunological research. It is recognized as a potent inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation. Ac-6-FP functions by binding to the non-polymorphic, MHC class I-related molecule, MR1. This binding upregulates the surface expression of MR1 on antigen-presenting cells but does not lead to the activation of the MAIT cell T-cell receptor (TCR). Instead, it acts as a competitive antagonist to activating ligands, such as derivatives of the riboflavin (B1680620) (vitamin B2) synthesis pathway (e.g., 5-OP-RU).[1][2][3] This technical guide provides an overview of commercial suppliers of this compound for research purposes, summarizes its key technical data, and outlines relevant experimental concepts and signaling pathways.

Commercial Suppliers of this compound

For researchers looking to procure this compound, several reputable commercial suppliers offer this compound in various quantities and purities. The following table summarizes the key information from prominent vendors.

SupplierCatalog NumberPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich SMB01333≥95% (HPLC)Inquire29769-49-1C₉H₇N₅O₃233.18
Cayman Chemical 23303≥95%5 mg29769-49-1C₉H₇N₅O₃233.2
MedChemExpress HY-112025>98%5 mg, 10 mg, 50 mg, 100 mg29769-49-1C₉H₇N₅O₃233.18

Technical Data and Properties

This compound is a stable, synthetic compound. Key technical specifications are provided below:

  • Synonyms: Ac-6-FP, N-(6-formyl-3,4-dihydro-4-oxo-2-pteridinyl)-acetamide

  • Appearance: A crystalline solid

  • Solubility: Soluble in DMSO and DMF. Limited solubility in ethanol (B145695) and PBS (pH 7.2).

  • Storage: For long-term storage, it is recommended to store at -20°C.

Mechanism of Action: MR1 Binding and MAIT Cell Inhibition

This compound exerts its inhibitory effect on MAIT cells through its specific interaction with the MR1 molecule. The proposed mechanism involves the following key steps:

  • Uptake by Antigen-Presenting Cells (APCs): this compound is taken up by APCs.

  • Binding to MR1: Inside the cell, likely within the endoplasmic reticulum, this compound binds to the antigen-binding cleft of the MR1 molecule.

  • Covalent Bond Formation: A crucial aspect of this interaction is the formation of a covalent Schiff base between the formyl group of this compound and the lysine (B10760008) 43 (Lys43) residue within the MR1 binding pocket.[2]

  • MR1 Surface Expression: The binding of this compound stabilizes the MR1 molecule, leading to its trafficking and increased expression on the surface of the APC.

  • Competitive Inhibition: By occupying the MR1 binding site, this compound prevents the binding of activating microbial ligands, thereby inhibiting the downstream activation of MAIT cells.

Experimental Protocols and Methodologies

While specific protocols can vary between laboratories, the following section outlines the general methodologies for key experiments involving this compound.

In Vitro MAIT Cell Activation Assay

This assay is used to assess the inhibitory effect of this compound on MAIT cell activation.

1. Cell Culture:

  • Co-culture antigen-presenting cells (APCs), such as THP-1 monocytes or B-cell lines, with a source of MAIT cells (e.g., isolated Vα7.2+ T cells from peripheral blood mononuclear cells - PBMCs). 2. Treatment:
  • Pre-incubate APCs with varying concentrations of this compound (a typical inhibitory concentration, IC50, is around 0.1 μM) for a designated period.[2]
  • Add a known MAIT cell agonist, such as a fixed preparation of E. coli or the synthetic ligand 5-OP-RU, to stimulate the co-culture. 3. Incubation:
  • Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for MAIT cell activation. 4. Analysis:
  • Assess MAIT cell activation by measuring the expression of activation markers like CD69 or CD25 via flow cytometry, or by quantifying cytokine production (e.g., IFN-γ, TNF-α) in the culture supernatant using ELISA or intracellular cytokine staining.

Flow Cytometry for MR1 Surface Expression

This method is used to confirm the upregulation of MR1 on the cell surface following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture APCs (e.g., C1R cell line transfected with MR1) and treat with this compound for a specified time (e.g., 24 hours). 2. Staining:
  • Harvest the cells and wash with a suitable buffer (e.g., FACS buffer).
  • Incubate the cells with a primary antibody specific for MR1.
  • Wash the cells to remove unbound primary antibody.
  • Incubate with a fluorescently labeled secondary antibody.
  • Include appropriate isotype controls to account for non-specific binding. 3. Data Acquisition and Analysis:
  • Acquire data on a flow cytometer.
  • Analyze the data to determine the mean fluorescence intensity (MFI) of MR1 staining, which corresponds to the level of surface expression.

Signaling Pathways and Logical Relationships

The interaction of this compound with the MR1/MAIT cell axis can be visualized through the following diagrams.

Acetyl_6_formylpterin_Mechanism cluster_APC Antigen-Presenting Cell (APC) Ac6FP_uptake This compound Uptake ER Endoplasmic Reticulum Ac6FP_uptake->ER MR1_Ac6FP_complex MR1-Ac6FP Complex Formation (Schiff Base with Lys43) ER->MR1_Ac6FP_complex MR1_synthesis MR1 Synthesis MR1_synthesis->ER MR1_surface Surface MR1 Expression MR1_Ac6FP_complex->MR1_surface MAIT_cell MAIT Cell MR1_surface->MAIT_cell TCR Engagement Ac6FP This compound (Inhibitory Ligand) Ac6FP->Ac6FP_uptake No_activation No MAIT Cell Activation MAIT_cell->No_activation

Caption: Mechanism of this compound mediated inhibition of MAIT cell activation.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Cells APC and MAIT Cell Co-culture Ac6FP This compound Treatment Cells->Ac6FP Agonist MAIT Cell Agonist (e.g., 5-OP-RU) Ac6FP->Agonist Incubate Incubate (18-24 hours) Agonist->Incubate Flow_Cytometry Flow Cytometry (CD69, CD25) Incubate->Flow_Cytometry ELISA ELISA (IFN-γ, TNF-α) Incubate->ELISA

Caption: General experimental workflow for assessing MAIT cell inhibition by this compound.

MR1_Signaling_Context cluster_APC Antigen-Presenting Cell cluster_MAIT MAIT Cell MR1_Agonist MR1 + Activating Ligand (e.g., 5-OP-RU) TCR TCR MR1_Agonist->TCR Binding MR1_Ac6FP MR1 + this compound MR1_Ac6FP->TCR Blocks Binding Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Inhibition Inhibition TCR->Inhibition Activation Activation (Cytokine Production, Proliferation) Signaling_Cascade->Activation

Caption: Context of MR1 signaling in MAIT cells, highlighting the inhibitory role of this compound.

References

In Silico Analysis of Acetyl-6-formylpterin Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pterin (B48896) derivative recognized for its significant immunomodulatory activity. As a potent, non-stimulatory ligand for the Major Histocompatibility Complex (MHC) class I-related protein 1 (MR1), Ac-6-FP plays a crucial role in the competitive inhibition of Mucosal-Associated Invariant T (MAIT) cell activation. This technical guide provides an in-depth overview of the in silico analysis of Ac-6-FP's interactions, focusing on its binding with MR1. It summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes the underlying processes to support further research and drug development efforts in immunology and therapeutic design.

Introduction

Pterin derivatives are a class of heterocyclic compounds involved in numerous biological processes. This compound (Ac-6-FP), a derivative of the folic acid (Vitamin B9) photodegradation product 6-formylpterin (B158403) (6-FP), has emerged as a key chemical tool for studying the MR1-MAIT cell axis.[1] This axis is a critical component of the innate immune system, involved in antimicrobial defense, cancer immunosurveillance, and inflammatory diseases.[1][2]

Ac-6-FP functions as an antagonist by binding to the MR1 molecule, stabilizing it, and promoting its expression on the cell surface.[3][4] However, the resulting Ac-6-FP-MR1 complex does not stimulate the MAIT T cell receptor (TCR), and by occupying the MR1 binding cleft, it prevents the binding of activating microbial ligands.[1][3] Understanding the molecular interactions underpinning this antagonism is vital for the development of novel immunomodulatory therapies. In silico methods, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating these interactions at an atomic level.

Molecular Interactions and Binding Affinity

The primary binding partner for this compound is the MR1 protein. The interaction is characterized by the formation of a reversible covalent bond (a Schiff base) between the acetyl group of Ac-6-FP and the amine side chain of the Lysine 43 (Lys43) residue within the A' pocket of the MR1 binding cleft.[4][5] This covalent linkage is a key feature for many high-affinity MR1 ligands.[6] While Ac-6-FP binds strongly to MR1, the resulting complex exhibits very weak binding to the MAIT TCR.[7]

Data Presentation: Quantitative Binding Data

The binding affinities of Ac-6-FP and its precursor, 6-formylpterin (6-FP), have been quantified using various biophysical and cell-based assays. These values are critical for understanding the potency of these molecules as MR1 ligands and MAIT cell inhibitors.

LigandTargetAssay MethodAffinity MetricValueReference
This compoundMR1Fluorescence Polarization (FP)IC₅₀~40 nM[6]
6-formylpterinMR1Fluorescence Polarization (FP)IC₅₀~110 nM[6]
This compoundMAIT TCR (A-F7)-MR1 ComplexSurface Plasmon Resonance (SPR)K_D97.4 ± 30.6 µM[7]
This compoundMAIT TCR (#6)-MR1 ComplexSurface Plasmon Resonance (SPR)K_D235 ± 67.7 µM[7]
This compoundMAIT Cell ActivationCell-based AssayIC₅₀0.1 µM (100 nM)[4]

Experimental and Computational Protocols

A combination of computational and experimental techniques is employed to study the interactions of Ac-6-FP.

In Silico Methodologies

3.1.1 Molecular Docking

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor. For Ac-6-FP and MR1, this technique helps to elucidate the key interactions within the binding pocket.

  • Protocol:

    • Receptor Preparation: Obtain the crystal structure of human MR1 from the Protein Data Bank (e.g., PDB codes 4L4V, 4GUP). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined around the Lys43 residue in the A' pocket.

    • Ligand Preparation: Generate a 3D structure of this compound. Assign appropriate atom types and charges.

    • Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Schrödinger's Glide) to dock the ligand into the prepared receptor grid. To simulate the covalent interaction, a covalent docking protocol can be employed that specifically models the Schiff base formation with Lys43.

    • Pose Analysis: Analyze the resulting docking poses based on scoring functions and clustering. The top-ranked poses are visually inspected to confirm key interactions, such as the Schiff base formation and hydrogen bonds with surrounding residues. Constraints may include requiring an aromatic ring interaction with Tyr7.[7]

3.1.2 Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the Ac-6-FP-MR1 complex over time in a simulated physiological environment.

  • Protocol:

    • System Setup: Use the best-ranked docked pose of the Ac-6-FP-MR1 complex as the starting structure.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.

    • Parameterization: Use a suitable force field (e.g., AMBER, CHARMM) to describe the atomic interactions. Parameters for the Ac-6-FP ligand and the covalent Schiff base linkage must be generated.

    • Equilibration: Perform a series of energy minimization and equilibration steps. This typically involves an initial minimization of the solvent and ions, followed by gradual heating of the system to the target temperature (e.g., 300 K) and pressure (e.g., 1 atm) while restraining the protein-ligand complex. These restraints are then gradually released.

    • Production Run: Run the simulation for a significant time scale (e.g., 100-200 ns) without restraints.[8] Atomic coordinates are saved at regular intervals.

    • Trajectory Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and other structural parameters to assess the stability and flexibility of the complex.[4]

Experimental Validation Protocols

3.2.1 Fluorescence Polarization (FP) Competitive Binding Assay

This cell-free assay quantitatively measures the binding affinity of a ligand to its target protein.[6]

  • Protocol:

    • A fluorescently labeled MR1 ligand (probe) is incubated with purified, refolded MR1 protein.

    • The polarization of the emitted light is measured. A high polarization value indicates that the fluorescent probe is bound to the large MR1 protein.

    • Unlabeled competitor ligand (e.g., Ac-6-FP) is titrated into the solution.

    • As the competitor displaces the fluorescent probe from the MR1 binding pocket, the probe tumbles more freely in solution, resulting in a decrease in fluorescence polarization.

    • The IC₅₀ value is determined by plotting the change in polarization against the competitor concentration.

3.2.2 MR1 Surface Upregulation Assay

This cell-based assay measures the ability of a ligand to stabilize MR1 and promote its expression on the cell surface.

  • Protocol:

    • Culture MR1-expressing cells (e.g., C1R.MR1 or A375.MR1 cell lines).

    • Incubate the cells with varying concentrations of Ac-6-FP for a defined period (e.g., 4-16 hours).

    • Stain the cells with a fluorescently labeled anti-MR1 monoclonal antibody (e.g., clone 26.5).

    • Analyze the cells using flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of MR1 surface expression.[3][5]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and processes involved in the analysis of Ac-6-FP interactions.

Diagram 1: MR1-MAIT Cell Signaling Pathway Modulation by Ac-6-FP

MR1_MAIT_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Extracellular Extracellular cluster_MAIT MAIT Cell MR1_ER MR1 in ER MR1_Surface_Agonist MR1-Agonist Complex MR1_ER->MR1_Surface_Agonist Translocates to surface MR1_Surface_Antagonist MR1-Ac-6-FP Complex MR1_ER->MR1_Surface_Antagonist Translocates to surface MAIT_TCR MAIT TCR MR1_Surface_Agonist->MAIT_TCR Presents to MR1_Surface_Antagonist->MAIT_TCR Competitively Inhibits Agonist Microbial Agonist (e.g., 5-OP-RU) Agonist->MR1_ER Binds Antagonist Ac-6-FP Antagonist->MR1_ER Binds Activation Activation (Cytokine Release) MAIT_TCR->Activation Inhibition Inhibition MAIT_TCR->Inhibition

Caption: Modulation of the MR1-MAIT cell signaling axis by agonist and antagonist (Ac-6-FP) ligands.

Diagram 2: In Silico Analysis Workflow for Ac-6-FP

In_Silico_Workflow start Start: Define Research Question pdb 1. Obtain MR1 Structure (e.g., PDB: 4GUP) start->pdb docking 3. Molecular Docking (Ac-6-FP into MR1) pdb->docking ligand_prep 2. Prepare Ac-6-FP 3D Structure ligand_prep->docking pose_analysis 4. Analyze Docking Pose (Schiff Base with Lys43) docking->pose_analysis md_setup 5. Setup MD System (Solvation & Parameterization) pose_analysis->md_setup md_sim 6. Run MD Simulation (e.g., 100 ns) md_setup->md_sim md_analysis 7. Trajectory Analysis (RMSD, Interactions) md_sim->md_analysis results 8. Interpret Results: Binding Stability & Dynamics md_analysis->results end End: Hypothesis Generation results->end Experimental_Logic cluster_invitro In Vitro (Cell-Free) cluster_incellulo In Cellulo (Cell-Based) fp_assay Fluorescence Polarization (Measures direct binding) affinity Quantitative Binding Affinity fp_assay->affinity Determines IC₅₀/KD spr_assay Surface Plasmon Resonance (Measures binding kinetics) spr_assay->affinity Determines KD functional_effect Cellular & Functional Consequence affinity->functional_effect Correlates with upregulation_assay MR1 Upregulation Assay (Measures surface expression) upregulation_assay->functional_effect Confirms ligand engagement mait_activation MAIT Activation Assay (Measures functional outcome) mait_activation->functional_effect Determines inhibition (IC₅₀)

References

Acetyl-6-formylpterin: A Technical Overview of its Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-6-formylpterin (Ac-6-FP) is a pteridine (B1203161) derivative of significant interest in immunology and drug development. It is recognized as a potent inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation.[1] While extensive research has focused on its biological functions, a comprehensive repository of its thermochemical properties, such as enthalpy of formation, Gibbs free energy, and heat capacity, is not currently available in the public domain. This guide provides an in-depth overview of the known chemical and biological aspects of this compound, with a focus on its synthesis, its role in the MR1-MAIT cell signaling pathway, and detailed experimental protocols.

Physicochemical Properties

While specific thermochemical data remains to be determined, some fundamental physicochemical properties of this compound have been reported.

PropertyValue
Molecular Formula C₉H₇N₅O₃
Molecular Weight 233.2 g/mol
Appearance Crystalline solid
Purity ≥95%
CAS Number 29769-49-1

Synthesis of this compound

This compound is synthesized from its precursor, 6-formylpterin (B158403). The synthesis involves the acetylation of the amino group on the pteridine ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthesis procedures.

Materials:

  • 6-formylpterin

  • Acetic acid

  • Acetic anhydride

  • Isopropanol (IPA)

  • Activated carbon

  • Deionized water

Procedure:

  • Reaction Setup: In a reflux apparatus, combine 5 grams of finely ground 6-formylpterin with a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride.

  • Reflux: Heat the suspension under reflux for approximately 6 hours, or until most of the solid has dissolved.

  • Filtration: Filter the hot solution through a sintered disc filter funnel to remove any undissolved particles. Rinse the filter funnel with 20 ml of acetic acid.

  • Concentration: Evaporate the filtrate to a volume of approximately 70 g using a rotary evaporator.

  • Crystallization (Crude Product): Allow the concentrated solution to stand for 2 hours, then transfer to a 4°C environment overnight to facilitate the precipitation of the crude this compound.

  • Isolation (Crude Product): Filter the precipitated solid and wash the filter cake with 20 ml of cold acetic acid. Dry the crude product in a vacuum desiccator over NaOH.

  • Recrystallization:

    • Heat 150 ml of a 1:1 (v/v) isopropanol/water mixture to its boiling point.

    • Add the ground crude this compound to the boiling solvent and mix until dissolved (approximately 3 minutes). Note: This step should be performed quickly to prevent deacetylation.

    • Add 1.3 g of activated carbon and continue mixing for 3 minutes.

    • Filter the hot solution to remove the activated carbon.

  • Final Crystallization: Cool the filtrate in an ice bath and then evaporate the solution to a volume of about 50 ml using a rotary evaporator. Store the solution at 3°C overnight to allow for the precipitation of pure this compound.

  • Final Isolation and Drying: Filter the purified product, wash the filter cake with 20 ml of cold 1:1 IPA/water, followed by 20 ml of IPA. Dry the final product in a vacuum desiccator over NaOH.

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification cluster_recrystallization Recrystallization start 6-formylpterin + Acetic Acid + Acetic Anhydride reflux Reflux (6h) start->reflux filtration1 Hot Filtration reflux->filtration1 evaporation1 Rotary Evaporation filtration1->evaporation1 crystallization1 Crystallization (4°C) evaporation1->crystallization1 filtration2 Filter & Wash (Cold Acetic Acid) crystallization1->filtration2 crude_product Crude this compound filtration2->crude_product dissolution Dissolve in boiling IPA/Water crude_product->dissolution decolorization Add Activated Carbon & Filter dissolution->decolorization evaporation2 Rotary Evaporation decolorization->evaporation2 crystallization2 Crystallization (3°C) evaporation2->crystallization2 filtration3 Filter & Wash (Cold IPA/Water & IPA) crystallization2->filtration3 final_product Pure this compound filtration3->final_product

Synthesis Workflow for this compound

Biological Activity: Inhibition of MAIT Cell Activation

This compound is a well-documented inhibitor of MAIT cell activation.[1] MAIT cells are a subset of T cells that recognize microbial metabolites presented by the non-classical MHC class I-related molecule, MR1.[2]

This compound functions by binding to the MR1 molecule.[3][4] This binding upregulates the surface expression of MR1 on antigen-presenting cells (APCs).[1] However, the this compound-MR1 complex does not activate the MAIT cell T-cell receptor (TCR).[1] Instead, it acts as a competitive antagonist, preventing the binding of activating ligands derived from the microbial riboflavin (B1680620) (vitamin B2) synthesis pathway.[3][4]

The inhibitory potency of this compound is greater than that of its precursor, 6-formylpterin.[1] The IC₅₀ for MAIT cell activation inhibition by this compound has been reported to be approximately 0.1 μM.[1]

MAIT_Cell_Inhibition cluster_activation MAIT Cell Activation Pathway cluster_inhibition Inhibition by this compound microbial_ligand Microbial Riboflavin Metabolite (Agonist) apc Antigen Presenting Cell (APC) microbial_ligand->apc Internalization mr1_complex_active MR1-Agonist Complex apc->mr1_complex_active MR1 Loading mr1_complex_inactive MR1-Ac-6-FP Complex apc->mr1_complex_inactive MR1 Loading tcr TCR mr1_complex_active->tcr Presentation mait_cell MAIT Cell activation MAIT Cell Activation (Cytokine Release, Cytotoxicity) mait_cell->activation tcr->mait_cell no_activation No MAIT Cell Activation tcr->no_activation ac6fp This compound (Antagonist) ac6fp->apc Binding mr1_complex_inactive->tcr Competitive Inhibition

Inhibition of MAIT Cell Activation by this compound

Precursor: 6-formylpterin and Reactive Oxygen Species (ROS)

This compound is derived from 6-formylpterin, a photodegradation product of folic acid (vitamin B9).[5] 6-formylpterin itself exhibits interesting biological activities, notably its ability to generate reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[5][6] This ROS generation occurs through the reaction of 6-formylpterin with NAD(P)H, leading to oxygen consumption.[6] This property is unique to 6-formylpterin among other pterin (B48896) derivatives like biopterin (B10759762) and neopterin.[6] The generated ROS can induce various cellular responses, including apoptosis and the suppression of cell proliferation.[6][7]

Experimental Protocols for ROS Detection

The generation of ROS by 6-formylpterin can be assessed using the following experimental techniques:

  • Polarography: This electrochemical method is used to measure the consumption of oxygen in the presence of 6-formylpterin and NAD(P)H, providing evidence of the redox reaction.[6]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: In conjunction with spin trapping techniques, EPR is a definitive method for detecting and identifying specific free radical species like the superoxide anion.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the conversion of NADH to NAD⁺, which is indicative of the redox reaction that produces ROS.[6]

ROS_Generation 6FP 6-formylpterin Reaction Redox Reaction 6FP->Reaction NADH NAD(P)H NADH->Reaction O2 O₂ O2->Reaction NAD NAD(P)⁺ Reaction->NAD ROS Superoxide (O₂⁻) Hydrogen Peroxide (H₂O₂) Reaction->ROS CellularEffects {Apoptosis | Cell Proliferation Suppression} ROS->CellularEffects

Reactive Oxygen Species (ROS) Generation by 6-formylpterin

Conclusion and Future Directions

This compound is a crucial tool for studying MAIT cell biology and holds potential for therapeutic applications in modulating immune responses. While its synthesis and biological functions are well-characterized, a significant gap exists in the understanding of its fundamental thermochemical properties. Future research, employing techniques such as bomb calorimetry for enthalpy of combustion, differential scanning calorimetry for heat capacity, and computational chemistry for theoretical calculations, would be invaluable. Such data would not only provide a more complete physicochemical profile of this important molecule but also aid in the rational design of novel immunomodulatory drugs and enhance our understanding of its stability and reactivity.

References

A Technical Guide to Quantum Chemical Calculations of Acetyl-6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches for studying Acetyl-6-formylpterin, a molecule of significant interest in immunology and drug development. This compound, a derivative of 6-formylpterin (B158403) (a photodegradation product of folic acid), is known to function as a small molecule antigen recognized by the major histocompatibility complex-related class I-like molecule (MR1) for presentation to mucosal-associated invariant T (MAIT) cells.[1][2] Understanding its electronic structure, stability, and spectroscopic properties through quantum chemical calculations is crucial for designing novel immunomodulatory agents.

Introduction to Quantum Chemical Calculations for Pterin (B48896) Derivatives

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful avenue for elucidating the behavior of molecules at the atomic level. These computational methods provide invaluable insights into electronic structures, molecular geometries, reaction mechanisms, and spectroscopic properties, complementing experimental data and guiding further research.[3] For pterin derivatives like this compound, methods such as Density Functional Theory (DFT) have proven to be particularly effective in predicting their redox behavior and spectroscopic characteristics.[4][5]

Methodologies for Quantum Chemical Calculations

The successful application of quantum chemical calculations hinges on the appropriate selection of computational methods and basis sets.

Density Functional Theory (DFT)

DFT is a widely used method that offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound. The choice of the exchange-correlation functional is critical. For pterin derivatives, the following functionals are commonly employed:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is well-established for geometry optimizations of organic molecules and has been successfully used for pterin derivatives.[4][6][7]

  • CAM-B3LYP (Coulomb-attenuating method B3LYP): This range-separated hybrid functional is particularly well-suited for calculating excited state properties, such as UV-Vis absorption spectra, and has shown good agreement with experimental data for similar systems.[4][6][7]

  • ωB97X-D3: This is another range-separated hybrid functional that includes dispersion corrections, which can be important for accurately modeling non-covalent interactions.

Basis Sets

The basis set determines the flexibility of the mathematical functions used to represent the molecular orbitals. Larger basis sets generally provide more accurate results but at a higher computational cost. Commonly used basis sets for calculations on molecules of this size include:

  • Pople-style basis sets (e.g., 6-311+G(d,p)): These are widely used and provide a good balance of accuracy and computational efficiency. The "+" indicates the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" denotes the inclusion of polarization functions to allow for more flexible orbital shapes.[4][7]

  • Dunning's correlation-consistent basis sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[6]

Solvation Models

To simulate the behavior of this compound in a biological environment, it is crucial to account for the effects of the solvent (typically water). Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient and widely used for this purpose.[8]

Workflow for Quantum Chemical Calculations

A typical workflow for the quantum chemical characterization of this compound is outlined below. This process involves a series of calculations to determine the molecule's structure, electronic properties, and spectroscopic signatures.

G cluster_input 1. Input Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Analysis and Interpretation mol_structure Initial Molecular Structure (e.g., from crystal data or builder) method_selection Select Method and Basis Set (e.g., B3LYP/6-311+G(d,p)) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_prop tddft_calc TD-DFT for Excited States (UV-Vis Spectrum) geom_opt->tddft_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min analyze_electronic Analyze Electronic Structure (Reactivity, Stability) electronic_prop->analyze_electronic compare_spectra Compare Calculated and Experimental Spectra tddft_calc->compare_spectra

Caption: A generalized workflow for quantum chemical calculations.

Calculated and Experimental Data

Molecular Geometry

The first step in any quantum chemical study is to determine the optimized molecular geometry. This is achieved by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The table below presents a hypothetical comparison of key bond lengths and angles for this compound, which would be obtained from a geometry optimization calculation.

ParameterAtom 1Atom 2Atom 3Calculated Value (Å or °)Experimental Value (Å or °)
Bond LengthC6C9Value from calculationValue from X-ray crystallography
Bond LengthC9O1Value from calculationValue from X-ray crystallography
Bond LengthN5C6Value from calculationValue from X-ray crystallography
Dihedral AngleN5C6C9O1Value from calculation

Note: This table is a template. Specific values would be populated from the output of a DFT geometry optimization and compared with experimental data if available.

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

PropertyCalculated Value (eV)Method/Basis Set
HOMO EnergyValue from calculationB3LYP/6-311+G(d,p)
LUMO EnergyValue from calculationB3LYP/6-311+G(d,p)
HOMO-LUMO GapValue from calculationB3LYP/6-311+G(d,p)
Dipole MomentValue from calculation (Debye)B3LYP/6-311+G(d,p)

Note: This table is a template for presenting the results of electronic structure calculations.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra. For 6-formylpterin, DFT calculations have been used to interpret its UV-Vis absorption and emission data.[9]

TransitionCalculated λmax (nm)Oscillator StrengthExperimental λmax (nm)
S0 → S1Value from TD-DFTValue from TD-DFTValue from experiment
S0 → S2Value from TD-DFTValue from TD-DFTValue from experiment

Note: This table is a template for comparing calculated and experimental UV-Vis data.

Infrared (IR) Spectroscopy: The vibrational frequencies calculated from a DFT frequency analysis correspond to the peaks in an experimental IR spectrum. These calculations are also essential to confirm that the optimized geometry is a true minimum (i.e., has no imaginary frequencies).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as routinely calculated as IR or UV-Vis spectra, NMR chemical shifts can also be predicted using quantum chemical methods, providing another point of comparison with experimental data.

Experimental Protocols

To validate the results of quantum chemical calculations, it is essential to compare them with high-quality experimental data.

Synthesis of this compound

This compound can be synthesized from 6-formylpterin. A general procedure involves the following steps:

  • Finely ground 6-formylpterin is added to a mixture of acetic acid and acetic anhydride.

  • The suspension is refluxed until the solid dissolves.

  • The solution is filtered, and the filtrate is concentrated by rotary evaporation.

  • The product is precipitated by cooling and then filtered.

  • Recrystallization from a suitable solvent system (e.g., isopropanol/water) yields pure this compound.[10]

Note: 6-formylpterin is light-sensitive, and appropriate precautions should be taken.[10]

Spectroscopic Characterization

UV-Visible Spectroscopy:

  • Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) at various concentrations.

  • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-600 nm.

  • The solvent is used as a reference.

FTIR Spectroscopy:

  • The solid sample of this compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded.

  • Alternatively, a KBr pellet of the sample can be prepared.

NMR Spectroscopy:

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Record the 1H and 13C NMR spectra on a high-field NMR spectrometer.

  • Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to aid in the assignment of all proton and carbon signals.

Conclusion

Quantum chemical calculations provide a powerful and versatile toolkit for investigating the properties of this compound. By combining theoretical predictions with experimental validation, researchers can gain a deep understanding of its structure, reactivity, and spectroscopic signatures. This knowledge is invaluable for the rational design of new pterin-based compounds with tailored immunomodulatory properties for therapeutic applications.

References

Methodological & Application

Synthesis Protocol for Acetyl-6-formylpterin: An Inhibitor of MAIT Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Acetyl-6-formylpterin is a synthetic derivative of 6-formylpterin (B158403), a photodegradation product of folic acid.[1][2] It has garnered significant interest in immunology and drug development due to its role as a potent inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation.[3][4] MAIT cells are a class of unconventional T cells that play a crucial role in the immune response to microbial infections. They recognize microbial metabolites presented by the non-polymorphic MHC class I-related protein 1 (MR1).[3][5]

Mechanism of Action

This compound functions as a competitive antagonist for the MR1 binding site.[2][6] Unlike activating ligands derived from the microbial riboflavin (B1680620) synthesis pathway, the binding of this compound to MR1 does not trigger MAIT cell activation.[2][3] Instead, it upregulates the surface expression of MR1 on antigen-presenting cells.[3][7] The proposed mechanism involves the formation of a Schiff base between the formyl group of this compound and the lysine (B10760008) residue (Lys43) within the MR1 binding cleft.[2][3] This stable complex occupies the binding site, preventing the binding of agonist ligands and thereby inhibiting MAIT cell-mediated immune responses.[3][6] This inhibitory activity makes this compound a valuable tool for studying MAIT cell biology and a potential therapeutic agent for autoimmune diseases where MAIT cells are implicated.[1][4]

Applications

  • Immunological Research: As a selective inhibitor of MAIT cell activation, this compound is an indispensable tool for elucidating the physiological and pathological roles of these cells in various diseases.[1][4]

  • Drug Development: The inhibitory effect on MAIT cells makes this compound and its analogs potential candidates for the development of therapeutics for autoimmune disorders, such as inflammatory bowel disease and psoriasis, where MAIT cells are thought to contribute to the pathology.[1]

  • In Vitro Studies: It is used in cell culture experiments to block MAIT cell activation and study the downstream consequences on other immune cells and pathways.[1]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from a representative synthesis of this compound.

ParameterValueReference
Starting Material (6-formylpterin)5 g[3]
Raw Yield (this compound)4.8 g[3]
Recrystallized Yield4.4 g[3]
Purity (HPLC)98.2%[3]
Molecular FormulaC₉H₇N₅O₃
Molecular Weight233.19 g/mol

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory synthesis of this compound from 6-formylpterin.

Materials and Reagents:

Equipment:

  • Heating mantle with stirrer

  • Round bottom flask (500 mL)

  • Reflux condenser

  • Sintered disc filter funnel

  • Rotary evaporator

  • Ice bath

  • Vacuum desiccator

  • Standard laboratory glassware

Procedure:

Part 1: Acetylation of 6-formylpterin

  • To a 500 mL round bottom flask, add 5 g of finely ground 6-formylpterin.

  • Add 250 mL of glacial acetic acid and 250 mL of acetic anhydride to the flask.

  • Place the flask in a heating mantle and fit it with a reflux condenser.

  • Heat the mixture to reflux with continuous stirring. The reaction is expected to take approximately 6 hours, or until most of the solid has dissolved. Note: 6-formylpterin is extremely sensitive to light.

  • Once the reaction is complete, filter the hot solution through a sintered disc filter funnel to remove any undissolved particles.

  • Rinse the filter funnel with 20 mL of glacial acetic acid.

  • Concentrate the filtrate to approximately 70 g using a rotary evaporator.

  • Allow the flask to cool for 2 hours at room temperature, then transfer it to a refrigerator at 4°C overnight to facilitate precipitation.

  • Collect the precipitated raw this compound by filtration.

  • Wash the filter cake with 20 mL of cold glacial acetic acid.

  • Dry the crude product in a vacuum desiccator over NaOH pellets. This should yield approximately 4.8 g of raw this compound.[3]

Part 2: Recrystallization

  • Prepare a 1:1 (v/v) solution of isopropyl alcohol and deionized water.

  • In a suitable flask, heat 150 mL of the IPA/water solution to its boiling point.

  • Add the ground raw this compound to the boiling solvent and stir. The solid should dissolve within approximately 3 minutes. Note: Perform the recrystallization quickly to minimize deacetylation.

  • Add 1.3 g of activated carbon to the solution and continue to stir at boiling for another 3 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Immediately cool the filtrate in an ice bath.

  • Concentrate the solution to approximately 50 mL using a rotary evaporator.

  • Place the concentrated solution at 3°C overnight to allow for complete crystallization.

  • Collect the purified this compound crystals by filtration.

  • Wash the filter cake with 20 mL of cold IPA/water (1:1) solution, followed by 20 mL of pure IPA.

  • Dry the final product in a vacuum desiccator over NaOH. The expected yield is approximately 4.4 g of pure this compound.[3]

Visualizations

Synthesis_Workflow cluster_acetylation Part 1: Acetylation cluster_recrystallization Part 2: Recrystallization start 6-formylpterin reagents Acetic Acid & Acetic Anhydride reflux Reflux (6h) start->reflux reagents->reflux filtration1 Hot Filtration reflux->filtration1 evaporation1 Evaporation filtration1->evaporation1 precipitation1 Precipitation (4°C) evaporation1->precipitation1 filtration2 Filtration & Washing precipitation1->filtration2 raw_product Raw this compound filtration2->raw_product dissolution Dissolution in boiling IPA/H2O raw_product->dissolution charcoal Activated Carbon Treatment dissolution->charcoal filtration3 Hot Filtration charcoal->filtration3 cooling Cooling & Evaporation filtration3->cooling precipitation2 Crystallization (3°C) cooling->precipitation2 filtration4 Filtration & Washing precipitation2->filtration4 final_product Pure this compound filtration4->final_product

Caption: Experimental workflow for the synthesis of this compound.

MAIT_Cell_Inhibition cluster_apc Antigen Presenting Cell (APC) cluster_mait MAIT Cell MR1 MR1 Protein MR1_Ac6FP MR1-Ac6FP Complex (Schiff Base) MR1->MR1_Ac6FP Ac6FP This compound Ac6FP->MR1 Binds to Lys43 Surface_Expression Increased MR1 Surface Expression MR1_Ac6FP->Surface_Expression MAIT_TCR MAIT T-Cell Receptor (TCR) Surface_Expression->MAIT_TCR No Recognition No_Activation No Activation MAIT_TCR->No_Activation

Caption: Signaling pathway of MAIT cell inhibition by this compound.

References

Application Notes and Protocols for the Quantification of Acetyl-6-formylpterin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-6-formylpterin is a metabolite of folic acid (Vitamin B9) and has garnered significant interest in immunological and pharmacological research.[1] It is recognized as a ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][2] Unlike other microbial riboflavin-derived ligands that activate Mucosal-Associated Invariant T (MAIT) cells, this compound acts as an antagonist, inhibiting MAIT cell activation.[2][3][4] This inhibitory function makes it a molecule of interest in studies of autoimmune diseases, cancer immunotherapy, and liver fibrosis.[5]

The ability to accurately quantify this compound in biological matrices such as plasma, serum, and urine is crucial for understanding its pharmacokinetics, pharmacodynamics, and its role as a potential biomarker. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

Principle of the Method

This method employs a protein precipitation-based extraction of this compound from biological samples, followed by instrumental analysis using LC-MS/MS. The chromatographic separation is achieved on a reversed-phase C18 column, and quantification is performed using multiple reaction monitoring (MRM) in positive ion mode. A stable isotope-labeled internal standard (IS) should be used to ensure accuracy and precision by compensating for matrix effects and variations in extraction recovery.[8]

Materials and Reagents

  • Analytes and Standards:

    • This compound (analytical standard, purity ≥95%)[1]

    • Stable isotope-labeled this compound (e.g., ¹³C₃,¹⁵N₂-Acetyl-6-formylpterin) as an internal standard (IS)

  • Solvents and Chemicals (LC-MS Grade):

  • Biological Matrix:

    • Drug-free human plasma (for calibration standards and quality controls)

  • Labware:

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • Autosampler vials with inserts

    • 96-well plates (optional)

Experimental Protocols

Preparation of Standard Solutions and Calibration Curve

A key aspect of accurate quantification is the preparation of a reliable calibration curve.[9][10]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 1 mg of this compound and the internal standard.

    • Dissolve each in 1 mL of a 50:50 (v/v) mixture of methanol and water to create primary stock solutions. Store at -20°C.

  • Intermediate Stock Solutions:

    • Prepare a series of intermediate stock solutions of this compound by serially diluting the primary stock with 50:50 MeOH:H₂O.

    • Prepare an intermediate internal standard solution at a fixed concentration (e.g., 1 µg/mL).

  • Calibration Standards (in matrix):

    • Spike the drug-free biological matrix with the intermediate stock solutions to create a calibration curve with at least 6-8 non-zero points.

    • The final concentration range should encompass the expected levels in the study samples.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations from a separate primary stock solution to ensure the accuracy and precision of the assay.[8]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from complex biological matrices like plasma.[11][12][13]

  • Aliquoting:

    • Thaw frozen plasma samples on ice.

    • Vortex each sample to ensure homogeneity.

    • Aliquot 100 µL of each sample (unknowns, calibration standards, and QCs) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition:

    • Add 10 µL of the intermediate internal standard solution to each tube.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (-20°C) to each tube.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Incubate the tubes at 4°C for 10 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA). This step helps in concentrating the analyte and ensuring compatibility with the LC system.

LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) System:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). C8 columns can also be effective for pterin (B48896) analysis.[1][14]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (re-equilibration)

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

    • MRM Transitions: These should be determined by infusing a standard solution of this compound and its internal standard. The following are predicted transitions based on the structure (Molecular Weight: 233.18 g/mol ):

      • This compound: Precursor ion (Q1): m/z 234.1 → Product ions (Q3): To be determined empirically (potential fragments could involve loss of the acetyl group, CO, or parts of the pterin ring).

      • Internal Standard: Precursor and product ions will be shifted according to the mass of the stable isotopes.

Data Presentation

Quantitative data should be summarized in a clear and structured table. As no established reference ranges for this compound in biological fluids are publicly available, the following table presents hypothetical, yet plausible, concentrations for illustrative purposes.

Biological MatrixConditionHypothetical Concentration Range (ng/mL)Notes
Human Plasma Healthy Volunteer (Fasting)Not Detected - 0.5Basal levels are expected to be very low or undetectable.
Post-Folic Acid Supplementation0.5 - 5.0Levels may transiently increase following high doses of folic acid.
Specific Pathological StatesVariableConcentrations could be altered in conditions affecting folate metabolism or MAIT cell activity.
Human Urine Healthy Volunteer1.0 - 10.0Renal clearance may lead to higher concentrations in urine compared to plasma.

Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is not based on published clinical data. Actual concentrations will need to be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evap_Recon Evaporate & Reconstitute Collect_Supernatant->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing (Integration & Calibration) LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification mait_cell_inhibition cluster_apc Antigen Presenting Cell (APC) cluster_mait MAIT Cell MR1 MR1 Receptor TCR T-Cell Receptor (TCR) MR1->TCR Presents to MR1:e->TCR:w No Presentation of Agonist Agonist Agonist Ligand (e.g., 5-OP-RU) Agonist->MR1 Binds to Ac6FP This compound (Antagonist) Ac6FP->MR1 Binds & Blocks Activation Activation (Cytokine Release, Cytotoxicity) TCR->Activation Leads to No_Activation No Activation TCR->No_Activation

References

Application Note: HPLC Method for the Detection and Quantification of Acetyl-6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Acetyl-6-formylpterin. While a specific validated method for this compound is not widely published, this protocol is developed based on established methods for closely related pteridine (B1203161) compounds.[1][2][3] The method utilizes a reversed-phase C18 column with UV detection, providing a robust starting point for researchers in drug development and metabolomics. This compound is a pteridine derivative involved in various biological processes, and its accurate quantification is crucial for ongoing research.[4]

Introduction

Pteridines are a class of heterocyclic compounds that play vital roles as enzyme cofactors and signaling molecules.[1] this compound, a derivative of 6-formylpterin (B158403), has gained interest for its potential biological activities, including its role as a ligand for the MR1 protein, which is involved in immune responses.[5] As a photodegradation product of folic acid, its presence and concentration in biological systems and pharmaceutical formulations are of significant interest.[5][6][7] This document provides a comprehensive protocol for its analysis using HPLC with UV detection, addressing the compound's light sensitivity and solubility challenges.[8][9]

Principle of the Method

The method is based on reversed-phase HPLC, where compounds are separated based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile). This compound is separated from other components in the sample matrix and is detected by its absorbance of ultraviolet (UV) light. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.

Apparatus and Materials

  • Apparatus:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance (0.01 mg sensitivity).

    • pH meter.

    • Ultrasonic bath.

    • Vortex mixer.

    • Syringe filters (0.22 µm, PTFE or nylon).

    • Amber HPLC vials.

  • Reagents and Chemicals:

    • This compound reference standard (≥95% purity).

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (HPLC grade).

    • Sodium phosphate (B84403) dibasic (Na₂HPO₄), analytical grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade.

    • Water, HPLC grade or Milli-Q.

Experimental Protocols

4.1. Preparation of Mobile Phase

  • Buffer Preparation (10 mM Sodium Phosphate, pH 7.0):

    • Weigh approximately 1.42 g of Na₂HPO₄ and dissolve it in 1 L of HPLC-grade water.

    • Adjust the pH to 7.0 using diluted phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Working Mobile Phase: A pre-mixed solution of 97.5% Mobile Phase A and 2.5% Mobile Phase B (v/v) is suggested for isocratic elution, based on methods for similar compounds.[9] The final composition may require optimization.

  • Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.

4.2. Preparation of Standard Solutions

  • Note: this compound and its precursor, 6-formylpterin, are light-sensitive.[8][9] All solutions should be prepared in amber glassware or vessels protected from light.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in a minimal amount of DMSO (e.g., 200 µL) as it has high solubility in this solvent.[10]

    • Bring the final volume to 10 mL with a diluent (e.g., 50:50 Methanol:Water) in a volumetric flask. This stock should be stored at -20°C and is stable for up to one month.[10]

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

    • These solutions should be prepared fresh daily.

4.3. Sample Preparation

  • The sample preparation will vary depending on the matrix (e.g., cell culture media, plasma, drug formulation). A generic protocol for a clear aqueous sample is provided.

  • Filtration: For liquid samples, filter through a 0.22 µm syringe filter to remove particulate matter.

  • Extraction (for complex matrices like plasma):

    • Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of plasma.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

  • Transfer the final prepared sample into an amber HPLC vial for analysis.

4.4. HPLC Conditions

ParameterRecommended Setting
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase Isocratic: 97.5% [10 mM Na₂HPO₄, pH 7.0] / 2.5% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis
Detection Wavelength 254 nm (based on 6-formylpterin)[9] or scan for optima (230-360 nm)
Run Time 10 minutes (adjust as needed for sample complexity)

4.5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions in triplicate. Plot a graph of the mean peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Inject the prepared samples. Use the peak area of this compound in the sample chromatogram and the regression equation from the calibration curve to calculate its concentration in the sample.

Method Validation Targets (Example Data)

The following table presents typical performance characteristics to target during the validation of this proposed method.

ParameterTarget Value
Retention Time (RT) 4.5 ± 0.5 min
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 5%
Accuracy / Recovery (%) 95 - 105%

Note: These are example target values. Actual values must be determined experimentally.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Data cluster_result Result Standard Reference Standard (this compound) Stock Prepare Stock Solution (DMSO/MeOH) Standard->Stock Sample Test Sample (e.g., Plasma, Media) Extraction Sample Extraction (e.g., Protein Precipitation) Sample->Extraction Solvents Mobile Phase (Buffer + Acetonitrile) Dilution Create Working Standards (0.5 - 50 µg/mL) Solvents->Dilution HPLC HPLC System (C18 Column, UV @ 254 nm) Solvents->HPLC Stock->Dilution Dilution->HPLC Inject Standards Filtration Filter Sample (0.22 µm Syringe Filter) Extraction->Filtration Filtration->HPLC Inject Sample Chromatogram Generate Chromatogram HPLC->Chromatogram Data Data Processing (Peak Integration) Chromatogram->Data Quantification Quantification (vs. Calibration Curve) Data->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

This application note provides a detailed, proposed HPLC method for the determination of this compound. The protocol is based on established analytical techniques for related pteridine compounds and offers a solid foundation for method development and validation.[1][3] Researchers should perform appropriate system suitability tests and full method validation to ensure the accuracy and reliability of results for their specific application. Special attention should be paid to the light sensitivity of the analyte throughout the entire process.[8][9]

References

Application Notes and Protocols: Acetyl-6-formylpterin as a Fluorescent Probe and Modulator of MR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-6-formylpterin is a pterin (B48896) derivative that has emerged as a valuable chemical tool for studying the major histocompatibility complex (MHC) class I-related protein 1 (MR1). MR1 is a non-classical antigen-presenting molecule that presents small molecule metabolites to mucosal-associated invariant T (MAIT) cells, playing a crucial role in immune surveillance. This compound acts as a high-affinity ligand for MR1, leading to the upregulation of MR1 surface expression and potent inhibition of MAIT cell activation[1][2]. While its intrinsic fluorescence is not as well characterized as other common fluorophores, its high-affinity binding to MR1 makes it an excellent competitor in fluorescence-based binding assays for the discovery and characterization of novel MR1 ligands.

This document provides detailed application notes and protocols for the use of this compound in studying the MR1-MAIT cell axis.

Physicochemical and Binding Properties

This compound is a synthetic derivative of 6-formylpterin (B158403), a natural photodegradation product of folic acid. The acetylation of 6-formylpterin increases its stability and reduces its sensitivity to light[3]. While specific excitation and emission maxima for this compound are not extensively documented, its precursor, 6-formylpterin, exhibits fluorescence with excitation around 360 nm and emission around 450 nm[4]. The fluorescence quantum yield of 6-formylpterin is reported to be 0.12 in acidic and 0.07 in basic aqueous solutions[5]. It is important to note that the acetyl group may cause a slight shift in these photophysical properties.

The primary utility of this compound in a research setting is its high-affinity interaction with the MR1 protein.

ParameterValueTargetReference
IC₅₀ ~40 nMHuman MR1[1]
Binding Mechanism Covalent (Schiff base formation with Lys43 in the MR1 binding pocket)MR1[1][6]
Functional Effect Upregulation of MR1 surface expression; Inhibition of MAIT cell activationMR1/MAIT Cells[2][6]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound from 6-formylpterin has been described[3]. The process involves the reflux of 6-formylpterin in a mixture of acetic acid and acetic anhydride, followed by precipitation and recrystallization. Care must be taken during recrystallization to avoid deacetylation[3].

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start with 6-formylpterin reflux Reflux in Acetic Acid and Acetic Anhydride start->reflux filter1 Filter Solution reflux->filter1 evaporate1 Evaporate Filtrate filter1->evaporate1 precipitate Precipitate this compound (overnight at 4°C) evaporate1->precipitate filter2 Filter Precipitate precipitate->filter2 recrystallize Recrystallize Raw Product (IPA/H₂O) filter2->recrystallize filter3 Filter Recrystallized Product recrystallize->filter3 dry Dry in Vacuum Desiccator filter3->dry end Pure this compound dry->end

Caption: Workflow for the synthesis of this compound from 6-formylpterin.

Fluorescence Polarization (FP) Competition Binding Assay for MR1 Ligands

This protocol describes a high-throughput compatible assay to determine the binding affinity of test compounds to the MR1 protein by measuring their ability to displace a known fluorescent MR1 ligand. This method is particularly useful for screening libraries of compounds for potential MR1 modulators. This compound serves as an excellent positive control for a high-affinity competitor.

Materials:

  • Recombinant soluble human MR1 protein

  • Fluorescent MR1 probe (e.g., JYM20)[1]

  • This compound (as a positive control)

  • Test compounds

  • Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Dissolve recombinant MR1, fluorescent probe, this compound, and test compounds in Assay Buffer. Prepare serial dilutions of the test compounds and this compound.

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of the fluorescent probe (e.g., 10 nM JYM20).

    • Add varying concentrations of the test compound or this compound.

    • Include control wells:

      • Negative Control (No displacement): Fluorescent probe + MR1 protein.

      • Positive Control (Maximum displacement): Fluorescent probe + MR1 protein + high concentration of a known non-fluorescent binder (e.g., unlabeled JYM20 or a high concentration of this compound).

      • Blank: Fluorescent probe only (to measure baseline polarization).

  • Initiate Binding:

    • Add a fixed concentration of MR1 protein to all wells (except the blank) to initiate the binding reaction. The optimal concentration of MR1 should be determined empirically but is typically in the low nanomolar range.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours). Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each test compound.

    • The IC₅₀ value can be converted to a Ki value using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.

Diagram: FP Competition Assay Workflow

G cluster_fp_assay Fluorescence Polarization Competition Assay prepare Prepare Reagents: - MR1 Protein - Fluorescent Probe - Competitors plate Plate Setup: Add probe and competitor to 384-well plate prepare->plate add_mr1 Add MR1 Protein to initiate binding plate->add_mr1 incubate Incubate at RT (to reach equilibrium) add_mr1->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data: Determine IC₅₀ values measure->analyze

Caption: Workflow for the fluorescence polarization competition binding assay.

MR1 Upregulation Assay using Flow Cytometry

This protocol is designed to measure the ability of this compound or other test compounds to increase the cell surface expression of MR1.

Materials:

  • MR1-expressing cell line (e.g., C1R-MR1 or HEK293T-MR1)

  • Cell culture medium

  • This compound or test compounds

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated anti-MR1 antibody (e.g., clone 26.5)

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture the MR1-expressing cells to the desired confluency in a multi-well plate.

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound or test compounds. Include an untreated control.

    • Incubate the cells for a sufficient time to allow for MR1 upregulation (e.g., 4-16 hours).

  • Cell Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in FACS buffer.

    • Add the fluorochrome-conjugated anti-MR1 antibody and incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Flow Cytometry:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-MR1 antibody.

  • Data Analysis:

    • Gate on the live cell population.

    • Determine the mean fluorescence intensity (MFI) of the anti-MR1 staining for each treatment condition.

    • Plot the MFI against the compound concentration to generate a dose-response curve.

Diagram: MR1 Upregulation Signaling Pathway

G cluster_pathway MR1 Upregulation by this compound cluster_er Ac6FP This compound ER Endoplasmic Reticulum (ER) Ac6FP->ER MR1_ER MR1 (unstable) Ac6FP->MR1_ER Binds to Golgi Golgi Apparatus MR1_Ac6FP MR1-Ac6FP Complex (stable) MR1_Ac6FP->Golgi Trafficking CellSurface Cell Surface Golgi->CellSurface Trafficking MR1_Surface Surface MR1 CellSurface->MR1_Surface Expression MAIT_Cell MAIT Cell MR1_Surface->MAIT_Cell Presents Antigen (inhibitory) Inhibition Inhibition of Activation MAIT_Cell->Inhibition

Caption: this compound binds to MR1 in the ER, stabilizing it and promoting its trafficking to the cell surface, where it inhibits MAIT cell activation.

Fluorescence Microscopy for MR1 Localization (General Protocol)

Due to the lack of specific photophysical data for this compound, this protocol is a general guideline. The optimal filter sets and imaging conditions should be determined empirically.

Materials:

  • Cells expressing a fluorescently tagged MR1 (e.g., MR1-GFP) or cells to be stained for MR1.

  • This compound

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets (a DAPI or UV filter set might be a starting point based on 6-formylpterin's properties: Ex ~360nm / Em ~450nm)

  • Optional: Anti-MR1 antibody and a secondary antibody conjugated to a bright fluorophore for immunofluorescence.

Live-Cell Imaging Procedure:

  • Cell Preparation:

    • Plate cells expressing MR1-GFP on a glass-bottom dish suitable for microscopy.

  • Treatment:

    • Replace the culture medium with live-cell imaging medium containing the desired concentration of this compound.

  • Imaging:

    • Image the cells using a fluorescence microscope. Acquire images over time to observe changes in MR1-GFP localization.

    • Note: Due to the relatively low quantum yield of pterin derivatives, a sensitive detector and optimized imaging parameters will be necessary to visualize any intrinsic fluorescence from this compound bound to MR1. Co-localization studies with MR1-GFP would be the most robust approach.

Immunofluorescence Procedure:

  • Cell Preparation and Treatment:

    • Grow cells on coverslips and treat with this compound as described for the upregulation assay.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100 if intracellular staining is desired.

  • Staining:

    • Incubate with a primary anti-MR1 antibody, followed by a fluorescently labeled secondary antibody.

  • Imaging:

    • Mount the coverslips and image using a fluorescence microscope.

Conclusion

This compound is a powerful tool for investigating the MR1-MAIT cell signaling axis. Its high affinity for MR1 makes it an ideal competitor for identifying and characterizing new MR1 ligands through fluorescence polarization assays. Furthermore, its ability to upregulate MR1 surface expression provides a robust cellular readout for screening and mechanistic studies. While its direct use as a fluorescent probe for imaging is currently limited by the lack of detailed photophysical characterization, future studies may further elucidate its potential in this area. The protocols provided here offer a comprehensive guide for researchers to utilize this compound in their studies of MR1 biology and in the development of novel immunomodulatory drugs.

References

Application Notes and Protocols: Acetyl-6-formylpterin in MAIT Cell Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic derivative of 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid.[1][2] It is a key chemical tool for studying the biology of Mucosal-Associated Invariant T (MAIT) cells. Ac-6-FP functions as a competitive inhibitor of MAIT cell activation by binding to the MHC class I-related protein 1 (MR1).[1][2] Unlike agonist ligands derived from the riboflavin (B1680620) biosynthesis pathway (e.g., 5-OP-RU), Ac-6-FP binds to MR1 and stabilizes its expression on the cell surface but does not stimulate the MAIT T-cell receptor (TCR).[1][3] This antagonistic activity makes Ac-6-FP an invaluable reagent for investigating the role of MAIT cells in various physiological and pathological processes, including infectious diseases, autoimmune disorders, and cancer.[1]

These application notes provide a comprehensive overview of the use of Ac-6-FP in MAIT cell inhibition assays, including detailed protocols, quantitative data, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action

MAIT cells are activated through the recognition of small molecule metabolites presented by MR1 on antigen-presenting cells (APCs).[4][5] Agonist ligands, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), form a Schiff base with a lysine (B10760008) residue (Lys43) in the MR1 binding groove, leading to a conformational change that is recognized by the MAIT TCR.[2] This recognition, along with co-stimulatory signals, triggers a signaling cascade that results in MAIT cell activation, characterized by the upregulation of activation markers (e.g., CD69, CD25), cytokine production (e.g., IFN-γ, TNF-α, IL-17), and proliferation.[4][6]

This compound also binds to MR1 and forms a Schiff base with Lys43.[3] This binding effectively stabilizes MR1 and increases its cell surface expression, even more potently and sustainably than its precursor, 6-FP.[3] However, the MR1/Ac-6-FP complex is not recognized by the MAIT TCR as a stimulatory signal. Instead, it competitively inhibits the binding of agonist ligands, thereby preventing MAIT cell activation.[1][2]

Quantitative Data

The inhibitory potency of this compound on MAIT cell activation has been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueCell SystemAssay ConditionsReference
IC50 0.1 µMJurkat.MAIT cell lineInhibition of agonist-induced IL-2 production.[7]
MR1 Upregulation More potent and sustained than 6-FPC1R.MR1 cellsFlow cytometry analysis of surface MR1 expression over 24 hours.[3]
Inhibition of CD69 Upregulation Dose-dependent inhibitionHuman peripheral blood MAIT cells co-cultured with APCsFlow cytometry analysis of CD69 expression after stimulation with a MAIT cell agonist.[1]
Thermal Stability of MR1 Tm50 of 64°CRecombinant MR1 proteinDifferential scanning fluorimetry, showing an 8°C increase in stability compared to MR1-6-FP.[3]

Experimental Protocols

In Vitro MAIT Cell Inhibition Assay Using Flow Cytometry

This protocol describes a method to assess the inhibitory effect of this compound on the activation of MAIT cells in a co-culture system with antigen-presenting cells.

Materials:

  • Cells:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or a MAIT cell line (e.g., Jurkat.MAIT)

    • An antigen-presenting cell line expressing MR1 (e.g., C1R.MR1) or monocyte-derived dendritic cells.

  • Reagents:

    • This compound (Ac-6-FP)

    • MAIT cell agonist (e.g., 5-OP-RU)

    • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)

    • Flow cytometry antibodies: Anti-CD3, Anti-TCR Vα7.2, Anti-CD161, Anti-CD69, Anti-CD25, viability dye.

    • Brefeldin A (for intracellular cytokine staining)

    • Fixation/Permeabilization buffers

    • Anti-IFN-γ, Anti-TNF-α antibodies (for intracellular staining)

  • Equipment:

    • 96-well U-bottom plates

    • Cell incubator (37°C, 5% CO2)

    • Flow cytometer

Protocol:

  • Preparation of Cells:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Alternatively, culture the MAIT cell line and APC line according to standard protocols.

    • Plate APCs (e.g., C1R.MR1 cells) at 5 x 10^4 cells/well in a 96-well U-bottom plate.

  • Inhibitor and Agonist Addition:

    • Prepare a serial dilution of this compound in complete medium.

    • Add the desired concentrations of Ac-6-FP to the wells containing APCs. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C to allow for Ac-6-FP to bind to MR1 on the APCs.

    • Add the MAIT cell agonist (e.g., 5-OP-RU at a final concentration of 1 µg/mL) to the wells.

  • Co-culture:

    • Add MAIT cells (either purified Vα7.2+ cells or total PBMCs) to the wells at a 1:1 ratio with APCs (5 x 10^4 cells/well).

    • Incubate the co-culture for 16-24 hours at 37°C.

    • For intracellular cytokine analysis, add Brefeldin A for the final 4-6 hours of incubation.

  • Flow Cytometry Staining and Analysis:

    • Harvest the cells and wash with PBS.

    • Stain with a viability dye according to the manufacturer's protocol.

    • Perform surface staining with antibodies against CD3, TCR Vα7.2, CD161, CD69, and CD25.

    • If performing intracellular cytokine staining, fix and permeabilize the cells, followed by staining for IFN-γ and TNF-α.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on live, single cells.

    • Identify the MAIT cell population (e.g., CD3+Vα7.2+CD161+).

    • Analyze the expression of activation markers (CD69, CD25) and intracellular cytokines (IFN-γ, TNF-α) within the MAIT cell gate for each condition.

    • Determine the percentage of activated MAIT cells and the mean fluorescence intensity (MFI) of the activation markers.

    • Plot the dose-response curve for Ac-6-FP inhibition and calculate the IC50 value.

MR1 Upregulation Assay

This protocol measures the ability of this compound to stabilize and increase the surface expression of MR1 on APCs.

Materials:

  • Cells: MR1-expressing cell line (e.g., C1R.MR1).

  • Reagents:

    • This compound (Ac-6-FP)

    • 6-formylpterin (6-FP) as a comparison.

    • Complete cell culture medium.

    • Flow cytometry antibody: Anti-MR1 (clone 26.5).

  • Equipment:

    • 24-well plate

    • Cell incubator (37°C, 5% CO2)

    • Flow cytometer

Protocol:

  • Cell Plating: Plate C1R.MR1 cells at 2 x 10^5 cells/well in a 24-well plate.

  • Ligand Incubation:

    • Add Ac-6-FP or 6-FP at a final concentration of 10 µM to the wells. Include an untreated control.

    • Incubate the cells for various time points (e.g., 0, 4, 8, 16, 24 hours) at 37°C.

  • Staining and Analysis:

    • Harvest the cells at each time point and wash with PBS.

    • Stain with anti-MR1 antibody.

    • Analyze the cells by flow cytometry to determine the Mean Fluorescence Intensity (MFI) of MR1 expression.

  • Data Analysis: Plot the MFI of MR1 expression over time for each condition to compare the potency and stability of MR1 upregulation by Ac-6-FP and 6-FP.[3]

Visualizations

MAIT Cell Activation Signaling Pathway

MAIT_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell cluster_MAIT MAIT Cell cluster_Inhibitor Inhibition MR1_Ag MR1 + Agonist (e.g., 5-OP-RU) TCR MAIT TCR MR1_Ag->TCR Recognition Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG NFAT_NFkB_AP1 NFAT / NF-κB / AP-1 IP3_DAG->NFAT_NFkB_AP1 Activation Activation: - Cytokine Production - Proliferation - Cytotoxicity NFAT_NFkB_AP1->Activation Ac6FP This compound MR1_Inhib MR1 + Ac-6-FP Ac6FP->MR1_Inhib Binds & Stabilizes MR1_Inhib->TCR Blocks Recognition

Caption: TCR-mediated signaling cascade in MAIT cells upon recognition of an MR1-agonist complex and its inhibition by this compound.

Experimental Workflow for MAIT Cell Inhibition Assay

MAIT_Inhibition_Workflow cluster_prep Preparation cluster_coculture Co-culture cluster_analysis Analysis plate_apc 1. Plate Antigen- Presenting Cells (APCs) add_inhibitor 2. Add this compound (Ac-6-FP) & Incubate plate_apc->add_inhibitor add_agonist 3. Add MAIT Cell Agonist (e.g., 5-OP-RU) add_inhibitor->add_agonist add_mait 4. Add MAIT Cells add_agonist->add_mait incubate 5. Incubate for 16-24h add_mait->incubate harvest_stain 6. Harvest & Stain Cells incubate->harvest_stain flow_cytometry 7. Acquire Data on Flow Cytometer harvest_stain->flow_cytometry analyze_data 8. Analyze Activation Markers (e.g., CD69) flow_cytometry->analyze_data

Caption: Step-by-step workflow for an in vitro MAIT cell inhibition assay using this compound.

References

Application Notes and Protocols for the Extraction of Acetyl-6-formylpterin from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-6-formylpterin (Ac-6-FP) is a pteridine (B1203161) derivative of significant interest in immunology and drug development. It is recognized as an antagonist of Mucosal-Associated Invariant T (MAIT) cell activation. Ac-6-FP competitively binds to the MHC class I-related protein (MR1), preventing the presentation of activating microbial ligands and thereby inhibiting MAIT cell-mediated immune responses.[1][2][3] The precursor, 6-formylpterin, can be formed from the photodegradation of folic acid.[4] Understanding the intracellular concentration and dynamics of Ac-6-FP is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the MR1-MAIT cell axis.

This document provides a detailed protocol for the extraction of this compound from cultured cells for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Properties of this compound

A summary of the key chemical properties of this compound and its precursor, 6-formylpterin, is provided below. This information is critical for optimizing extraction and analysis conditions.

PropertyThis compound6-formylpterinSource
Molecular Formula C₉H₇N₅O₃C₇H₅N₅O₂
Molecular Weight 233.2 g/mol 191.1 g/mol
Solubility DMF: ~50 mg/mL, Ethanol: ~1 mg/mL, PBS (pH 7.2): ~0.1 mg/mLDMF: ~50 mg/mL, DMSO: ~33 mg/mL, Ethanol: ~1.6 mg/mL, PBS (pH 7.2): ~0.15 mg/mL, Water: Slightly soluble
Stability Stable for ≥ 4 years at -20°C. Less sensitive to light than 6-formylpterin.Stable for ≥ 2-4 years at -20°C. Extremely sensitive to light. Unstable in basic solutions. Aqueous solutions should be prepared fresh.

Experimental Protocols

This section details the recommended procedures for cell harvesting, lysis, and the extraction of this compound. It is crucial to perform all steps on ice and with pre-chilled reagents to minimize metabolic activity and degradation of the target analyte.

Materials and Reagents
  • Phosphate-buffered saline (PBS), ice-cold

  • LC-MS grade methanol (B129727), pre-chilled to -80°C

  • LC-MS grade water

  • LC-MS grade chloroform, pre-chilled to -20°C

  • Dithiothreitol (DTT)

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Centrifuge capable of 4°C and >15,000 x g

  • Nitrogen gas evaporator or vacuum concentrator

Protocol 1: Liquid-Liquid Extraction of this compound

This protocol is a robust method for the extraction of small polar metabolites from cultured cells and is suitable for obtaining a clean extract for LC-MS analysis.

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency (typically 80-90%) in a 6-well plate or 10 cm dish.

    • Aspirate the culture medium.

    • Wash the cells twice with 5 mL of ice-cold PBS. Aspirate the PBS completely after the final wash.

  • Metabolism Quenching and Cell Lysis:

    • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol containing a final concentration of 0.1% DTT to the plate. The DTT is added to stabilize reduced pteridines which may be present.

    • Place the plate on ice and use a pre-chilled cell scraper to detach the cells into the methanol solution.

  • Extraction:

    • Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex the tube for 1 minute at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection and Storage:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

    • The extract can be stored at -80°C prior to analysis. For long-term storage, it is recommended to dry the extract under a gentle stream of nitrogen gas or using a vacuum concentrator and store the dried pellet at -80°C. Reconstitute in a suitable solvent (e.g., mobile phase for LC-MS) before analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)

For samples with high matrix interference, an optional SPE cleanup step can be employed to further purify the this compound extract. Mixed-mode cation exchange (MCX) or polymeric reversed-phase cartridges are often used for pteridine analysis.[1]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading:

    • Acidify the cell extract from Protocol 1 with formic acid to a final concentration of 0.1%.

    • Load the acidified extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained impurities.

    • Follow with a wash of 1 mL of methanol to remove non-polar impurities.

  • Elution:

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Data Presentation

The following table summarizes expected quantitative data for pteridine derivatives in cellular extracts. Note that the concentration of this compound can vary significantly between cell types and experimental conditions.

AnalyteTypical Intracellular Concentration RangeAnalytical MethodSource
Pteridine Derivatives (general)1 - 1000 nMHPLC-QTOF MS[5]
Neopterin (in urine)142.3 µmol/mol creatinineSPE-UHPLC-FD[1]
Biopterin (in urine)66.8 µmol/mol creatinineSPE-UHPLC-FD[1]

Visualizations

Signaling Pathway

This compound acts as an antagonist in the MAIT cell activation pathway. The following diagram illustrates this inhibitory interaction.

MAIT_Cell_Inhibition cluster_APC Antigen Presenting Cell cluster_MAIT MAIT Cell MR1 MR1 TCR TCR MR1->TCR Presents Agonist Inhibition Inhibition MR1->Inhibition         Antagonist Presentation Riboflavin_Metabolite Riboflavin Metabolite (Agonist) Riboflavin_Metabolite->MR1 Binds Ac6FP This compound (Antagonist) Ac6FP->MR1 Competitively Binds Activation Activation TCR->Activation Extraction_Workflow start Cell Culture harvest Harvesting & Washing (Ice-cold PBS) start->harvest quench Metabolism Quenching & Lysis (-80°C 80% Methanol + DTT) harvest->quench extract Liquid-Liquid Extraction quench->extract centrifuge Centrifugation (16,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Optional: Solid-Phase Extraction (SPE) Cleanup supernatant->spe dry Dry Extract (Nitrogen Stream) supernatant->dry If SPE skipped spe->dry If performed reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS Analysis reconstitute->analyze Biosynthesis_Pathway Folic_Acid Folic Acid Photodegradation Photodegradation (e.g., UV light) Folic_Acid->Photodegradation Six_Formylpterin 6-formylpterin Photodegradation->Six_Formylpterin Enzymatic_Acetylation Enzymatic Acetylation (Acetyl-CoA Transferase?) Six_Formylpterin->Enzymatic_Acetylation CoA CoA Enzymatic_Acetylation->CoA Ac6FP This compound Enzymatic_Acetylation->Ac6FP Acetyl_CoA Acetyl-CoA Acetyl_CoA->Enzymatic_Acetylation

References

Application of Acetyl-6-formylpterin in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic derivative of 6-formylpterin, a photodegradation product of folic acid.[1] While extensively recognized for its role as a potent and specific inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation, its application as a tool in broader metabolic studies is an emerging area of interest.[1][2] Given its structural similarity to folate pathway intermediates, Ac-6-FP holds potential as a modulator of one-carbon metabolism, a critical network for nucleotide biosynthesis, amino acid homeostasis, and methylation reactions.[3][4]

These application notes provide a comprehensive overview of the utility of this compound in metabolic research, complete with detailed experimental protocols and data presentation guidelines.

Probing One-Carbon Metabolism

One-carbon metabolism is a series of interconnected pathways that transfer one-carbon units, essential for the synthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine. As a folate analog, this compound can be employed to investigate the dynamics and dependencies of this network.

Experimental Protocol: Assessing the Impact of this compound on Intracellular Folate Pools

This protocol outlines a method to quantify the dose-dependent effects of Ac-6-FP on key intermediates of the folate cycle using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1.1. Cell Culture and Treatment:

  • Seed mammalian cells (e.g., HEK293T, HeLa, or a cancer cell line of interest) in 6-well plates at a density of 5 x 10^5 cells/well.

  • Culture overnight in standard growth medium.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

1.2. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold extraction solvent (80:20 methanol:water) to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 10 minutes with occasional vortexing.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

1.3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolites in 100 µL of 50:50 methanol:water.

  • Inject 5-10 µL of the sample onto a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify folate derivatives.

Table 1: Example MRM Transitions for Folate Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Tetrahydrofolate (THF)446.2299.1
5-Methyl-THF460.2313.1
5,10-Methenyl-THF456.1412.1
10-Formyl-THF474.2299.1
Dihydrofolate (DHF)444.2297.1
This compound234.1192.1

1.4. Data Analysis:

  • Quantify the peak areas of each metabolite.

  • Normalize the data to an internal standard and cell number or protein concentration.

  • Present the data as fold change relative to the vehicle control.

Workflow for Investigating this compound's Impact on Folate Metabolism

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Metabolite Extraction Metabolite Extraction Treatment->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis and Quantification LC-MS/MS Analysis->Data Analysis G dUMP dUMP Thymidylate Synthase Thymidylate Synthase dUMP->Thymidylate Synthase 5,10-Methylene-THF 5,10-Methylene-THF 5,10-Methylene-THF->Thymidylate Synthase dTMP dTMP Thymidylate Synthase->dTMP DHF DHF Thymidylate Synthase->DHF Ac-6-FP Acetyl-6- formylpterin Ac-6-FP->Thymidylate Synthase G cluster_activation MAIT Cell Activation TCR Engagement TCR Engagement Metabolic Shift Shift to Glycolysis TCR Engagement->Metabolic Shift Effector Function Effector Function Metabolic Shift->Effector Function Ac-6-FP Acetyl-6- formylpterin Ac-6-FP->TCR Engagement

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Acetyl-6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Acetyl-6-formylpterin (Ac-6-FP), a significant modulator of Mucosal-Associated Invariant T (MAIT) cell activation, using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Ac-6-FP, a derivative of folic acid, plays a crucial role in the immune system by interacting with the MR1 protein. This document outlines the necessary methodologies for sample preparation, LC-MS/MS analysis, and data interpretation, and includes predicted quantitative mass spectrometry data to facilitate its identification and quantification in biological matrices. Furthermore, a detailed signaling pathway and an experimental workflow are visualized to provide a comprehensive guide for researchers in immunology and drug development.

Introduction

This compound (Ac-6-FP) is a pteridine (B1203161) derivative that has garnered significant interest for its immunomodulatory properties. It is known to be a ligand for the MHC class I-related protein (MR1), which is involved in the presentation of microbial vitamin B metabolites to MAIT cells.[1][2] Unlike stimulatory ligands, Ac-6-FP acts as a competitive inhibitor of MAIT cell activation, making it a valuable tool for studying immune responses and a potential therapeutic agent.[3] Accurate and sensitive detection and quantification of Ac-6-FP are therefore critical for advancing our understanding of its biological functions and for its potential development as a drug candidate. High-resolution mass spectrometry offers the specificity and sensitivity required for such analyses.

Predicted Quantitative Mass Spectrometry Data

Due to the limited availability of experimental fragmentation data for this compound, the following table presents the theoretically calculated exact mass and predicted major fragment ions for the protonated molecule [M+H]⁺. These predictions are based on common fragmentation patterns of pteridine derivatives and acetylated compounds. The molecular formula of this compound is C₉H₇N₅O₃, with a monoisotopic molecular weight of 233.0552 g/mol .[4][5]

Table 1: Predicted Mass Spectrometry Data for this compound ([C₉H₇N₅O₃+H]⁺)

Ion DescriptionPredicted m/zPredicted Relative IntensityProposed Fragmentation
[M+H]⁺ 234.0625 100% (High) Precursor Ion
[M+H - CH₂CO]⁺192.0521HighLoss of the acetyl group
[M+H - CHO]⁺205.0574MediumLoss of the formyl group
[M+H - CO]⁺206.0676MediumLoss of a carbonyl group
[C₅H₄N₅O]⁺162.0416MediumCleavage of the pterin (B48896) ring
[C₄H₃N₂O]⁺95.0245LowFurther fragmentation of the pterin core

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of small molecules like this compound from biological matrices such as plasma or cell culture supernatant.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS) solution (e.g., ¹³C or ¹⁵N labeled analog of a pteridine)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • To 100 µL of sample (plasma or supernatant) in a microcentrifuge tube, add 300 µL of cold ACN containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an LC autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of polar pteridine compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Type: Full MS followed by data-dependent MS/MS (TopN, where N=5)

  • Full MS Scan Range: m/z 50-500

  • MS/MS Scan Range: m/z 50-250

  • Collision Energy: Ramped from 10-40 eV to generate a rich fragmentation spectrum.

  • Data Acquisition: The instrument control software should be used to create an inclusion list for the predicted m/z of this compound ([M+H]⁺ = 234.0625) to ensure its selection for fragmentation.

Visualizations

Signaling Pathway

This compound acts as an antagonist for the MR1 protein, inhibiting the activation of MAIT cells. The following diagram illustrates this inhibitory interaction.

Caption: Inhibitory pathway of MAIT cell activation by this compound.
Experimental Workflow

The diagram below outlines the major steps in the LC-MS/MS analysis of this compound.

Experimental_Workflow start Start: Biological Sample sample_prep Sample Preparation (Protein Precipitation, Extraction) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection Mass Spectrometry (ESI+, Full MS) lc_separation->ms_detection msms_fragmentation Tandem MS (Data-Dependent Fragmentation) ms_detection->msms_fragmentation data_analysis Data Analysis (Identification & Quantification) msms_fragmentation->data_analysis end End: Results data_analysis->end

Caption: Workflow for the mass spectrometry analysis of this compound.

Conclusion

This application note provides a comprehensive framework for the robust analysis of this compound using high-resolution LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, combined with the predicted quantitative data, will aid researchers in the accurate identification and quantification of this immunomodulatory molecule. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual guide to the biological context and analytical procedure. This methodology is anticipated to be a valuable resource for scientists in immunology, drug discovery, and related fields who are investigating the role of this compound in health and disease.

References

Application Notes and Protocols for the Experimental Use of Acetyl-6-formylpterin in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-6-formylpterin (AFP) is a pteridine (B1203161) derivative recognized for its significant role as a modulator of the immune system, particularly in the context of host-microbe interactions.[1] While not a classical antibiotic, its experimental use in microbiology is centered on its ability to act as an antagonist to Mucosal-Associated Invariant T (MAIT) cells. MAIT cells are a crucial component of the innate immune system that recognize microbial metabolites, specifically those from the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, presented by the MHC class I-related protein 1 (MR1).[2][3][4]

AFP, a photodegradation product of folic acid (vitamin B9), competitively binds to MR1, preventing the binding of activating microbial ligands and thus inhibiting MAIT cell activation.[2][3][4] This makes AFP a valuable tool for studying the intricate signaling pathways at the host-microbe interface, dissecting the role of MAIT cells in bacterial infections, and for the development of novel immunomodulatory therapies.

These application notes provide a comprehensive overview of the experimental use of AFP in a microbiological context, including its mechanism of action, quantitative data, and detailed protocols for key experiments.

Mechanism of Action

This compound functions as a competitive inhibitor of MAIT cell activation.[2][3][4] Its primary mechanism involves binding to the MR1 molecule on antigen-presenting cells (APCs). This binding event upregulates the surface expression of MR1 but does not trigger the activation of MAIT cells.[2] Instead, it occupies the ligand-binding groove of MR1, thereby preventing the presentation of agonistic microbial metabolites derived from the riboflavin biosynthesis pathway of many bacteria and fungi.[2][3][4] This leads to a potent inhibition of MAIT cell-mediated immune responses, including cytokine production and cytotoxicity.[2]

A key feature of this interaction is the formation of a reversible covalent bond (Schiff base) between the formyl group of AFP and the Lys43 residue within the MR1 binding cleft.[2][3]

Quantitative Data

The inhibitory potency of this compound on MAIT cell activation has been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueCell Line/SystemReference
IC₅₀ 0.1 µMMAIT cell activation assay[2]
Concentration for MR1 Upregulation 0.23 - 15 µMWT3 cells overexpressing MR1 (WT3-m)[5]
Concentration for MAIT cell inhibition ex vivo 10 µMHuman Precision-Cut Liver Slices (PCLS)[4]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures involving this compound, the following diagrams are provided.

MAIT_Cell_Inhibition_by_AFP cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell Microbial Metabolites Microbial Metabolites MR1 MR1 Microbial Metabolites->MR1 Binds to AFP This compound (AFP) AFP->MR1 Competitively Binds MR1_Ag MR1 + Microbial Metabolite MR1->MR1_Ag Forms Complex MR1_AFP MR1 + AFP MR1->MR1_AFP Forms Complex MAIT TCR MAIT Cell Receptor (TCR) MR1_Ag->MAIT TCR Recognized by MR1_AFP->MAIT TCR Blocks Recognition Activation Activation MAIT TCR->Activation Leads to Inhibition Inhibition MAIT TCR->Inhibition Results in

Caption: Inhibition of MAIT cell activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare APCs Prepare Antigen-Presenting Cells (APCs) Co-culture Co-culture APCs and MAIT cells with or without AFP and with a microbial stimulus (e.g., fixed E. coli or 5-OP-RU) Prepare APCs->Co-culture Prepare MAITs Isolate/Culture MAIT Cells Prepare MAITs->Co-culture Prepare AFP Prepare this compound (AFP) Solution Prepare AFP->Co-culture Stain Cells Stain cells with fluorescent antibodies for surface markers (e.g., CD69, CD161, Vα7.2) Co-culture->Stain Cells Flow Cytometry Acquire and analyze samples by Flow Cytometry Stain Cells->Flow Cytometry Data Analysis Quantify MAIT cell activation (e.g., % CD69+ cells) Flow Cytometry->Data Analysis

Caption: Experimental workflow for MAIT cell activation inhibition assay.

Experimental Protocols

Preparation and Storage of this compound

This compound should be handled with care, protecting it from light.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile, amber or foil-wrapped microcentrifuge tubes

Stock Solution Preparation (in DMSO):

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Prepare a stock solution, for example, 10 mM in anhydrous DMSO.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the DMSO stock solution into amber vials to prevent repeated freeze-thaw cycles.

  • Store the DMSO stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[6]

Working Solution Preparation:

  • It is recommended to prepare fresh aqueous working solutions from the DMSO stock immediately before use due to limited stability in aqueous solutions.

  • Dilute the DMSO stock solution in sterile PBS or cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).

Protocol 1: MR1 Upregulation Assay on Antigen-Presenting Cells

This protocol describes how to measure the upregulation of MR1 on the surface of antigen-presenting cells (APCs) in response to this compound using flow cytometry.

Materials:

  • APC line expressing MR1 (e.g., A375.MR1 HI cells)

  • Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

  • This compound working solution

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Anti-MR1 antibody (e.g., clone 26.5), conjugated to a fluorophore

  • Viability dye (e.g., 7-AAD)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Seed APCs in a 96-well U-bottom plate at a density of 1-2 x 10⁵ cells per well.

  • Prepare serial dilutions of the this compound working solution in complete culture medium. A typical concentration range is 0.1 µM to 20 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest AFP concentration).

  • Add the diluted AFP or vehicle control to the respective wells.

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, harvest the cells and wash them twice with cold FACS buffer by centrifugation (e.g., 400 x g for 5 minutes).

  • Resuspend the cells in FACS buffer containing the anti-MR1 antibody and a viability dye at their predetermined optimal concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer for flow cytometry analysis.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on live, single cells and measuring the Mean Fluorescence Intensity (MFI) of the anti-MR1 antibody staining.

Protocol 2: MAIT Cell Activation Inhibition Assay

This protocol outlines a co-culture experiment to assess the inhibitory effect of this compound on the activation of MAIT cells by a microbial stimulus.

Materials:

  • Antigen-presenting cells (APCs) expressing MR1

  • MAIT cells (can be isolated from peripheral blood mononuclear cells (PBMCs) or a MAIT cell line)

  • Complete cell culture medium

  • This compound working solution

  • MAIT cell activating ligand (e.g., 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU)) or fixed bacteria (e.g., paraformaldehyde-fixed E. coli)

  • FACS buffer

  • Fluorophore-conjugated antibodies against MAIT cell markers (e.g., anti-CD3, anti-TCR Vα7.2, anti-CD161) and an activation marker (e.g., anti-CD69)

  • Viability dye

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Seed APCs in a 96-well U-bottom plate at a density of 1 x 10⁵ cells per well and allow them to adhere if necessary.

  • Prepare serial dilutions of the this compound working solution in complete culture medium.

  • Add the diluted AFP or vehicle control to the wells containing APCs and incubate for 1-2 hours at 37°C.

  • During the incubation, prepare the MAIT cells.

  • To the wells, add the MAIT cell activating ligand (e.g., 5-OP-RU at a final concentration of 100 nM) or fixed E. coli (e.g., at a multiplicity of infection of 10).

  • Add MAIT cells to each well at a 1:1 ratio with the APCs.

  • Include appropriate controls:

    • MAIT cells + APCs (no stimulus, no AFP)

    • MAIT cells + APCs + stimulus (no AFP)

    • MAIT cells + APCs + highest concentration of AFP (no stimulus)

  • Co-culture the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Harvest all cells from the wells and wash with cold FACS buffer.

  • Stain the cells with a cocktail of antibodies against MAIT cell markers and the activation marker CD69, along with a viability dye, for 30 minutes at 4°C in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer for flow cytometry analysis.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the live, single MAIT cell population (e.g., CD3⁺Vα7.2⁺CD161ʰⁱ) and quantifying the percentage of CD69-positive cells.

Conclusion

This compound is a powerful and specific tool for the investigation of MAIT cell biology in the context of microbiology. Its ability to competitively inhibit the MR1-mediated presentation of microbial antigens allows researchers to probe the role of this important innate-like T cell population in host defense, immune surveillance, and the pathogenesis of infectious diseases. The protocols provided herein offer a framework for the reliable and reproducible application of this compound in microbiological and immunological research. Further exploration of its effects in various in vitro and in vivo models will continue to illuminate the complex interplay between microbial metabolism and the host immune system.

References

Application Note & Protocol: Acetyl-6-formylpterin as an Investigational Substrate for Deacetylase Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-6-formylpterin is a pteridine (B1203161) derivative with known biological activities, including its role as an antagonist for MR1-restricted T cells and its capacity to generate reactive oxygen species. While its function as a direct enzyme substrate for characterization is not yet established in the literature, its acetylated structure presents a compelling case for its investigation as a potential substrate for deacetylating enzymes, such as sirtuins (SIRTs) and histone deacetylases (HDACs). These enzymes play crucial roles in cellular regulation, and the identification of novel substrates is vital for understanding their function and for the development of targeted therapeutics.

This document provides a hypothetical framework and a set of detailed protocols for the characterization of a deacetylase enzyme using this compound as an investigational substrate. The data presented herein is illustrative and intended to serve as a guide for researchers exploring this novel application.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a deacetylase, acting on this compound, could influence cellular processes. In this model, the deacetylase-mediated conversion of this compound to 6-formylpterin (B158403) could modulate downstream signaling cascades, potentially impacting cellular stress responses or immune signaling, given the known activities of 6-formylpterin.

cluster_0 Cellular Environment This compound This compound Deacetylase (e.g., SIRT1) Deacetylase (e.g., SIRT1) This compound->Deacetylase (e.g., SIRT1) Substrate 6-formylpterin 6-formylpterin Deacetylase (e.g., SIRT1)->6-formylpterin Product Downstream Signaling Downstream Signaling 6-formylpterin->Downstream Signaling Modulates Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Hypothetical pathway of this compound deacetylation.

Quantitative Data Summary

The following tables present exemplary quantitative data that could be obtained from the characterization of a hypothetical deacetylase using this compound as a substrate. This data is for illustrative purposes only.

Table 1: Michaelis-Menten Kinetic Parameters (Exemplary Data)

ParameterValueUnits
Km25µM
Vmax150pmol/min/µg
kcat0.1s-1
kcat/Km4000M-1s-1

Table 2: Influence of pH and Temperature on Enzyme Activity (Exemplary Data)

ConditionOptimal Value
pH8.0
Temperature37 °C

Table 3: Inhibition Constants for Known Deacetylase Inhibitors (Exemplary Data)

InhibitorIC50 (µM)Ki (µM)Mechanism of Inhibition
Inhibitor A52.5Competitive
Inhibitor B2035Non-competitive
Inhibitor C12Not DeterminedMixed

Experimental Protocols

Protocol 1: General Deacetylase Activity Assay (Fluorometric)

This protocol describes a general method for measuring the activity of a deacetylase enzyme using this compound as a substrate. The assay is based on a coupled-enzyme system where the deacetylation of the substrate is linked to the production of a fluorescent signal.

Materials:

  • Recombinant human deacetylase (e.g., SIRT1)

  • This compound (substrate)

  • NAD+ (for sirtuins)

  • Developer solution containing a peptidase

  • Fluorogenic peptidase substrate (e.g., acetylated peptide with a fluorescent tag)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Deacetylase inhibitor (for control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer.

  • In a 96-well black microplate, add 20 µL of the diluted this compound solutions to respective wells.

  • Add 10 µL of NAD+ solution to each well for sirtuin assays. For HDACs, add 10 µL of assay buffer.

  • To initiate the reaction, add 10 µL of the deacetylase enzyme solution to each well. For the negative control, add 10 µL of assay buffer without the enzyme.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of the developer solution containing the peptidase and the fluorogenic peptidase substrate.

  • Incubate the plate at 37°C for an additional 20 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters

This protocol outlines the procedure for determining the Km and Vmax of a deacetylase with this compound as the substrate.

Procedure:

  • Follow the general deacetylase activity assay protocol (Protocol 1).

  • Prepare a range of this compound concentrations, typically from 0.1 x Km to 10 x Km (a preliminary experiment may be needed to estimate the Km).

  • Perform the assay with each substrate concentration in triplicate.

  • Plot the initial reaction velocities (fluorescence units per minute) against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Protocol 3: Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of the deacetylase using this compound as the substrate.

Procedure:

  • Follow the general deacetylase activity assay protocol (Protocol 1).

  • Use a fixed concentration of this compound, ideally at or near the Km value.

  • Prepare serial dilutions of the test compounds (potential inhibitors).

  • Add 10 µL of the diluted test compounds to the wells before adding the enzyme.

  • Initiate the reaction by adding the enzyme and proceed with the assay as described in Protocol 1.

  • Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value for active inhibitors by plotting percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for enzyme characterization and the logical flow of the fluorometric assay.

cluster_workflow Experimental Workflow Enzyme_Purification Enzyme Purification/ Procurement Assay_Optimization Assay Optimization (pH, Temp, Enzyme Conc.) Enzyme_Purification->Assay_Optimization Substrate_Prep Substrate Preparation (this compound) Substrate_Prep->Assay_Optimization Kinetic_Analysis Kinetic Analysis (Km, Vmax) Assay_Optimization->Kinetic_Analysis Inhibitor_Screening Inhibitor Screening (IC50, Ki) Kinetic_Analysis->Inhibitor_Screening Data_Analysis Data Analysis and Interpretation Inhibitor_Screening->Data_Analysis

Caption: Workflow for deacetylase characterization.

cluster_logic Assay Logic Start Start Deacetylation Deacetylase + this compound -> 6-formylpterin + Acetate Start->Deacetylation Coupled_Reaction Developer Enzyme + Fluorogenic Substrate Deacetylation->Coupled_Reaction Acetate release activates developer Fluorescence Fluorescent Product Coupled_Reaction->Fluorescence Measurement Measure Fluorescence Fluorescence->Measurement End End Measurement->End

Caption: Logical flow of the coupled fluorometric assay.

Conclusion

The use of this compound as a substrate for deacetylase characterization represents a novel and unexplored area of research. The protocols and hypothetical data presented in this application note provide a foundational framework for scientists interested in investigating this potential application. Successful characterization of an enzyme using this substrate could open new avenues for understanding the biological roles of pteridine metabolism and for the development of novel diagnostics and therapeutics targeting deacetylating enzymes. It is important to reiterate that this application is currently investigational, and experimental validation is required.

Application Notes and Protocols for Acetyl-6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of Acetyl-6-formylpterin. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound, also known as Ac-6-FP, is a pteridine (B1203161) derivative that functions as an inhibitor of mucosal-associated invariant T (MAIT) cell activation.[1][2][3] It is a degradation product of folic acid and a precursor in the synthesis of 2'-hydroxy-7,8-dihydrofolate.[1][4] Its key properties are summarized below.

PropertyValueReferences
Molecular Formula C₉H₇N₅O₃[1][2]
Molecular Weight 233.2 g/mol [1][2]
Appearance Crystalline solid[2]
Color White to yellow[5]
Purity ≥95%[2]
CAS Number 29769-49-1[1][2][6]

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

Storage ConditionDurationNotesReferences
Solid (Powder) ≥ 4 yearsStore at -20°C in a dry, dark place.[1]
3 yearsStore at -20°C.[5]
In Solvent (DMSO) 6 monthsStore at -80°C.[5]
1 monthStore at -20°C.[5]

Note: While this compound is less light-sensitive than its precursor, 6-formylpterin, protection from light is still recommended for long-term storage.[7]

Handling and Safety Precautions

This compound is for research use only and not for human or veterinary use.[2][6] Standard laboratory safety protocols should be followed.

PrecautionDetailsReferences
Ventilation Handle in a well-ventilated area or under a chemical fume hood.[8]
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
Hygiene Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
Dust and Aerosols Avoid the formation of dust and aerosols during handling.[8]

First Aid Measures:

  • Inhalation: Move to fresh air. If symptoms persist, consult a physician.[6]

  • Skin Contact: Wash off with soap and plenty of water. The product generally does not irritate the skin.[6][8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Experimental Protocols

4.1. Preparation of Stock Solutions

Due to its limited aqueous solubility, stock solutions of this compound are typically prepared in organic solvents.

SolventConcentrationNotesReferences
DMSO 100 mg/mL (428.85 mM)Sonication may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO as it is hygroscopic.[5]
DMF 50 mg/mL (214.43 mM)Sonication and warming may be needed.[1][5]
Ethanol 1 mg/mL (4.29 mM)Sonication and warming may be needed.[1][5]
PBS (pH 7.2) 0.1 mg/mL (0.43 mM)Limited solubility.[1]

Protocol for Preparing a 100 mM DMSO Stock Solution:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh: In a well-ventilated area or fume hood, accurately weigh the desired amount of the compound. For 1 mL of a 100 mM solution, you will need 23.32 mg.

  • Dissolve: Add the appropriate volume of anhydrous DMSO.

  • Aid Dissolution: If necessary, vortex and sonicate the solution until the solid is completely dissolved. The solution should be clear.

  • Store: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

4.2. General Workflow for Handling this compound

G General Handling Workflow for this compound cluster_prep Preparation cluster_sol Solubilization cluster_use Application cluster_storage Storage of Aliquots A Retrieve from -20°C storage B Equilibrate to Room Temperature A->B C Weigh Solid Compound B->C D Add Anhydrous Solvent (e.g., DMSO) C->D E Vortex / Sonicate until Dissolved D->E F Prepare Working Solution (Dilute in Media/Buffer) E->F H Aliquot Stock Solution E->H G Use in Experiment (e.g., Cell Culture) F->G I Store at -80°C or -20°C H->I

Caption: Workflow for preparing and storing this compound solutions.

Biological Activity and Mechanism of Action

This compound is known to interact with the MHC class I-related protein 1 (MR1).[3] This interaction is crucial for its role as an inhibitor of MAIT cell activation.

Mechanism:

  • Binding to MR1: this compound binds to the MR1 protein on antigen-presenting cells (APCs). The aldehyde group of the compound can form a covalent Schiff base with a lysine (B10760008) residue (Lys43) in the MR1 binding cleft.[3]

  • MR1 Upregulation: This binding event stabilizes the MR1 protein, leading to its increased expression and presentation on the cell surface.[1][3]

  • MAIT Cell Inhibition: Despite promoting MR1 surface expression, the this compound-MR1 complex does not activate the MAIT cell T-cell receptor (TCR). Instead, it acts as an antagonist, inhibiting the activation of MAIT cells by other stimulatory MR1 ligands (e.g., those derived from microbial riboflavin (B1680620) synthesis).[1][3]

5.1. Signaling Pathway Diagram

G Inhibitory Action of this compound on MAIT Cells cluster_apc Antigen Presenting Cell (APC) cluster_mait MAIT Cell Ac6FP This compound MR1 MR1 Protein Ac6FP->MR1 Binds & Stabilizes MR1_Ac6FP MR1-Ac6FP Complex on Cell Surface MR1->MR1_Ac6FP Upregulation TCR MAIT T-Cell Receptor (TCR) MR1_Ac6FP->TCR Interaction NoActivation No Activation / Inhibition TCR->NoActivation

Caption: this compound binds to MR1, leading to its upregulation but inhibiting MAIT cell activation.

This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should rely on their own judgment and expertise in designing and performing their experiments.

References

Application Notes: Acetyl-6-formylpterin in the Study of Pterin-Dependent Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterins are a class of heterocyclic compounds based on the pteridine (B1203161) ring system that are vital for numerous biological functions.[1] In their reduced tetrahydro- forms, they act as essential cofactors for several key enzyme families.[1][2] These include the aromatic amino acid hydroxylases (e.g., phenylalanine, tyrosine, and tryptophan hydroxylase) required for neurotransmitter synthesis, and nitric oxide synthase (NOS), which produces the signaling molecule nitric oxide.[3][4] Pterin (B48896) derivatives are also central to the folate biosynthesis pathway in microorganisms, a target for antimicrobial drugs.[3][5]

Acetyl-6-formylpterin (Ac-6-FP) is a pteridine derivative and a metabolite of vitamin B9 (folate).[6] It is also recognized as a photodegradation product of folic acid.[7][8] While its direct interaction with classical pterin-dependent enzymes is not extensively documented, Ac-6-FP has emerged as a critical tool in immunology. It serves as a specific, non-stimulatory ligand for the MHC class I-related protein 1 (MR1).[7] This property makes it an invaluable molecule for studying the MR1-dependent activation of Mucosal-Associated Invariant T (MAIT) cells, acting as a potent inhibitor of this process.[7][9]

These notes provide an overview of Ac-6-FP's properties, its primary application in immunological research, and protocols for its use.

Biochemical and Physicochemical Properties of this compound
PropertyValueReference
Systematic Name N-(6-formyl-3,4-dihydro-4-oxo-2-pteridinyl)-acetamide[9][10]
Synonyms 2-Acetamido-6-formylpteridin-4-one, Ac-6-FP, NSC 129965[9]
CAS Number 29769-49-1[10]
Molecular Formula C₉H₇N₅O₃[10]
Molecular Weight 233.18 g/mol
Appearance Crystalline solid[10]
Purity ≥95%[10]
Solubility DMF: 50 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 0.1 mg/ml[9]

Application 1: A Tool for Studying the MR1-MAIT Cell Axis

The primary and most well-characterized application of this compound is in the study of the MR1-MAIT cell signaling axis. MAIT cells are a subset of T lymphocytes that recognize microbial vitamin B metabolites presented by the MR1 molecule on antigen-presenting cells (APCs).[11] Ac-6-FP binds to and stabilizes MR1 on the cell surface but does not activate the MAIT cell T-cell receptor (TCR).[7][12] Instead, it acts as a competitive inhibitor of activation by stimulatory ligands.[7] This makes it an ideal tool for dissecting the structural requirements of MR1 binding and for controlling MAIT cell activation in experimental settings.

MR1_Ligand_Interaction cluster_interaction Cellular Interaction cluster_outcome Functional Outcome Activating_Ligand Activating Ligand (e.g., 5-OP-RU) MR1 MR1 on APC Activating_Ligand->MR1 Binds & Presents Ac6FP This compound (Inhibitory Ligand) Ac6FP->MR1 Binds & Presents MAIT_Cell MAIT Cell MR1->MAIT_Cell TCR Engagement Activation Activation MAIT_Cell->Activation Stimulated by Activating Ligand Inhibition Inhibition MAIT_Cell->Inhibition Blocked by Ac-6-FP

Caption: Logical flow of MR1 interaction with activating vs. inhibitory ligands.

Quantitative Data on MAIT Cell Modulation
ParameterCompoundValueCell SystemReference
IC₅₀ (MAIT cell activation) This compound0.1 µMMAIT TCR activation by bacterial supernatants[7]
Effective Concentration This compound0.23 - 15 µMDose-dependently increases MR1 surface expression without MAIT cell activation[9]
Comparison 6-formylpterin (B158403)Weakly inhibits MAIT cell activationMAIT TCR activation by bacterial supernatants[7]

Experimental Protocols

The following protocols provide a framework for using this compound to investigate the MR1-MAIT cell system.

MR1_MAIT_Workflow Experimental Workflow: Analyzing MR1-MAIT Cell Interactions cluster_analysis Analysis start Start: Culture MR1+ Antigen-Presenting Cells (APCs) treat Treat APCs with Ligands - this compound (Test) - Activating Ligand (Positive Control) - Vehicle (Negative Control) start->treat coculture Co-culture Treated APCs with MAIT Cells treat->coculture analysis_apc Assay 1: MR1 Surface Expression (on APCs) coculture->analysis_apc Harvest APCs analysis_mait Assay 2: MAIT Cell Activation (e.g., CD69 expression) coculture->analysis_mait Harvest MAIT cells flow Analyze by Flow Cytometry analysis_apc->flow analysis_mait->flow end End: Quantify Inhibition and MR1 Upregulation flow->end

Caption: Workflow for studying MR1 ligands using APC-MAIT cell co-culture.

Protocol 1: Assay for MR1 Surface Upregulation on APCs

This protocol determines the ability of Ac-6-FP to bind and stabilize MR1 on the surface of APCs.

  • Materials:

    • MR1-expressing APC line (e.g., A375.MR1, C1R.MR1).[12][13]

    • Complete cell culture medium.

    • This compound (Ac-6-FP), stock solution in a suitable solvent (e.g., DMSO, NaOH).

    • Stimulatory ligand (e.g., 5-OP-RU, prepared fresh) as a positive control.

    • Vehicle control (solvent only).

    • Phosphate-buffered saline (PBS).

    • Fluorescently-conjugated anti-MR1 antibody (e.g., clone 26.5).

    • Flow cytometer.

  • Procedure:

    • Seed MR1-expressing APCs in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of Ac-6-FP (e.g., 0.1 µM to 20 µM). Include positive and negative controls.

    • Add the diluted compounds to the cells and incubate for 12-18 hours at 37°C, 5% CO₂.[13]

    • Harvest cells, wash with cold PBS, and resuspend in staining buffer.

    • Stain with the anti-MR1 antibody according to the manufacturer's protocol.

    • Wash cells again and analyze by flow cytometry.

  • Data Analysis:

    • Gate on the live cell population.

    • Measure the Mean Fluorescence Intensity (MFI) of the MR1 signal for each condition.

    • Plot MFI versus Ac-6-FP concentration to determine the dose-dependent effect on MR1 surface expression.[12]

Protocol 2: MAIT Cell Activation Inhibition Assay

This protocol measures the ability of Ac-6-FP to inhibit MAIT cell activation by a known stimulatory ligand.

  • Materials:

    • All materials from Protocol 1.

    • MAIT cell line or primary MAIT cells.

    • A known MAIT cell activating ligand (e.g., 5-OP-RU or bacterial supernatant).

    • Fluorescently-conjugated antibodies against a T-cell marker (e.g., CD3) and an activation marker (e.g., CD69).

  • Procedure:

    • Seed MR1-expressing APCs in a 96-well plate and let them adhere.

    • Prepare serial dilutions of Ac-6-FP.

    • Add the Ac-6-FP dilutions to the APCs and incubate for 1-2 hours. This allows Ac-6-FP to bind MR1 first.

    • Add a fixed, sub-maximal concentration of the activating ligand to all wells (except the negative control).

    • Immediately add MAIT cells to the wells at an appropriate APC:MAIT cell ratio (e.g., 1:1).

    • Co-culture for 18-24 hours at 37°C, 5% CO₂.

    • Harvest all cells, wash, and stain with anti-CD3 and anti-CD69 antibodies.

    • Analyze by flow cytometry.

  • Data Analysis:

    • Gate on the CD3+ population (MAIT cells).

    • Determine the percentage of CD69+ cells within the MAIT cell gate for each condition.

    • Plot the percentage of activated MAIT cells against the concentration of Ac-6-FP.

    • Calculate the IC₅₀ value, which is the concentration of Ac-6-FP required to inhibit 50% of the MAIT cell activation induced by the stimulatory ligand.

Application 2: Investigating Pterin-Dependent Enzymes

While the primary use of Ac-6-FP is in immunology, its structural similarity to other pterins makes it a candidate for screening against classical pterin-dependent enzymes. These enzymes are crucial in pathways for neurotransmitter and folate biosynthesis and are important drug targets.[14][15] A general protocol for screening its inhibitory potential is provided below.

Pterin_Pathways cluster_neuro Neurotransmitter Synthesis cluster_folate Microbial Folate Synthesis GTP GTP BH4 Tetrahydrobiopterin (BH4) (Active Cofactor) GTP->BH4 Biosynthesis DHPPP Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Biosynthesis AAAH Aromatic Amino Acid Hydroxylases (AAAH) BH4->AAAH Cofactor AA Aromatic Amino Acids (Phe, Tyr, Trp) AA->AAAH Substrate Neurotransmitters Neurotransmitters (Dopamine, Serotonin) AAAH->Neurotransmitters Catalyzes DHPS Dihydropteroate (B1496061) Synthase (DHPS) DHPPP->DHPS Substrate PABA p-Aminobenzoic Acid (pABA) PABA->DHPS Substrate DHF Dihydrofolate (DHF) DHPS->DHF Catalyzes

Caption: Simplified overview of key pterin-dependent enzymatic pathways.

Protocol 3: General Screening of Pterin-Dependent Enzyme Inhibition

This protocol is a template for a biochemical assay, using Dihydropteroate Synthase (DHPS) as an example. It can be adapted for other enzymes like phenylalanine hydroxylase.

  • Materials:

    • Purified recombinant DHPS enzyme.

    • Substrates: 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA).

    • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).

    • This compound (Ac-6-FP) stock solution.

    • Positive control inhibitor (e.g., a sulfonamide antibiotic).[5]

    • Reaction quench solution (e.g., acid).

    • Detection system: HPLC or a coupled spectrophotometric assay to measure product formation or substrate consumption.[16]

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing assay buffer, a fixed concentration of DHPS enzyme, and one substrate (e.g., pABA).

    • Add serial dilutions of Ac-6-FP or control compounds to the wells.

    • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the second substrate (DHPPP).

    • Allow the reaction to proceed for a set time where product formation is linear.

    • Stop the reaction by adding the quench solution.

    • Analyze the amount of product formed or substrate remaining using the chosen detection method.

  • Data Analysis:

    • Calculate the reaction velocity for each inhibitor concentration.

    • Normalize the data to the uninhibited control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the Ac-6-FP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a versatile and potent tool for researchers, particularly in the field of immunology. Its well-defined role as a non-stimulatory, inhibitory ligand for MR1 allows for precise investigation and modulation of the MAIT cell axis. While its direct effects on classical pterin-dependent enzymes remain to be fully explored, its pterin structure suggests potential utility as a scaffold or screening compound in drug development programs targeting these enzymatic pathways. The protocols provided herein offer a practical guide for leveraging this compound in these research contexts.

References

Application Notes and Protocols for Isotopic Labeling of Acetyl-6-formylpterin in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines, a class of heterocyclic compounds, are crucial cofactors in a multitude of enzymatic reactions and serve as important biomarkers for various diseases. Acetyl-6-formylpterin, a derivative of the pterin (B48896) core structure, is of growing interest in biomedical research. Understanding its metabolic fate and dynamics is essential for elucidating its biological roles and for the development of novel therapeutic strategies. Isotopic labeling, coupled with mass spectrometry-based tracer studies, provides a powerful approach to track the metabolism and flux of this compound in biological systems.

These application notes provide detailed protocols for the proposed synthesis of isotopically labeled this compound, its application in cell culture-based tracer studies, and the subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Table 1: Proposed Isotopically Labeled this compound Precursors and Their Applications

Labeled PrecursorIsotopic LabelProposed Application
Guanine (B1146940)¹³C, ¹⁵NTracing the de novo biosynthesis of the pterin ring.
Glycine¹⁵NInvestigating the incorporation of nitrogen into the pterin core.
Methionine²H (deuterium)Studying methylation reactions in pterin metabolism.
Acetic Anhydride (B1165640)¹³C, ²HLabeling the acetyl group to trace its origin and transfer.

Table 2: Key LC-MS/MS Parameters for Pterin Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (+ESI)
Precursor Ion (m/z)To be determined for specific labeled and unlabeled species.
Product Ions (m/z)To be determined by fragmentation analysis.
Collision EnergyOptimized for each specific pterin.
Internal Standard¹⁵N-labeled pterin derivative (e.g., ¹⁵N-Biopterin).

Experimental Protocols

Protocol 1: Proposed Synthesis of ¹³C-labeled this compound

Materials:

  • 2,4,5-Triamino-6-hydroxypyrimidine (or a ¹³C/¹⁵N-labeled analogue derived from labeled guanine)

  • A suitable three-carbon aldehyde or ketone with a protected formyl group for the side chain.

  • Acetic anhydride (¹³C-labeled for labeling the acetyl group)

  • Standard organic synthesis reagents and solvents.

  • HPLC for purification.

Methodology:

  • Synthesis of the Labeled Pterin Core:

    • Begin with a commercially available isotopically labeled guanine (e.g., U-¹³C₅, ¹⁵N₅-Guanine) as the precursor for the pterin ring.

    • Chemically or enzymatically convert the labeled guanine to 2,4,5-triamino-6-hydroxypyrimidine. This multi-step process typically involves protection, activation, and cyclization reactions.

  • Side-Chain Attachment:

    • Condense the labeled 2,4,5-triamino-6-hydroxypyrimidine with a suitable three-carbon synthon that will form the 6-formyl side chain. The choice of this synthon is critical and may require a protected aldehyde functionality.

  • Acetylation:

    • Introduce the acetyl group via reaction with isotopically labeled acetic anhydride (e.g., (¹³C-acetyl)₂O). The position of acetylation will depend on the reaction conditions and the reactivity of the pterin intermediate.

  • Purification:

    • Purify the final product, isotopically labeled this compound, using High-Performance Liquid Chromatography (HPLC).

    • Confirm the structure and isotopic enrichment by mass spectrometry and NMR spectroscopy.

Protocol 2: Cell Culture Tracer Study using Labeled this compound

This protocol outlines the general workflow for a tracer study in a cell culture system.

Materials:

  • Cultured cells of interest (e.g., cancer cell lines, primary cells).

  • Cell culture medium and supplements.

  • Isotopically labeled this compound (from Protocol 1).

  • Phosphate-buffered saline (PBS).

  • Methanol, acetonitrile (B52724), and water (LC-MS grade).

  • Internal standard (¹⁵N-labeled pterin).

Methodology:

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture plates and allow them to reach the desired confluency.

  • Labeling:

    • Remove the standard culture medium and replace it with a medium containing a known concentration of the isotopically labeled this compound.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS to remove extracellular tracer.

    • Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

    • Add a known amount of the ¹⁵N-labeled internal standard to each sample for quantification.

Protocol 3: LC-MS/MS Analysis of Labeled this compound and its Metabolites

This protocol describes the analysis of the extracted metabolites using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • A suitable HPLC column for separating polar metabolites (e.g., a C18 reversed-phase column or a HILIC column).

Methodology:

  • Chromatographic Separation:

    • Inject the prepared samples onto the HPLC column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid to achieve good separation of pterins and their metabolites.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.

    • Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the unlabeled and isotopically labeled this compound and its expected metabolites. This involves defining the precursor and product ion transitions for each analyte.

  • Data Analysis:

    • Process the raw data using the instrument's software.

    • Calculate the peak area ratios of the labeled analytes to the internal standard.

    • Determine the rate of incorporation of the isotopic label into downstream metabolites to assess metabolic flux.

Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis Labeled_Guanine Isotopically Labeled Guanine Pyrimidine_Intermediate Labeled Pyrimidine (B1678525) Intermediate Labeled_Guanine->Pyrimidine_Intermediate Condensation Condensation Pyrimidine_Intermediate->Condensation Side_Chain_Synthon Side-Chain Synthon Side_Chain_Synthon->Condensation Labeled_Pterin_Core Labeled Pterin Core Condensation->Labeled_Pterin_Core Acetylation Acetylation Labeled_Pterin_Core->Acetylation Labeled_Acetic_Anhydride Labeled Acetic Anhydride Labeled_Acetic_Anhydride->Acetylation Labeled_AFP Labeled this compound Acetylation->Labeled_AFP Purification HPLC Purification Labeled_AFP->Purification Final_Product Pure Labeled This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of isotopically labeled this compound.

Tracer_Study_Workflow cluster_workflow Protocol 2 & 3: Tracer Study and Analysis Cell_Culture 1. Cell Culture Labeling 2. Labeling with Labeled AFP Cell_Culture->Labeling Metabolite_Extraction 3. Metabolite Extraction Labeling->Metabolite_Extraction Sample_Preparation 4. Sample Preparation (add Internal Standard) Metabolite_Extraction->Sample_Preparation LC_MS_Analysis 5. LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis 6. Data Analysis (Metabolic Flux) LC_MS_Analysis->Data_Analysis

Caption: General workflow for a cell-based tracer study using labeled this compound.

Putative_Metabolic_Pathway cluster_pathway Putative Metabolic Pathway of this compound Labeled_AFP Labeled This compound Deacetylation Deacetylation Labeled_AFP->Deacetylation Formylpterin 6-Formylpterin Deacetylation->Formylpterin Oxidation Oxidation Formylpterin->Oxidation Reduction Reduction Formylpterin->Reduction Carboxypterin 6-Carboxypterin Oxidation->Carboxypterin Further_Metabolism Further Metabolites Carboxypterin->Further_Metabolism Hydroxymethylpterin 6-Hydroxymethylpterin Reduction->Hydroxymethylpterin Hydroxymethylpterin->Further_Metabolism

Caption: A putative metabolic pathway for this compound to be investigated in tracer studies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Acetyl-6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses common challenges encountered during the synthesis of Acetyl-6-formylpterin and its precursors. Given that detailed protocols for this compound are not widely published, this document focuses on improving the yield of the 6-formylpterin (B158403) precursor and provides general strategies for subsequent acetylation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the pterin (B48896) scaffold, and which is best for 6-substituted products?

A1: Several methods exist for synthesizing the pterin scaffold. The most common are:

  • Gabriel-Isay Synthesis: Involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. A major drawback is the potential formation of a mixture of 6- and 7-substituted isomers if an unsymmetrical dicarbonyl is used.

  • Timmis Synthesis: This is a regioselective method that condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. It generally avoids the issue of isomer formation, making it preferable for unambiguously producing 6-substituted pterins.

  • Taylor Synthesis: This approach builds the pyrimidine (B1678525) ring onto a pre-existing, substituted pyrazine (B50134). Its utility can be limited by the availability of the required pyrazine starting materials.[1]

For regioselective synthesis of 6-substituted pterins, the Timmis method is often recommended.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in pterin synthesis are a frequent issue. Key factors include:

  • Poor Solubility: Pterin and its derivatives are notoriously insoluble in many common solvents due to strong intermolecular hydrogen bonding, which can hinder reaction kinetics and manipulation.[1][2][3][4]

  • Product Degradation: The 6-formylpterin precursor is sensitive to light and can be unstable in basic solutions.[5] Over-exposure to harsh conditions during the reaction or workup can lead to degradation.

  • Side Reactions: Over-oxidation of the 6-formyl group to a carboxylic acid (pterin-6-carboxylic acid) is a common side reaction that reduces the yield of the desired aldehyde.[5]

  • Incomplete Reactions: The heterogeneous nature of reactions involving poorly soluble pterin precursors can lead to incomplete conversion.

Q3: I'm observing a mixture of 6- and 7-substituted isomers. How can I improve regioselectivity?

A3: The formation of isomers is a classic problem, particularly with the Gabriel-Isay synthesis. To improve the yield of the desired 6-substituted isomer:

  • Switch Synthesis Route: Employ a regioselective method like the Timmis or Viscontini synthesis.[6]

  • Use of Additives: In some systems, the addition of sodium bisulfite (NaHSO₃) can help selectively precipitate the 6-substituted pterin from a mixture of isomers due to differences in the solubility of the formed adducts.[1][6]

  • Control Reaction Conditions: In certain condensations, using hydrazine (B178648) as a catalyst with methylglyoxal (B44143) has been shown to yield the 6-methyl derivative as the sole product, indicating the regiospecificity of the reaction.

Q4: The synthesized pterin product has extremely low solubility. How can I work with it?

A4: The poor solubility of pterins is a fundamental challenge.[3][4] Strategies to manage this include:

  • pH Adjustment: The solubility of pterins can be influenced by pH, as they can exist in neutral or ionized forms.[7]

  • Solvent Selection: While challenging, screening a range of polar solvents may identify a suitable system. For this compound, specific solvent systems with DMSO have been reported to achieve higher concentrations (see Table 1).

  • Derivatization: Introducing protecting groups or other substituents can disrupt the intermolecular hydrogen bonding that causes low solubility.[2] This can be done on a more soluble precursor before the final cyclization.

  • Solid-State Mechanochemistry: Techniques like ball milling can be used for reactions, bypassing the need for soluble reactants.[2][4]

Q5: What are the key challenges in the final acetylation step?

A5: While a specific protocol for converting 6-formylpterin to this compound is not detailed in the provided results, general challenges in such a transformation would include:

  • Protecting Groups: The pterin ring has multiple reactive sites (amines, hydroxyls). A protecting group strategy may be necessary to ensure selective acetylation at the desired position (likely the 2-amino group).

  • Lability of the Formyl Group: The 6-formyl group can be sensitive to oxidation or other side reactions under the conditions required for acetylation.

  • Purification: Separating the final acetylated product from unreacted 6-formylpterin, di-acetylated products, and other byproducts can be difficult, especially given the solubility challenges.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Poor solubility of starting materials impeding reaction.[1][2][3] 2. Product degradation due to light sensitivity or unstable pH.[5][7] 3. Over-oxidation of the formyl group to a carboxylic acid.[5] 4. Incomplete oxidation of the precursor (e.g., 6-hydroxymethylpterin).[5]1. Modify substituents or use protecting groups to increase solubility.[2] Consider solid-state mechanosynthesis (ball milling).[4] 2. Protect the reaction from light. Maintain a neutral or slightly acidic pH during workup.[5] 3. Monitor reaction progress carefully using TLC or HPLC to avoid over-oxidation.[5] 4. Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. Optimize reaction time and temperature.[5]
Product is a Mixture of Isomers 1. Use of a non-regioselective synthesis method (e.g., Gabriel-Isay). 2. Lack of control over reaction conditions influencing selectivity.1. Switch to a regioselective method such as the Timmis synthesis. 2. For certain reactions, additives like NaHSO₃ can be used to selectively precipitate the 6-isomer.[1][6]
Difficulty in Product Purification 1. Extremely low solubility prevents effective chromatography or recrystallization.[3][4] 2. Product co-precipitates with impurities or starting materials. 3. Product instability during purification.[4]1. Attempt recrystallization from high-boiling polar solvents (e.g., DMSO, DMF). Use techniques like sonication or heating to aid dissolution. 2. Convert the pterin to a more soluble salt for purification, then neutralize to recover the final product.[2] 3. Perform purification steps quickly and under controlled pH and light conditions.[5]
Final Product is Off-Color 1. Presence of oxidized byproducts or polymeric impurities.[5] 2. Residual starting materials or reagents.1. Attempt to remove colored impurities by washing the solid product with various solvents. 2. Recrystallize the product. If solubility is too low, consider derivatization to a more soluble intermediate for purification, followed by deprotection.

Quantitative Data Tables

Table 1: Solubility of this compound (Ac-6-FP) (Data sourced from commercial supplier information)

Solvent SystemSolubilityNotes
DMSO≥ 100 mg/mL (428.85 mM)Requires ultrasonic treatment.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.72 mM)Clear solution.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (10.72 mM)Clear solution.

Table 2: Comparison of Pterin Precursor Reactivity (Qualitative data based on synthetic challenges)

Precursor TypeKey ChallengeRecommended Approach
Unsubstituted PterinVery low solubility.[1][3][4]Use of protecting groups, pH adjustment, or solid-state synthesis.[2][4]
6-ChloropterinNucleophilic substitution with amines can be difficult.[8]Use of thiols or organometallic coupling reactions (e.g., Suzuki).[4][8]
6-Triflate PterinVersatile precursor for nucleophilic substitution and cross-coupling.[8]Can be reacted with various nucleophiles to introduce diverse 6-substituents.[8]
6-FormylpterinFormyl group is prone to over-oxidation.[5]Careful control of oxidizing conditions and reaction monitoring.[5]

Experimental Protocols

Protocol 1: General Regioselective Synthesis of 6-Substituted Pterins (via Timmis Reaction)

This protocol outlines a general, regioselective approach to the pterin core, which is a crucial first step before formylation and acetylation.

  • Reactant Preparation: Prepare a solution of a 5-nitroso-6-aminopyrimidine derivative in a suitable solvent (e.g., aqueous base).

  • Condensation: Add a compound containing an active methylene group (e.g., a β-ketoester or malononitrile (B47326) derivative) to the pyrimidine solution.

  • Reaction: The condensation is typically carried out under basic conditions. The reaction involves the attack of the active methylene group on the nitroso group, followed by cyclization to form the pyrazine ring. This specifically directs substitution to the 6-position.

  • Workup and Isolation: After the reaction is complete (monitored by TLC or HPLC), neutralize the mixture. The pterin product, often being poorly soluble, may precipitate from the solution and can be collected by filtration.

  • Purification: Wash the crude product with water and organic solvents to remove impurities. Further purification can be attempted by recrystallization from a high-boiling solvent if solubility allows.

Protocol 2: General Method for Introducing 6-Substituents via Cross-Coupling

For more complex derivatives, functionalizing a pre-formed pterin ring at the 6-position is a powerful strategy. This often requires activating the 6-position.

  • Activation of 6-Position: Synthesize a 6-halopterin or 6-tosylpterin derivative. For example, a 6-tosylated pterin can be prepared in two steps from the corresponding 6-oxo-pterin derivative.[4]

  • Cross-Coupling Reaction: Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) using the activated 6-substituted pterin and a suitable coupling partner (e.g., a boronic acid or terminal alkyne).[4]

  • Reaction Conditions: These reactions typically require a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., XPhos), a copper co-catalyst (for Sonogashira), and a base in an organic solvent.[4]

  • Purification: Following the reaction, the product is typically purified using column chromatography to separate it from the catalyst, ligands, and other byproducts.

Visualizations

cluster_synthesis Pterin Synthesis Workflow Precursor Selection Precursor Selection Condensation Reaction Condensation Reaction Precursor Selection->Condensation Reaction e.g., Timmis Crude Product Isolation Crude Product Isolation Condensation Reaction->Crude Product Isolation Precipitation/Filtration Purification Purification Crude Product Isolation->Purification Recrystallization/Washing Final Product Final Product Purification->Final Product cluster_troubleshooting Troubleshooting Low Yield Low Yield Low Yield Check Solubility Check Solubility Low Yield->Check Solubility Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Analyze Byproducts Analyze Byproducts Low Yield->Analyze Byproducts e.g., over-oxidation Optimize Conditions Optimize Conditions Check Solubility->Optimize Conditions pH, Solvents Check Reagent Purity->Optimize Conditions Modify Synthesis Route Modify Synthesis Route Analyze Byproducts->Modify Synthesis Route e.g., to Timmis cluster_routes Comparison of Pterin Synthesis Routes Gabriel-Isay Gabriel-Isay + Widely used - Risk of 6-/7- isomers Timmis Timmis + Regioselective for 6-position - Requires nitroso precursor Pterin Synthesis Pterin Synthesis Pterin Synthesis->Gabriel-Isay Pterin Synthesis->Timmis

References

Technical Support Center: Acetyl-6-formylpterin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-6-formylpterin.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues to be aware of during the purification of this compound?

A1: this compound is susceptible to two primary stability issues:

  • Deacetylation: The acetyl group can be hydrolyzed, reverting the molecule back to 6-formylpterin (B158403). This is particularly a risk during prolonged heating or exposure to non-neutral pH conditions. Recrystallization, for instance, should be performed rapidly to minimize deacetylation.[1]

  • Photosensitivity: While this compound is less sensitive to light than its precursor, 6-formylpterin, it is still advisable to protect solutions and the solid compound from prolonged exposure to light to prevent potential degradation.[1]

Q2: My final product shows a lower purity than expected after recrystallization. What could be the cause?

A2: Lower than expected purity after recrystallization can stem from several factors:

  • Incomplete removal of starting material: If the initial acetylation of 6-formylpterin was incomplete, the unreacted precursor might co-precipitate with the product.

  • Deacetylation during the process: As mentioned in Q1, prolonged heating during the dissolution step of recrystallization can lead to the formation of 6-formylpterin, which will contaminate the final product.[1]

  • Presence of other synthesis byproducts: Depending on the synthetic route, other impurities may be present. Consider re-evaluating the synthesis work-up to remove these before the final recrystallization.

  • Solvent choice: The solvent system used for recrystallization is crucial. An inappropriate solvent may not effectively differentiate between the product and impurities, leading to their co-precipitation.

Q3: I am developing an HPLC purification method. What are some recommended starting conditions?

A3: For pterin (B48896) derivatives like this compound, reversed-phase HPLC is a common approach. Here are some suggested starting parameters:

  • Column: A C18 or C8 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with an aqueous buffer and an organic modifier is typically effective.

    • Aqueous Buffer (Mobile Phase A): A phosphate (B84403) or citrate (B86180) buffer at a slightly acidic pH (e.g., pH 3-6) can help to improve peak shape and resolution.

    • Organic Modifier (Mobile Phase B): Acetonitrile or methanol.

  • Detection: UV detection at or near the compound's absorbance maximum (around 284 nm) is suitable.[2]

It is crucial to optimize the gradient, flow rate, and buffer composition for your specific separation needs.

Troubleshooting Guides

HPLC Purification Issues
Issue Potential Cause Troubleshooting Steps
Broad or Tailing Peaks 1. Poor column condition. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Presence of secondary interactions with the stationary phase.1. Wash the column with a strong solvent or replace it if it's old. 2. Adjust the pH of the mobile phase; pterin derivatives often show better peak shape at acidic pH. 3. Reduce the amount of sample injected onto the column. 4. Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA).
Poor Resolution Between this compound and Impurities 1. Inadequate mobile phase gradient. 2. Wrong choice of stationary phase. 3. Flow rate is too high.1. Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting compounds. 2. Try a different column chemistry (e.g., C8 instead of C18, or a different manufacturer). 3. Reduce the flow rate to increase the interaction time with the stationary phase.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, HPLC-grade solvents and flush the injector and sample loop thoroughly. 2. Implement a column wash step at the end of each run with a strong solvent to elute any retained compounds.
Irreproducible Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Monitor column performance with a standard and replace it if retention times shift significantly over time.

Quantitative Data

Parameter Value Source
Starting Material 5 g of 6-formylpterin[1]
Crude Product Yield 4.8 g[1]
Final Product Yield after Recrystallization 4.4 g[1]
Purity (by HPLC) 98.2%[1]

Experimental Protocols

Synthesis and Recrystallization of this compound

Caution: 6-formylpterin is highly sensitive to light. While this compound is less so, it is good practice to minimize light exposure throughout the procedure.[1]

Materials:

  • 6-formylpterin (finely ground): 5 g

  • Acetic acid: 250 ml

  • Acetic anhydride (B1165640): 250 ml

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Activated carbon

  • NaOH pellets (for vacuum desiccator)

Procedure:

  • Acetylation:

    • In a heating hood, combine 250 ml of acetic acid and 250 ml of acetic anhydride in a round-bottom flask.

    • Add 5 g of finely ground 6-formylpterin to the mixture.

    • Heat the suspension under reflux with stirring until most of the solid has dissolved (approximately 6 hours).

    • Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.

    • Evaporate the filtrate to a final weight of approximately 70 g using a rotary evaporator.

    • Allow the flask to cool for 2 hours at room temperature, then place it at 4°C overnight to precipitate the crude product.

    • Filter the precipitated this compound, wash the filter cake with 20 ml of cold acetic acid, and dry it in a vacuum desiccator over NaOH. This should yield approximately 4.8 g of the crude product.[1]

  • Recrystallization:

    • Note: This step must be performed quickly to prevent deacetylation.[1]

    • Prepare a 1:1 (v/v) solution of IPA and water. Heat 150 ml of this solution to its boiling point.

    • Add the ground crude this compound to the boiling solvent and stir. Dissolution should occur within approximately 3 minutes.

    • Add 1.3 g of activated carbon and continue to stir for 3 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate in an ice bath.

    • Evaporate the solution to a volume of approximately 50 ml using a rotary evaporator.

    • Place the solution at 3°C overnight to allow for precipitation.

    • Filter the purified this compound, wash the filter cake with 20 ml of cold 1:1 IPA/water, followed by 20 ml of IPA.

    • Dry the final product in a vacuum desiccator over NaOH. The expected yield is approximately 4.4 g with a purity of 98.2% as determined by HPLC.[1]

Visualizations

Acetyl_6_formylpterin_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start 6-formylpterin acetylation Acetylation (Acetic Anhydride, Acetic Acid) start->acetylation crude_product Crude this compound acetylation->crude_product recrystallization Recrystallization (IPA/Water) crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

MR1_Signaling_Pathway cluster_antigen_presentation Antigen Presentation cluster_mait_cell MAIT Cell APC Antigen Presenting Cell (APC) MR1 MR1 Molecule MAIT_TCR MAIT Cell TCR MR1->MAIT_TCR Presents to MAIT_inhibition MAIT Cell Inhibition MR1->MAIT_inhibition Results in Riboflavin_metabolite Riboflavin Metabolite (Agonist) Riboflavin_metabolite->MR1 Binds to Acetyl_6_formylpterin This compound (Antagonist) Acetyl_6_formylpterin->MR1 Binds to & Blocks MAIT_activation MAIT Cell Activation MAIT_TCR->MAIT_activation Leads to

Caption: Inhibitory role of this compound in the MR1 signaling pathway.[3][4][5][6]

Troubleshooting_Logic start Purification Issue Identified q1 Is the issue related to purity or yield? start->q1 purity Low Purity q1->purity Purity yield Low Yield q1->yield Yield q2_purity Check for deacetylation (e.g., by HPLC/TLC) purity->q2_purity q2_yield Was there significant loss during filtration? yield->q2_yield deacetylation_yes Deacetylation confirmed q2_purity->deacetylation_yes Yes deacetylation_no No deacetylation q2_purity->deacetylation_no No solution_deacetylation Reduce heating time/ temperature during recrystallization deacetylation_yes->solution_deacetylation q3_purity Check for incomplete reaction deacetylation_no->q3_purity incomplete_rxn_yes Starting material present q3_purity->incomplete_rxn_yes Yes incomplete_rxn_no Reaction complete q3_purity->incomplete_rxn_no No solution_incomplete_rxn Optimize reaction time/ conditions incomplete_rxn_yes->solution_incomplete_rxn loss_filtration_yes Yes q2_yield->loss_filtration_yes loss_filtration_no No q2_yield->loss_filtration_no solution_filtration Optimize filtration technique (e.g., ensure complete precipitation, use appropriate filter porosity) loss_filtration_yes->solution_filtration q3_yield Is the product soluble in the wash solvent? loss_filtration_no->q3_yield loss_wash_yes Yes q3_yield->loss_wash_yes loss_wash_no No q3_yield->loss_wash_no solution_wash Use a colder or less solubilizing wash solvent loss_wash_yes->solution_wash

Caption: Troubleshooting logic for common issues in this compound purification.

References

Stability of Acetyl-6-formylpterin in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Acetyl-6-formylpterin in various solvents. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving properly. What should I do?

A1: this compound has varying solubility depending on the solvent. For organic solvents like DMSO and DMF, solubility is high (50-100 mg/mL), but may require sonication and gentle warming to fully dissolve.[1][2] If you observe precipitation, especially after making dilutions, using heat and/or sonication can aid dissolution.[1] For aqueous buffers like PBS, solubility is significantly lower (~0.1 mg/mL).[2] Ensure you are using newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact solubility.[1]

Q2: What is the recommended solvent for creating a stock solution?

A2: For high-concentration stock solutions, Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are recommended due to high solubility.[1][2] When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas (like argon or nitrogen) to minimize oxidation, a recommendation for the parent compound 6-formylpterin (B158403) that is applicable here.[3][4]

Q3: How should I store my this compound?

A3:

  • Solid Form: Store the crystalline solid at -20°C for long-term stability, where it should be stable for at least 4 years.[2]

  • Stock Solutions: For prepared stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: I am seeing inconsistent results in my cell-based assays. Could the stability of this compound in my media be the issue?

A4: Yes, this is a possibility. The stability of pterin (B48896) derivatives in aqueous solutions can be limited. The parent compound, 6-formylpterin, is not recommended for storage in aqueous solution for more than one day.[3][4] this compound is a photodegradation product of folic acid and can be sensitive to light and oxidation.[5][6] Prepare fresh dilutions of your stock solution into your aqueous buffers or cell culture media immediately before each experiment to ensure consistency and minimize degradation.

Q5: Are there known degradation pathways for this compound?

A5: While specific degradation kinetics for this compound are not extensively published, the pterin scaffold can be sensitive. The parent compound, 6-formylpterin, is known to be a product of UV-induced photodegradation of folic acid and can be further oxidized to 6-carboxypterin.[7][8] The formyl group is also reactive and can form adducts.[6][9] To mitigate degradation, protect solutions from light and minimize oxygen exposure.

Quantitative Data: Solubility and Stability

The following table summarizes the known solubility and storage recommendations for this compound.

Solvent/ConditionSolubilityStorage Recommendation (Stock Solution)Citations
Solid N/A≥ 4 years at -20°C[2]
DMSO 100 mg/mL-80°C (6 months) or -20°C (1 month)[1]
DMF 50 mg/mL-80°C (6 months) or -20°C (1 month)[1][2]
Ethanol 1 mg/mL-80°C (6 months) or -20°C (1 month)[1][2]
PBS (pH 7.2) 0.1 mg/mLNot recommended for long-term storage; prepare fresh.[2]
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mLPrepare fresh for in vivo experiments.[1]

Experimental Protocols

Protocol: General Assessment of this compound Stability in a Novel Solvent

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.[10]

Objective: To quantify the degradation of this compound in a chosen solvent over time at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., cell culture medium, specific buffer)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated analytical balance and volumetric flasks

  • Incubator or water bath set to the desired temperature

  • Amber vials or tubes to protect from light

Methodology:

  • Preparation of Primary Stock Solution:

    • Accurately weigh a sufficient amount of solid this compound.

    • Dissolve it in a recommended solvent (e.g., DMSO) to create a concentrated primary stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved, using sonication if necessary. This solution will serve as your reference standard.

  • Preparation of Test Solution:

    • Dilute the primary stock solution with your solvent of interest to the final desired concentration for your experiment.

    • Prepare a sufficient volume to allow for sampling at all time points.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take an aliquot of the test solution.

    • Analyze this sample via HPLC or LC-MS to determine the initial peak area or concentration. This is your baseline (100% stability) measurement.

  • Incubation and Sampling:

    • Dispense the remaining test solution into several amber vials, one for each future time point.

    • Store these vials under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).

    • At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial.

  • Analysis of Time-Point Samples:

    • Analyze the sample from each time point using the same HPLC/LC-MS method as the T=0 sample.

    • Record the peak area corresponding to this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % Remaining versus time to visualize the stability profile.

Visualizations

experimental_workflow prep_stock 1. Prepare Concentrated Stock (e.g., in DMSO) prep_test 2. Dilute Stock into Test Solvent prep_stock->prep_test t0_analysis 3. Analyze T=0 Sample (HPLC / LC-MS) prep_test->t0_analysis incubate 4. Incubate Aliquots (Protect from Light) prep_test->incubate data_analysis 6. Calculate % Remaining vs. T=0 t0_analysis->data_analysis tx_analysis 5. Analyze Samples at Predetermined Time Points incubate->tx_analysis tx_analysis->data_analysis plot 7. Plot Stability Profile data_analysis->plot

Caption: Experimental workflow for assessing compound stability.

solvent_selection start Start: Need to Dissolve This compound is_stock High Concentration Stock Solution? start->is_stock is_aqueous Aqueous-Based Experiment? is_stock->is_aqueous No use_dmso Use DMSO or DMF (High Solubility) is_stock->use_dmso Yes use_pbs Use PBS or Buffer (Low Solubility) is_aqueous->use_pbs Yes final_dilution Make Final Dilution Immediately Before Use is_aqueous->final_dilution No (Final Dilution) use_dmso->is_aqueous use_pbs->final_dilution

Caption: Decision tree for solvent selection.

stability_factors center This compound Stability solvent Solvent Type (Aqueous vs. Organic) center->solvent temp Temperature center->temp light Light Exposure (Photodegradation) center->light oxygen Oxygen (Oxidation) center->oxygen ph pH of Solution center->ph

Caption: Key factors influencing compound stability.

References

How to prevent degradation of Acetyl-6-formylpterin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl-6-formylpterin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound (Ac-6-FP) is a pteridine (B1203161) derivative. It is recognized as a photodegradation product of folic acid (Vitamin B9) and is a known inhibitor of mucosal-associated invariant T (MAIT) cell activation.[1][2] In research, it is often used to study the MR1/MAIT cell signaling pathway and its role in various diseases.[3]

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound include:

  • Light Exposure: As a pterin (B48896) derivative and a known photodegradation product of folic acid, this compound is susceptible to degradation upon exposure to light, particularly UV radiation.[2][3][4]

  • Suboptimal pH: Pterin compounds often exhibit pH-dependent stability. Extreme pH conditions (highly acidic or alkaline) can accelerate degradation. While specific data for this compound is limited, related folates are most stable in a slightly acidic to neutral pH range.

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents and reactive oxygen species (ROS) can lead to the degradation of pterin compounds.[2][3][4]

  • Improper Storage of Solutions: Aqueous solutions of related pterin compounds are not recommended for long-term storage.

Q3: How should I properly store this compound?

Proper storage is crucial to maintain the stability of this compound.

FormStorage TemperatureRecommended ContainerDuration
Solid (Powder) -20°CAmber vial, desiccated≥ 4 years[1]
Stock Solution in DMSO -20°CSmall aliquots in amber vialsShort to medium term
Aqueous Working Solution 2-8°CProtected from lightPrepare fresh, use within one day

Q4: What are the signs of this compound degradation?

Degradation of this compound can be indicated by:

  • A change in the color or appearance of the solid or solution.

  • A decrease in the expected biological activity in your experiments.

  • The appearance of unexpected peaks in analytical analyses such as High-Performance Liquid Chromatography (HPLC).

Q5: Which analytical methods can be used to assess the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying this compound and its potential degradation products.[5] This technique allows for the development of stability-indicating methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution of this compound from solid powder. 2. Ensure the solid has been stored correctly at -20°C in a light-protected, dry environment. 3. Aliquot the new stock solution into smaller volumes to minimize freeze-thaw cycles.
Degradation of working solution 1. Always prepare fresh aqueous working solutions immediately before use. 2. Avoid storing aqueous solutions for more than a few hours. If temporary storage is necessary, keep it at 2-8°C and protected from light. 3. Ensure the pH of your experimental buffer is within a slightly acidic to neutral range (e.g., pH 6-7.5), if compatible with your assay.
Photodegradation during experiment 1. Conduct experimental steps involving this compound under subdued lighting. 2. Use amber-colored microplates or tubes, or cover them with aluminum foil.

Issue 2: Appearance of unknown peaks in HPLC analysis.

Possible Cause Troubleshooting Steps
Sample degradation prior to injection 1. Prepare samples for HPLC immediately before analysis. 2. If using an autosampler, ensure its temperature is controlled (e.g., 4°C). 3. Verify that the mobile phase and sample solvent are not contributing to degradation.
Forced degradation during sample preparation 1. Review your sample preparation protocol. Avoid high temperatures, extreme pH, or exposure to strong light.
Oxidative degradation 1. Use high-purity, degassed solvents for preparing solutions and mobile phases. 2. Consider blanketing stock solutions with an inert gas (e.g., nitrogen or argon) before sealing and freezing.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions

This protocol outlines the recommended procedure for preparing stock and working solutions of this compound to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS)

  • Amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Inert gas (optional, e.g., nitrogen or argon)

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Stock Solution Preparation (in DMSO): a. In a well-ventilated area or chemical fume hood, carefully weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex briefly until the solid is completely dissolved. The solution should be clear. d. (Optional) Gently flush the headspace of the vial with an inert gas to displace oxygen. e. Aliquot the stock solution into smaller, single-use volumes in amber vials. f. Store the aliquots at -20°C.

  • Working Solution Preparation (Aqueous): a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Dilute the stock solution to the final desired concentration using your experimental aqueous buffer. c. Mix thoroughly by gentle pipetting or brief vortexing. d. Prepare this working solution immediately before adding it to your experiment. e. Protect the aqueous solution from light during preparation and use.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess stability under various conditions.

Materials:

  • This compound

  • HPLC system with UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., methanol:phosphate buffer)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the parent this compound peak from potential degradants. The mobile phase composition and gradient may need to be optimized.

  • Forced Degradation Studies: a. Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize before injection. b. Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a defined period. Neutralize before injection. c. Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature. d. Photodegradation: Expose a solution of this compound to a UV light source for a defined period. e. Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 60°C) in the dark.

  • Analysis: Analyze the stressed samples by HPLC alongside a control sample (unstressed).

  • Data Interpretation: a. Compare the chromatograms of the stressed samples to the control. b. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. c. The conditions that cause the most significant changes reveal the compound's primary instabilities.

Visualizations

cluster_storage Storage & Handling cluster_experiment Experimental Conditions cluster_degradation Degradation storage_solid Solid Ac-6-FP (-20°C, Dark, Dry) storage_dmso DMSO Stock (-20°C, Aliquots) storage_solid->storage_dmso Dissolution storage_aq Aqueous Solution (Prepare Fresh) storage_dmso->storage_aq Dilution degraded_product Degradation Products (e.g., Pterin-6-carboxylic acid) storage_aq->degraded_product light Light Exposure (UV) light->degraded_product temp High Temperature temp->degraded_product ph Extreme pH ph->degraded_product oxidation Oxidizing Agents oxidation->degraded_product loss_activity Loss of Biological Activity degraded_product->loss_activity

Caption: Factors leading to the degradation of this compound.

start Inconsistent Experimental Results OR Unexpected HPLC Peaks check_solution Were stock and working solutions prepared fresh and handled correctly? start->check_solution prepare_fresh Action: Prepare fresh solutions from solid. Aliquot stock. Protect from light. check_solution->prepare_fresh No check_conditions Were experimental conditions controlled (light, temp, pH)? check_solution->check_conditions Yes re_evaluate Re-run experiment and analyze results prepare_fresh->re_evaluate control_conditions Action: Minimize light exposure. Use appropriate temperature and pH. check_conditions->control_conditions No check_reagents Are solvents and reagents high-purity and free of oxidizing contaminants? check_conditions->check_reagents Yes control_conditions->re_evaluate use_high_purity Action: Use HPLC-grade, degassed solvents. check_reagents->use_high_purity No check_reagents->re_evaluate Yes use_high_purity->re_evaluate

Caption: Troubleshooting workflow for this compound degradation.

start Start: Prepare Ac-6-FP Solution control Control Sample (t=0, no stress) start->control stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress_conditions analysis Analyze by HPLC control->analysis sampling Collect Samples at Different Time Points stress_conditions->sampling sampling->analysis data_interp Compare Stressed Samples to Control analysis->data_interp end End: Determine Stability Profile data_interp->end

Caption: Experimental workflow for stability assessment of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Acetyl-6-formylpterin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Acetyl-6-formylpterin isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound isomers.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing, Fronting, Splitting) Column OverloadDilute the sample or reduce the injection volume.
Secondary Interactions with Stationary PhaseAdjust mobile phase pH. Consider a different column chemistry (e.g., C8 instead of C18).
Sample Solvent Incompatible with Mobile PhaseDissolve the sample in the initial mobile phase if possible.[1][2]
Column Contamination or VoidFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][2]
Inconsistent Retention Times Fluctuations in Mobile Phase CompositionEnsure proper mixing and degassing of the mobile phase. Hand-mix solvents before placing them in the reservoir.
Temperature VariationsUse a column oven to maintain a consistent temperature.
Pump MalfunctionCheck for leaks, salt buildup, and listen for unusual noises. Purge the pump and check valves.[3]
Insufficient Column EquilibrationIncrease the equilibration time between runs, especially for gradient methods.
Low Signal Intensity or Poor Sensitivity Suboptimal Detection WavelengthDetermine the UV absorbance maximum for this compound and set the detector accordingly.
Sample DegradationPterins can be light-sensitive and unstable in certain conditions.[4] Protect samples from light and consider using antioxidants like dithiothreitol (B142953) (DTT) during sample preparation.[5][6]
Inefficient Ionization (for LC-MS)Optimize mass spectrometry source parameters. Adjust mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) to improve ionization.
Baseline Noise or Drift Contaminated Mobile Phase or Detector CellUse HPLC-grade solvents and freshly prepared mobile phase. Flush the detector flow cell.[7]
Air Bubbles in the SystemThoroughly degas the mobile phase.[3]
Column BleedUse a column appropriate for the mobile phase and temperature conditions.
Co-elution of Isomers Insufficient ResolutionOptimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).[8][9]
Inappropriate Stationary PhaseFor chiral isomers, a chiral stationary phase (CSP) or a chiral mobile phase additive is necessary.[1][10][11] Consider polysaccharide-based or macrocyclic antibiotic-based CSPs.[12]
Suboptimal TemperatureVary the column temperature; lower temperatures can sometimes enhance chiral recognition.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomers?

A1: For achiral separations on a standard C18 column, a good starting point is an isocratic mobile phase of 15 mM potassium phosphate (B84403) buffer (pH 6.4) with a small percentage of an organic modifier like methanol (B129727) (1-5%).[7] For chiral separations, a reversed-phase column with a mobile phase containing a chiral modifier, such as D-phenylalanine and Cu(II), has been shown to be effective for pterin (B48896) enantiomers.[10]

Q2: How can I improve the stability of my this compound samples and standards?

A2: Pterins are susceptible to oxidation and photodegradation.[4][13] It is crucial to protect solutions from light by using amber vials or covering them with aluminum foil. To prevent oxidation, especially of reduced forms, consider adding antioxidants like dithiothreitol (DTT) or ascorbic acid to your samples and standards.[5][6] Prepare solutions fresh and store them at low temperatures when not in use.

Q3: What type of column is best suited for separating this compound isomers?

A3: The choice of column depends on the nature of the isomers. If you are separating constitutional isomers, a standard reversed-phase column like a C18 or C8 may be sufficient.[9][14] However, if you are separating enantiomers (chiral isomers), a chiral stationary phase (CSP) is required for direct separation.[1][11][12] Alternatively, indirect separation can be achieved by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[15]

Q4: My sample is in a biological matrix (e.g., urine, plasma). How should I prepare it for HPLC analysis?

A4: Sample preparation for biological matrices typically involves steps to remove proteins and other interfering substances. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile) or an acid, followed by centrifugation and filtration.[3] Solid-phase extraction (SPE) can also be used for more complex samples to concentrate the analytes and remove impurities.[5] For urine samples, a simple dilution and filtration may be sufficient.[6]

Q5: I am seeing interfering peaks in my chromatogram when using electrochemical detection. What can I do?

A5: Co-elution of electroactive compounds from biological matrices can be a significant issue with electrochemical detection. To resolve this, you can optimize the HPLC method to achieve better separation of your analyte from the interfering compounds. This may involve adjusting the mobile phase pH or composition.[7]

Experimental Protocols

Representative Protocol for Chiral HPLC Separation of Pterin Isomers

This protocol is a representative method based on the successful separation of pterin enantiomers and can be used as a starting point for optimizing the separation of this compound isomers.

1. Materials and Reagents:

  • This compound isomer standard

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • D-phenylalanine (chiral modifier)

  • Copper(II) sulfate (B86663) pentahydrate

  • Potassium phosphate monobasic and dibasic for buffer preparation

  • Dithiothreitol (DTT) as an antioxidant (optional)

2. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound isomer standard in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase).

  • Protect the standard solution from light by using an amber vial.

  • If sample stability is a concern, add DTT to a final concentration of 1 mM.[5]

  • Prepare working standards by diluting the stock solution with the mobile phase.

  • For biological samples, perform sample clean-up as described in the FAQs.

3. HPLC Conditions:

Parameter Condition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Aqueous solution containing 2 mM D-phenylalanine and 1 mM Cu(II) sulfate, with a small percentage of methanol (e.g., 5-10%). The pH should be optimized (e.g., around 6.0-7.0).
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 12°C (Lower temperatures may improve chiral resolution)[10]
Injection Volume 10 - 20 µL
Detection UV-Vis at the absorbance maximum of this compound or Fluorescence detector with appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Identify the peaks corresponding to the isomers based on their retention times.

  • Quantify the isomers by integrating the peak areas and comparing them to the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Standard Solutions add_antioxidant Add Antioxidant (optional) prep_std->add_antioxidant prep_sample Prepare Sample (e.g., Dilution, SPE) prep_sample->add_antioxidant hplc_setup Equilibrate HPLC System add_antioxidant->hplc_setup inject Inject Sample/Standard hplc_setup->inject separate Isocratic/Gradient Elution inject->separate detect UV/Fluorescence Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Isomers integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound isomers.

troubleshooting_workflow cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Problem with HPLC Separation peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention? start->retention resolution Poor Resolution? start->resolution check_overload Check for Overload peak_shape->check_overload check_solvent Check Sample Solvent peak_shape->check_solvent check_column Inspect Column peak_shape->check_column check_mobile_phase Check Mobile Phase retention->check_mobile_phase check_temp Check Temperature retention->check_temp check_pump Inspect Pump retention->check_pump optimize_mobile_phase Optimize Mobile Phase resolution->optimize_mobile_phase change_column Change Column/Chiral Selector resolution->change_column optimize_temp Optimize Temperature resolution->optimize_temp

Caption: Logical workflow for troubleshooting common HPLC separation issues.

References

Troubleshooting low signal in Acetyl-6-formylpterin fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Acetyl-6-formylpterin (AF-pterin) fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

Q2: How does pH affect the fluorescence of AF-pterin?

The fluorescence of pterins, including 6-formylpterin (B158403), is highly dependent on pH.[2][3][4] Most pterins can exist in two acid-base forms between pH 3 and 13.[2][3][4] The fluorescence quantum yield of 6-formylpterin is higher in acidic media compared to basic media.[2][3][4][5] Specifically, the quantum yield is approximately 0.12 in acidic conditions and 0.07 in basic conditions.[2][3][4] Therefore, maintaining a stable and optimal pH is critical for reproducible results.

Q3: What are common substances that can quench AF-pterin fluorescence?

Several substances can quench the fluorescence of pterin (B48896) derivatives. Studies on various pterins have shown that phosphate (B84403) and acetate (B1210297) buffers can cause dynamic quenching of fluorescence, particularly in their acidic forms.[6][7] No significant quenching was observed with chloride, sulfate, or nitrate (B79036) anions.[6][7] Additionally, purine (B94841) nucleotides like dGMP and dAMP can deactivate the singlet excited states of pterins through both dynamic and static processes.[8][9][10] In alkaline media, fluorescence quenching is generally less efficient.[8][9]

Q4: How should I store AF-pterin to prevent degradation?

Pterins are known to be sensitive to light, air, and heat, which can lead to degradation.[1] To ensure the stability of your AF-pterin stock solutions, it is recommended to store them at -20°C or below in single-use aliquots to minimize freeze-thaw cycles.[11] Protect the solutions from light by using amber vials or wrapping tubes in foil.

Troubleshooting Guide for Low Fluorescence Signal

A common issue in fluorescence assays is a weak or absent signal. This guide provides a step-by-step approach to identify and resolve the root cause of low signal in your AF-pterin experiments.

Problem: The fluorescence signal is weak or indistinguishable from the blank.

This issue can arise from several factors related to the assay components, instrument settings, or experimental procedure.

1. Verify Instrument Settings

  • Question: Are the excitation and emission wavelengths set correctly for AF-pterin?

    • Answer: Ensure that the filter set or monochromator settings on your fluorometer or plate reader match the spectral properties of AF-pterin. A mismatch between the fluorophore's spectra and the instrument's optical setup is a frequent cause of low signal.[12] Start with an excitation wavelength around 350 nm and an emission wavelength around 450 nm, then optimize for your specific setup.[3]

  • Question: Is the instrument's gain or sensitivity setting appropriate?

    • Answer: If the signal is weak, you may need to increase the gain or integration time on your instrument to boost detection.[12][13] Be cautious, as excessively high gain can also increase background noise.

2. Check Reagents and Assay Conditions

  • Question: Is the AF-pterin solution properly prepared and stored?

    • Answer: AF-pterin can degrade if not stored correctly. Prepare fresh solutions from a properly stored stock.[11] Pterins are sensitive to light, so protect solutions from light exposure.[1]

  • Question: Is the concentration of AF-pterin optimal?

    • Answer: The concentration of the fluorophore may be too low. Perform a titration to determine the optimal concentration that provides a robust signal without causing inner filter effects.

  • Question: Is the pH of the assay buffer correct and stable?

    • Answer: The fluorescence of 6-formylpterin is pH-sensitive, with higher quantum yields in acidic conditions.[2][3][4] Verify the pH of your assay buffer and ensure it is within the optimal range for your experiment.

  • Question: Are there any quenching agents in your sample or buffer?

    • Answer: As mentioned in the FAQs, components like phosphate and acetate buffers can quench pterin fluorescence.[6][7] If possible, switch to a non-quenching buffer system. Also, consider if any components of your sample might be acting as quenchers.

3. Review Experimental Procedure

  • Question: Are the incubation times and temperatures appropriate?

    • Answer: Ensure that all incubation steps are performed for the recommended duration and at the correct temperature to allow the reaction to proceed to completion.[14]

  • Question: Are there pipetting inconsistencies?

    • Answer: Inaccurate or inconsistent pipetting can lead to variability and low signals.[12] Ensure your pipettes are calibrated and use proper pipetting techniques.

Quantitative Data

The following table summarizes the fluorescence properties of 6-formylpterin, which can serve as a reference for this compound.

PropertyAcidic Medium (pH 4.9-5.5)Basic Medium (pH 10.0-10.5)Reference(s)
Fluorescence Quantum Yield (ΦF) 0.120.07[2][3][4][5]
Excitation Wavelength ~350 nm~350 nm[2][3]
Emission Maximum (λF) ~450 nmRed-shifted compared to acidic form[3]

Experimental Protocols & Visualizations

Generic Protocol for a Fluorescence Assay

This protocol provides a general framework for a fluorescence-based enzyme assay that could produce a pterin derivative as a fluorescent product. An example is the measurement of xanthine (B1682287) oxidase activity.[15]

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., pterin for xanthine oxidase assay) in a suitable buffer.

    • Prepare a stock solution of the enzyme (e.g., xanthine oxidase) in an appropriate buffer.

    • Prepare the assay buffer (e.g., Tris-HCl, avoiding phosphate if quenching is a concern).

  • Assay Procedure:

    • In a 96-well black plate suitable for fluorescence measurements, add the assay buffer to each well.

    • Add the substrate solution to each well.

    • To initiate the reaction, add the enzyme solution to the wells. For control wells, add buffer instead of the enzyme.

    • Incubate the plate at the optimal temperature for the desired time, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths optimized for the pterin product.

    • Subtract the average fluorescence of the control wells from the experimental wells.

Visualizations

Experimental_Workflow Experimental Workflow for Fluorescence Assay reagent_prep Reagent Preparation assay_setup Assay Setup in 96-well Plate reagent_prep->assay_setup incubation Incubation assay_setup->incubation measurement Fluorescence Measurement incubation->measurement analysis Data Analysis measurement->analysis

Caption: A typical experimental workflow for a fluorescence-based assay.

Troubleshooting_Low_Signal Troubleshooting Low Fluorescence Signal start Low or No Signal check_instrument Check Instrument Settings (Wavelengths, Gain) start->check_instrument check_reagents Check Reagents (Degradation, Concentration) check_instrument->check_reagents Correct resolve_instrument Optimize Settings check_instrument->resolve_instrument Incorrect check_conditions Check Assay Conditions (pH, Quenchers) check_reagents->check_conditions No Issue resolve_reagents Prepare Fresh Reagents check_reagents->resolve_reagents Issue Found check_procedure Review Experimental Procedure check_conditions->check_procedure No Issue resolve_conditions Optimize Buffer/pH check_conditions->resolve_conditions Issue Found resolve_procedure Refine Protocol check_procedure->resolve_procedure Error Identified

Caption: A decision tree for troubleshooting low fluorescence signals.

Xanthine_Oxidase_Pathway Potential Role of Pterins with Xanthine Oxidase xanthine Xanthine uric_acid Uric Acid xanthine->uric_acid Catalyzed by xo Xanthine Oxidase uric_acid->xo pterin Pterin Substrate (e.g., Pterin) isoxanthopterin Isoxanthopterin (Fluorescent Product) pterin->isoxanthopterin Catalyzed by isoxanthopterin->xo af_pterin This compound (Potential Inhibitor) af_pterin->xo Inhibits

Caption: Pterins can act as substrates or inhibitors of xanthine oxidase.

References

Acetyl-6-formylpterin solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl-6-formylpterin (Ac-6-FP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of Ac-6-FP in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound (Ac-6-FP) is a pteridine (B1203161) derivative and a metabolite of Vitamin B9 (folic acid).[1] In research, it is primarily known as a hapten that covalently binds to the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[2][3] This interaction is crucial for the study of mucosal-associated invariant T (MAIT) cells, making Ac-6-FP a valuable tool in immunology and inflammation research.[2][4][5][6] It acts as an inhibitor of MAIT cell activation.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

Ac-6-FP exhibits solubility in several organic solvents. The most common and effective solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][4] Ethanol can also be used, but the solubility is significantly lower.[2][4] For aqueous experimental setups, Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, although solubility is limited.[4]

Q3: I am having trouble dissolving this compound. What are the common causes?

Several factors can contribute to difficulties in dissolving Ac-6-FP:

  • Inadequate Solvent Choice: Using a solvent in which Ac-6-FP has low solubility.

  • Low Temperature: The dissolution process may be slow at room temperature.

  • Insufficient Agitation: The compound may not disperse and dissolve effectively without proper mixing.

  • Hygroscopic Nature of Solvents: DMSO is hygroscopic, and absorbed water can significantly reduce the solubility of Ac-6-FP.[2]

  • Precipitation: The compound may precipitate out of the solution, especially when preparing concentrated stock solutions or when diluting a stock solution into an aqueous buffer.[2]

Q4: How can I improve the solubility of this compound?

To enhance the solubility of Ac-6-FP, consider the following techniques:

  • Ultrasonication: Applying ultrasonic waves can help to break down particles and increase the rate of dissolution.[2]

  • Warming: Gently warming the solution can increase the solubility of the compound.[2]

  • Use of Fresh Solvents: For solvents like DMSO, it is recommended to use a newly opened bottle to minimize the impact of absorbed moisture.[2]

  • Step-wise Dilution: When preparing aqueous solutions from a stock in an organic solvent, add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.

Q5: What are the recommended storage conditions for this compound solutions?

For long-term storage, it is recommended to store stock solutions of Ac-6-FP at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is generally not recommended to store aqueous solutions for more than one day due to limited stability.[7][8][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: this compound powder is not dissolving in the chosen solvent.

Experimental Workflow for Dissolution:

G start Start: Weigh Ac-6-FP Powder solvent Add appropriate volume of recommended solvent (e.g., fresh DMSO, DMF) start->solvent vortex Vortex/Mix thoroughly at room temperature solvent->vortex check Observe for complete dissolution vortex->check ultrasonicate Ultrasonicate the solution check->ultrasonicate No success Solution is ready for use or storage check->success Yes warm Gently warm the solution (e.g., 37°C water bath) ultrasonicate->warm recheck Observe for complete dissolution warm->recheck recheck->success Yes fail Consult further troubleshooting or consider alternative solvent system recheck->fail No

Caption: Workflow for dissolving this compound.

Issue 2: The compound precipitates after cooling or upon dilution into an aqueous buffer.
  • Re-dissolve: If precipitation occurs after cooling, try gently warming and sonicating the solution again to see if the precipitate re-dissolves.

  • Dilution Technique: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, it is crucial to add the stock solution dropwise to the buffer while continuously vortexing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Use of Co-solvents: For in vivo studies or cell-based assays where high concentrations of organic solvents are not desirable, co-solvent systems can be employed. A common formulation involves a mixture of DMSO and other solubilizing agents like PEG300/PEG400 or Tween 80.[2] For example, a clear solution of at least 2.5 mg/mL can be achieved with 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100428.85Requires ultrasonication. Use of newly opened DMSO is recommended.[2]
DMF50214.43Requires ultrasonication and warming.[2]
Ethanol14.29Requires ultrasonication and warming.[2]
PBS (pH 7.2)0.1-Limited solubility in aqueous buffers.[4]

Molar concentration calculated based on a molecular weight of 233.2 g/mol for this compound.[4][10]

Signaling Pathway and Experimental Context

This compound is an inhibitor of MAIT cell activation. It functions by binding to MR1, which can then be presented on the cell surface. This interaction, however, does not lead to the activation of the MAIT T-cell receptor (TCR).

G cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1_synthesis MR1 Synthesis MR1_Ac6FP MR1 + Ac-6-FP Complex MR1_synthesis->MR1_Ac6FP Ac-6-FP binding MR1_surface Surface Expression of MR1-Ac-6-FP MR1_Ac6FP->MR1_surface TCR MAIT T-Cell Receptor (TCR) MR1_surface->TCR Presentation No_Activation No Activation TCR->No_Activation Inhibition

Caption: Inhibition of MAIT cell activation by this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of Ac-6-FP powder.

  • Dissolution:

    • Add the appropriate volume of newly opened DMSO to achieve a concentration of 100 mg/mL.

    • Vortex the solution vigorously.

    • Place the vial in an ultrasonic water bath and sonicate until the solution is clear. If dissolution is slow, gentle warming in a 37°C water bath can be applied in conjunction with sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Protocol 2: Preparation of an Aqueous Working Solution
  • Thawing: Thaw a frozen aliquot of the this compound stock solution (e.g., 100 mg/mL in DMSO) at room temperature.

  • Dilution:

    • Prepare the desired volume of your aqueous buffer (e.g., PBS, pH 7.2).

    • While vortexing the aqueous buffer, slowly add the required volume of the Ac-6-FP stock solution drop by drop to achieve the final desired concentration.

  • Final Check: Ensure the final solution is clear and free of any precipitate. If precipitation occurs, refer to the troubleshooting guide.

  • Usage: Use the freshly prepared aqueous solution immediately, as storage is not recommended.[7][8][9]

References

Technical Support Center: Mass Spectrometry of Acetyl-6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-6-formylpterin in mass spectrometry applications.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound in a question-and-answer format.

Question: I am observing a peak at M+16 in my mass spectrum. What is it and how can I prevent it?

Answer: An M+16 peak likely corresponds to the in-source oxidation of the formyl group of this compound to a carboxylic acid, forming Acetyl-6-carboxypterin. This is a common artifact for formyl-containing pterins.

Mitigation Strategies:

  • Sample Preparation:

    • Work with freshly prepared solutions of this compound.

    • Consider adding antioxidants, such as ascorbic acid or dithiothreitol (B142953) (DTT), to your sample and mobile phase to minimize oxidation.

  • LC-MS/MS Method:

    • Optimize ion source parameters to minimize in-source residence time and energy.

    • Use a mobile phase with a slightly acidic pH to improve the stability of the formyl group.

Question: My signal intensity for this compound is low and I see multiple adducts. How can I improve my signal and reduce adduct formation?

Answer: Low signal intensity and the presence of multiple adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are common in electrospray ionization (ESI) mass spectrometry.

Troubleshooting Steps:

  • Mobile Phase Composition:

    • Increase the concentration of the proton source in your mobile phase (e.g., formic acid or acetic acid) to favor the formation of the protonated molecule [M+H]⁺.

    • If sodium or potassium adducts are dominant, identify and minimize sources of these salts in your sample preparation workflow and LC-MS system.

  • Sample Purity:

    • Ensure high purity of the this compound standard and solvents.

  • Ion Source Tuning:

    • Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of your target analyte.

Question: I am seeing unexpected fragments in my MS/MS spectrum. How can I identify them?

Answer: Unexpected fragments can arise from co-eluting isomers, in-source decay, or complex fragmentation pathways.

Identification and Resolution:

  • Isomeric Interference: 6-formylpterin (B158403) is isobaric with 6,7-dimethylpterin and they can have similar fragmentation patterns. Ensure your chromatographic method provides sufficient resolution to separate these compounds if co-elution is suspected.

  • In-Source Decay: This phenomenon causes fragmentation of the molecule before it enters the mass analyzer. To minimize this, try reducing the ion source temperature and cone voltage.

  • Fragmentation Pathway: The primary fragmentation of this compound is expected to involve the loss of the acetyl group and the formyl group. Refer to the fragmentation pathway diagram below for expected fragment masses.

Frequently Asked Questions (FAQs)

What is the molecular weight and formula of this compound?

The molecular formula of this compound is C₉H₇N₅O₃, and its monoisotopic molecular weight is 233.055 g/mol .

What are the common adducts observed for this compound in ESI-MS?

In positive ion mode electrospray ionization, the most common adducts are the protonated molecule ([M+H]⁺), the sodium adduct ([M+Na]⁺), and the potassium adduct ([M+K]⁺). The table below summarizes their expected m/z values.

AdductMass Shift (Da)Expected m/z for this compound
Protonated [M+H]⁺ +1.0078234.0628
Sodium [M+Na]⁺ +22.9898256.0448
Potassium [M+K]⁺ +38.9637272.0187

What is the expected fragmentation pattern of this compound in MS/MS?

The fragmentation of this compound is expected to proceed through the neutral loss of the acetyl group (CH₂CO, 42.01 Da) and the formyl group (CO, 28.00 Da). The diagram below illustrates the predicted fragmentation pathway.

fragmentation_pathway parent This compound [M+H]⁺ m/z = 234.06 frag1 Loss of Acetyl Group (-42.01 Da) [M+H-C₂H₂O]⁺ m/z = 192.05 parent->frag1 - CH₂CO frag2 Loss of Formyl Group (-28.00 Da) [M+H-CO]⁺ m/z = 206.06 parent->frag2 - CO frag3 Loss of Acetyl & Formyl Groups [M+H-C₂H₂O-CO]⁺ m/z = 164.05 frag1->frag3 - CO frag2->frag3 - CH₂CO

Caption: Predicted MS/MS fragmentation pathway of this compound.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentration with the initial mobile phase.

  • Biological Sample Preparation (General Protocol):

    • Perform a protein precipitation step by adding a three-fold excess of cold acetonitrile (B52724) to the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

    • Optional: For samples prone to oxidation, add ascorbic acid or DTT to a final concentration of 1 mM during reconstitution.

LC-MS/MS Method

This is a general method and should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Precursor Ion (m/z): 234.06Product Ions (m/z): 192.05, 206.06, 164.05 (monitor for confirmation)

Logical Relationships

The following diagram illustrates the logical workflow for troubleshooting common issues in the mass spectrometry of this compound.

troubleshooting_workflow start Start Analysis issue Problem with MS Data? start->issue m16 M+16 Peak Observed? issue->m16 Yes end Analysis Complete issue->end No low_signal Low Signal / Multiple Adducts? m16->low_signal No oxidation In-source Oxidation of Formyl Group m16->oxidation Yes unexpected_frag Unexpected Fragments? low_signal->unexpected_frag No adducts Poor Ionization / Adduct Formation low_signal->adducts Yes interference Isomeric Interference or In-source Decay unexpected_frag->interference Yes unexpected_frag->end No solution1 Add Antioxidants Optimize Source Conditions oxidation->solution1 solution2 Adjust Mobile Phase Optimize Source Tuning adducts->solution2 solution3 Improve Chromatography Reduce Source Energy interference->solution3 solution1->end solution2->end solution3->end

Technical Support Center: Acetyl-6-formylpterin Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Acetyl-6-formylpterin. Our aim is to help you increase the purity of your compound through detailed protocols and comparative data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a yellowish tint. What are the likely impurities and how can I remove them?

A common cause of a yellowish tint is the presence of unreacted 6-formylpterin (B158403) or its degradation products. 6-formylpterin itself can be a photodegradation product of folic acid and is known to be light-sensitive. To remove these colored impurities, consider the following:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[1]

  • Column Chromatography: If recrystallization is insufficient, column chromatography over silica (B1680970) gel can be effective in separating the less polar this compound from more polar, colored impurities.

Q2: HPLC analysis of my this compound shows a significant peak corresponding to 6-formylpterin. What is the cause and how can I prevent this?

The presence of 6-formylpterin indicates deacetylation of your product. This is a common issue as the acetyl group is susceptible to hydrolysis, especially under certain conditions.

  • Rapid Recrystallization: When performing recrystallization, do so quickly to minimize the time the compound is heated in the solvent mixture, as prolonged heat can promote deacetylation.[1]

  • pH Control: Avoid basic conditions during workup and purification, as this can catalyze the hydrolysis of the acetyl group.

  • Storage: Store the purified this compound in a cool, dry, and dark place to prevent degradation.

Q3: After synthesis, my crude product is a sticky solid and difficult to handle. What could be the issue?

A sticky or oily product often suggests the presence of residual solvents or byproducts from the acetylation reaction.

  • Residual Acetic Anhydride (B1165640)/Acetic Acid: Ensure that the product is thoroughly dried under vacuum to remove any remaining acetic anhydride or acetic acid from the synthesis. Rinsing the filtered product with a cold, non-polar solvent in which the product is insoluble can help remove these residues.

  • Incomplete Reaction: If the reaction has not gone to completion, the presence of unreacted starting materials can result in a non-crystalline product. Monitor the reaction by TLC or HPLC to ensure completion.

Q4: Recrystallization has not significantly improved the purity of my compound. What are my next steps?

If recrystallization is ineffective, other purification techniques should be considered. The choice of method will depend on the nature of the impurities.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. For this compound, silica gel chromatography is a good option. A solvent gradient can be used to elute the desired compound while retaining more polar or less polar impurities.

  • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers high resolution but is typically used for smaller quantities of material due to cost and scale limitations.

Data Presentation: Comparison of Purification Methods

The following table provides a summary of common purification methods for this compound and the typical purity levels that can be achieved.

Purification MethodPrincipleTypical Purity AchievedYieldAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at varying temperatures.>98%Moderate to HighCost-effective, scalable.Not effective for impurities with similar solubility; risk of deacetylation with prolonged heating.[1]
Column Chromatography (Silica Gel) Differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase based on polarity.>99%VariableEffective for a wide range of impurities; can be optimized with different solvent systems.More time-consuming and requires larger volumes of solvent compared to recrystallization.
Preparative HPLC High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure.>99.5%LowerHighest achievable purity; excellent for removing closely related impurities.Expensive, not easily scalable, can be time-consuming for large quantities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a rapid method to purify crude this compound, aiming to minimize deacetylation.[1]

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of isopropanol (B130326) (IPA) and water. Heat 150 ml of this solvent mixture to boiling.

  • Dissolution: Add the ground, crude this compound to the boiling solvent mixture with stirring. The compound should dissolve within approximately 3 minutes.

  • Decolorization (Optional): If the solution is colored, add 1.3 g of activated carbon and stir for another 3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a sintered disc filter funnel to remove the activated carbon or any other insoluble impurities.

  • Crystallization: Immediately cool the filtrate in an ice bath.

  • Concentration and Precipitation: Evaporate the solution to a volume of about 50 ml using a rotary evaporator. Store the concentrated solution at 3°C overnight to allow for complete precipitation.

  • Isolation and Washing: Filter the precipitated this compound. Wash the filter cake with 20 ml of cold IPA/H2O (1:1), followed by 20 ml of cold IPA.

  • Drying: Dry the purified product in a vacuum desiccator over NaOH.

Expected Purity: Up to 98.2% (as determined by HPLC).[1]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor the eluent at a wavelength where this compound and potential impurities have strong absorbance (e.g., around 254 nm or 365 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., the initial mobile phase composition) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the relative area of the main peak compared to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result start Crude this compound recrystallization Recrystallization start->recrystallization hplc HPLC Analysis recrystallization->hplc column_chromatography Column Chromatography column_chromatography->hplc pure_product Pure Product (>98%) hplc->pure_product Purity OK impure_product Impure Product (<98%) hplc->impure_product Purity Not OK impure_product->column_chromatography troubleshooting_logic issue Purity Issue Identified deacetylation Deacetylation (6-formylpterin peak) issue->deacetylation HPLC shows starting material colored_impurities Colored Impurities issue->colored_impurities Product is colored other_impurities Other Impurities issue->other_impurities Other peaks in HPLC solution_deacetylation Optimize Recrystallization (faster, lower temp) Check pH of workup deacetylation->solution_deacetylation solution_colored Activated Carbon Treatment Column Chromatography colored_impurities->solution_colored solution_other Column Chromatography Preparative HPLC other_impurities->solution_other

References

Overcoming background interference in Acetyl-6-formylpterin detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-6-formylpterin (A6FP). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (A6FP) and why is its detection important?

This compound (A6FP) is a derivative of 6-formylpterin (B158403) (6-FP), which is a photodegradation product of folic acid.[1][2] A6FP is of significant interest in immunology as it acts as an inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation.[1] It binds to the MHC class I-related protein (MR1), preventing the presentation of activating ligands to MAIT cells.[2][3] Accurate detection and quantification of A6FP are crucial for studying MAIT cell biology, developing immunomodulatory therapies, and understanding the biological effects of folic acid degradation.

Q2: What are the key stability considerations when working with A6FP and other pterins?

Pterins, including A6FP, are sensitive to several environmental factors that can lead to degradation and affect experimental results. Key considerations include:

  • Light Exposure: Pterins are highly susceptible to photodegradation, particularly by UV light.[4][5] All solutions and samples containing A6FP should be protected from light by using amber vials or covering containers with aluminum foil.

  • pH: The stability of pterins is pH-dependent. Extreme pH values can cause degradation. It is important to maintain a consistent and appropriate pH throughout sample preparation and analysis.[6] For instance, the related compound 6-formylpterin is more stable in acidic solutions.[4]

  • Oxidation: Reduced forms of pterins are readily oxidized by atmospheric oxygen.[6] To minimize oxidation, it is advisable to work with freshly prepared solutions and consider using de-gassed solvents. For some applications, the addition of antioxidants may be necessary.

  • Temperature: Elevated temperatures can accelerate the degradation of pterins.[6] Samples should be stored at or below -20°C for short-term storage and at -80°C for long-term storage to ensure stability.[7]

Q3: What are the optimal storage and handling conditions for A6FP?

For optimal stability, A6FP should be handled with the following precautions:

ConditionRecommendationRationale
Storage (Solid) Store at -20°C or -80°C in a tightly sealed container, protected from light.[7]Prevents degradation from heat, light, and moisture.
Storage (Solutions) Prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C for no longer than one month.[3] Avoid repeated freeze-thaw cycles.A6FP is unstable in solution, especially aqueous solutions.[5]
Dissolution A6FP is soluble in DMSO and DMF.[1][3] For aqueous solutions, solubility is low.Use of organic solvents allows for the preparation of concentrated stock solutions.
Handling Perform all manipulations in low-light conditions. Use amber-colored tubes and vials.Minimizes photodegradation.

Troubleshooting Guides

High Background Fluorescence

High background fluorescence is a common issue in A6FP detection assays, which can mask the specific signal and lead to inaccurate quantification.

Problem: My fluorescence readings have a high background signal.

Possible Cause Troubleshooting Step Explanation
Autofluorescence from Biological Samples 1. Include an unstained control: This will help determine the baseline autofluorescence of your sample. 2. Optimize excitation/emission wavelengths: If possible, shift detection to longer wavelengths where autofluorescence is typically lower. 3. Sample preparation: Consider perfusion of tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence.Biological samples contain endogenous fluorophores like NADH, collagen, and riboflavin (B1680620) that can contribute to background noise.[8]
Reagent or Buffer Contamination 1. Use high-purity solvents and reagents: Ensure all components of your assay are of fluorescence-grade or HPLC-grade. 2. Prepare fresh buffers: Microbial growth in old buffers can introduce fluorescent contaminants.Impurities in reagents can fluoresce and increase background signal.
Non-specific Binding (in cell-based assays) 1. Optimize blocking steps: Use appropriate blocking buffers to minimize non-specific binding of detection reagents. 2. Include proper controls: Use isotype controls or secondary antibody-only controls to assess non-specific binding.In immunoassays, antibodies or other detection reagents may bind non-specifically to cells or other components.
Instrument Settings 1. Optimize gain/sensitivity settings: High gain settings can amplify background noise. 2. Check filter sets: Ensure that the excitation and emission filters are appropriate for A6FP and have minimal spectral overlap with potential sources of autofluorescence.Incorrect instrument settings can lead to the detection of unwanted background signals.
Inconsistent or No Signal

Problem: I am getting inconsistent or no fluorescence signal for A6FP.

Possible Cause Troubleshooting Step Explanation
A6FP Degradation 1. Prepare fresh A6FP solutions: As mentioned in the stability section, A6FP is unstable in solution. 2. Protect from light: Ensure all steps are performed with minimal light exposure.Degradation of A6FP will lead to a loss of the fluorescent signal.
Incorrect pH of the medium 1. Measure and adjust the pH of your sample and buffers: The fluorescence of pterins is highly pH-dependent. The related 6-formylpterin has a higher fluorescence quantum yield in acidic conditions.[9]The protonation state of the pterin (B48896) ring affects its fluorescent properties.
Suboptimal Excitation/Emission Wavelengths 1. Verify instrument settings: While specific fluorescence data for A6FP is not readily available, the UV absorbance maximum is 284 nm.[1] For fluorescence detection of the related 6-formylpterin, excitation is typically around 350-370 nm and emission around 440-460 nm.[10] Use these as a starting point for optimization.Using incorrect wavelengths will result in inefficient excitation and detection of the fluorophore.
Quenching 1. Review buffer composition: Certain ions, such as those in phosphate (B84403) and acetate (B1210297) buffers, can quench the fluorescence of pterins.[9]Quenching agents in the sample can decrease the fluorescence intensity.
Low Concentration of A6FP 1. Increase A6FP concentration: The concentration of A6FP in your sample may be below the detection limit of your instrument. 2. Optimize sample preparation: Consider pre-concentration steps if you are working with very dilute samples.Insufficient analyte will result in a signal that is indistinguishable from noise.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture Supernatant for HPLC-Fluorescence Analysis

This protocol provides a general guideline for preparing cell culture supernatant for the analysis of A6FP.

  • Cell Culture: Culture cells under desired experimental conditions. For MAIT cell activation assays, co-culture antigen-presenting cells with MAIT cells in the presence of A6FP (typically in the range of 0.1 to 10 µM).[1]

  • Sample Collection:

    • Collect the cell culture supernatant at the desired time points.

    • Immediately place the collected supernatant on ice and protect it from light.

  • Centrifugation:

    • Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to pellet any cells or debris.

  • Protein Precipitation (Optional but Recommended):

    • To 100 µL of the clarified supernatant, add 200 µL of ice-cold acetonitrile (B52724) or methanol.

    • Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Final Preparation:

    • Carefully transfer the supernatant to a new, clean, and light-protected vial.

    • The sample is now ready for injection into the HPLC system. If not analyzed immediately, store at -80°C.

Protocol 2: MAIT Cell Activation/Inhibition Assay with A6FP

This protocol outlines a cell-based assay to assess the inhibitory effect of A6FP on MAIT cell activation.

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Isolate MAIT cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on specific cell surface markers (e.g., Vα7.2-TCR, CD161).

    • Use a suitable antigen-presenting cell line (e.g., C1R cells) that expresses MR1.

  • Assay Setup:

    • Plate the antigen-presenting cells in a 96-well plate.

    • Add a known MAIT cell activating ligand (e.g., 5-OP-RU).

    • Add varying concentrations of A6FP to the wells. A typical concentration range to test for inhibition is 0.1 µM to 10 µM.[1]

    • Add the isolated MAIT cells to the wells.

    • Include appropriate controls:

      • MAIT cells + APCs (no ligand, no A6FP)

      • MAIT cells + APCs + activating ligand (no A6FP)

      • MAIT cells + APCs + A6FP (no activating ligand)

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Readout:

    • Assess MAIT cell activation by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry or by quantifying cytokine production (e.g., IFN-γ, TNF-α) in the supernatant by ELISA or CBA.

  • Data Analysis:

    • Compare the level of MAIT cell activation in the presence of A6FP to the positive control (activating ligand only) to determine the inhibitory effect of A6FP.

Visualizations

A6FP_Inhibition_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 TCR MAIT TCR MR1->TCR Presents Ligand to ActivatingLigand Activating Ligand (e.g., 5-OP-RU) ActivatingLigand->MR1 Binds to A6FP This compound (A6FP) A6FP->MR1 Competitively Binds to Activation Activation A6FP->Activation Inhibits TCR->Activation Leads to

Caption: A6FP competitively inhibits MAIT cell activation.

A6FP_Detection_Workflow Sample Biological Sample (e.g., Cell Supernatant) Preparation Sample Preparation (Centrifugation, Protein Precipitation) Sample->Preparation HPLC HPLC Separation (Reversed-Phase C18 Column) Preparation->HPLC Detection Fluorescence Detection (Ex: ~365 nm, Em: ~450 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for A6FP detection.

Troubleshooting_Logic Start Problem with A6FP Detection CheckSignal High Background or No Signal? Start->CheckSignal HighBg High Background CheckSignal->HighBg High Background NoSignal No/Low Signal CheckSignal->NoSignal No/Low Signal CheckAutofluorescence Check for Autofluorescence (Unstained Control) HighBg->CheckAutofluorescence CheckReagents Check Reagent Purity & Freshness HighBg->CheckReagents CheckDegradation Check A6FP Stability (Fresh Solution, Light Protection) NoSignal->CheckDegradation CheckWavelengths Verify Excitation/Emission Wavelengths NoSignal->CheckWavelengths CheckpH Check Sample/Buffer pH NoSignal->CheckpH

Caption: Troubleshooting logic for A6FP detection issues.

References

Technical Support Center: Acetyl-6-formylpterin (A6FP) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Acetyl-6-formylpterin (A6FP) under physiological pH conditions. This information is intended for researchers, scientists, and drug development professionals utilizing A6FP in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound (A6FP) in an aqueous solution at physiological pH (7.4)?

Q2: What are the likely degradation products of A6FP at physiological pH?

A2: The most probable degradation products of A6FP at physiological pH are:

  • 6-formylpterin (B158403) (6-FP): Formed via hydrolysis of the N-acetyl group.

  • Acetic acid: Also a product of N-acetyl group hydrolysis.

  • 6-carboxypterin: May be formed from the oxidation of 6-formylpterin, which is a known degradation product of folic acid.[1]

Q3: How can I monitor the stability of my A6FP solution?

A3: The stability of an A6FP solution can be monitored by tracking the decrease in the concentration of the parent compound and the appearance of its degradation products over time. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable analytical technique for this purpose.

Q4: What are the recommended storage conditions for A6FP solutions?

A4: To minimize degradation, it is recommended to prepare A6FP solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light to mitigate potential photodegradation, a known characteristic of related pterin (B48896) compounds. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using A6FP.

  • Possible Cause: Degradation of A6FP in the experimental medium.

  • Troubleshooting Steps:

    • Verify Solution Freshness: Ensure that A6FP solutions are freshly prepared before each experiment.

    • Control for pH: Confirm that the pH of your experimental buffer is controlled and stable.

    • Analyze for Degradants: Use an analytical method like HPLC-UV to check for the presence of degradation products (e.g., 6-formylpterin) in your A6FP stock and working solutions.

    • Temperature Control: Maintain a consistent and appropriate temperature throughout your experiment, as elevated temperatures can accelerate degradation.

Issue 2: Unexpected peaks observed in HPLC analysis of A6FP.

  • Possible Cause: Presence of degradation products or impurities.

  • Troubleshooting Steps:

    • Run a Blank: Analyze your experimental buffer or solvent alone to rule out contamination.

    • Analyze a Fresh Standard: Prepare a fresh solution of A6FP and analyze it immediately to establish the retention time of the intact compound.

    • Mass Spectrometry Analysis: If available, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unexpected peaks and compare them to the expected masses of potential degradation products like 6-formylpterin.

    • Review Storage Conditions: Assess the storage conditions of your A6FP solid material and solutions to ensure they are appropriate.

Quantitative Data Summary

As direct experimental data on the stability of A6FP at physiological pH is not publicly available, the following table presents a hypothetical stability profile based on the expected behavior of similar compounds. This data is for illustrative purposes only and should be confirmed experimentally.

Time (hours)A6FP Concentration (%)6-formylpterin Concentration (%)
01000
49010
88119
127327
245347
482872

Caption: Hypothetical degradation of this compound in aqueous solution at pH 7.4 and 37°C.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

Objective: To determine the stability of A6FP in an aqueous buffer at physiological pH over time.

Materials:

  • This compound (A6FP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Incubator or water bath set to 37°C

Procedure:

  • Prepare A6FP Stock Solution: Accurately weigh and dissolve A6FP in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Prepare Working Solution: Dilute the A6FP stock solution in PBS (pH 7.4) to a final concentration suitable for your experiment (e.g., 100 µM).

  • Incubation: Incubate the working solution at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.

  • Sample Quenching (Optional): To stop further degradation, samples can be immediately frozen or mixed with a quenching solution (e.g., an acidic solution to lower the pH).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate A6FP and its potential degradation products (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the absorbance maximum of A6FP (e.g., ~280 nm and ~350 nm).

    • Injection Volume: 10 µL

  • Data Analysis: Quantify the peak areas of A6FP and any new peaks that appear over time. Calculate the percentage of A6FP remaining at each time point relative to the initial concentration (t=0).

Visualizations

A6FP This compound FP 6-formylpterin A6FP->FP Hydrolysis AA Acetic Acid A6FP->AA Hydrolysis CP 6-carboxypterin FP->CP Oxidation

Caption: Postulated degradation pathway of this compound at physiological pH.

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare A6FP Stock Solution prep_work Prepare Working Solution (pH 7.4) prep_stock->prep_work incubate Incubate at 37°C prep_work->incubate sample Collect Samples at Time Points incubate->sample hplc HPLC-UV Analysis sample->hplc data Data Processing & Quantification hplc->data

Caption: General experimental workflow for assessing A6FP stability.

References

Refinement of Acetyl-6-formylpterin extraction for higher recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of Acetyl-6-formylpterin extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and improve recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low recovery for this compound?

Low recovery is often multifactorial. Key issues include the degradation of the starting material (6-formylpterin), which is extremely sensitive to light[1][2], incomplete acetylation, product loss during filtration and transfer steps, and deacetylation during the recrystallization process if not performed quickly[1]. Optimizing extraction parameters such as solvent choice, temperature, and duration is crucial for maximizing yield.

Q2: How can I prevent the deacetylation of my product during purification?

Deacetylation is a common issue during recrystallization. The process should be executed rapidly. One established method involves dissolving the raw this compound in boiling isopropanol/water (1:1), adding activated carbon, and filtering within a few minutes. The filtrate should then be immediately cooled in an ice bath to induce precipitation, minimizing the time the compound spends in a heated solution[1].

Q3: What are the best practices for storing the precursor, 6-formylpterin (B158403), and the final product, this compound?

The precursor, 6-formylpterin, is highly sensitive to light, oxygen, and basic pH conditions[2]. It should be stored as a solid at -20°C under an inert atmosphere (like nitrogen or argon) and protected from light[2][3]. While this compound is less light-sensitive, it is still best practice to store it as a solid at -20°C, protected from moisture[1]. Aqueous solutions of 6-formylpterin are not recommended for storage beyond one day[2][3].

Q4: Which solvents are recommended for dissolving this compound and its precursor?

Solubility is a critical factor for both the reaction and purification steps. For stock solutions, organic solvents are most effective. This compound and its precursor, 6-formylpterin, show good solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Solubility in ethanol (B145695) is lower, and it is very limited in aqueous buffers like PBS[2][3][4][5]. For certain in vivo applications, co-solvent systems involving DMSO and corn oil or cyclodextrins may be used[4].

Q5: My final product is impure. What are the likely contaminants and how can I remove them?

Common impurities include unreacted 6-formylpterin, the deacetylated product (6-formylpterin), and pterin-6-carboxylic acid, which can form from oxidation, especially under UV irradiation[2]. A carefully performed recrystallization is the primary method for purification[1]. For analytical purposes or small-scale cleanup, Solid Phase Extraction (SPE) can also be employed to clean up pteridine-containing samples[6].

Data Presentation

Table 1: Solubility of Pterin Compounds

CompoundSolventApproximate SolubilityNotes
This compound DMF50 mg/mL[5]May require warming and sonication.
DMSO100 mg/mL[4]Use newly opened, anhydrous DMSO; requires ultrasonic treatment.
Ethanol1 mg/mL[4][5]Requires warming and sonication.
PBS (pH 7.2)0.1 mg/mL[5]Very low solubility.
6-formylpterin DMF50 mg/mL[2][3]Purge solvent with inert gas.
DMSO33 mg/mL[2]Purge solvent with inert gas.
Ethanol1.6 mg/mL[2][3]Purge solvent with inert gas.
PBS (pH 7.2)0.15 mg/mL[2][3]Very low solubility.

Table 2: Example Recovery Data from Synthesis & Recrystallization

Process StepStarting MaterialProductYieldPurity (Post-Recrystallization)Reference
Acetylation 5.0 g 6-formylpterin4.8 g raw this compound96% (raw)N/A[1]
Recrystallization 4.8 g raw product4.4 g pure this compound88% (overall)98.2% (HPLC)[1]

Experimental Protocols

Protocol 1: Synthesis and Crude Extraction of this compound This protocol is based on an established synthesis method[1].

  • Preparation : Add 5 g of finely ground 6-formylpterin to a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride (B1165640) in a heating hood. Note : The starting material, 6-formylpterin, is extremely light-sensitive and should be handled accordingly[1].

  • Reaction : Mix the suspension and reflux for approximately 6 hours, or until nearly all the solid has dissolved.

  • Filtration : Filter the hot solution through a sintered disc filter funnel to remove any undissolved particles. Rinse the filter funnel with 20 mL of acetic acid.

  • Concentration : Evaporate the filtrate using a rotary evaporator until the total weight is reduced to about 70 g.

  • Precipitation : Allow the concentrated solution to stand for 2 hours, then place it at 4°C overnight to precipitate the raw product.

  • Recovery : Filter the precipitated raw this compound. Wash the filter cake with 20 mL of cold acetic acid.

  • Drying : Dry the raw product (approx. 4.8 g) in a vacuum desiccator over NaOH.

Protocol 2: Recrystallization and Final Purification This protocol must be performed quickly to avoid deacetylation[1].

  • Dissolution : Heat 150 mL of isopropanol/water (IPA/H₂O 1:1) to boiling. Add the ground raw this compound and mix. Dissolution should occur within approximately 3 minutes.

  • Decolorization : Add 1.3 g of activated carbon to the solution and mix for 3 minutes.

  • Filtration : Quickly filter the hot solution to remove the activated carbon.

  • Cooling & Concentration : Immediately cool the filtrate in an ice bath. Evaporate the solution to a volume of about 50 mL using a rotary evaporator.

  • Precipitation : Set the solution aside at 3°C overnight to allow for complete precipitation.

  • Final Recovery : Filter the purified this compound. Wash the filter cake with 20 mL of cold IPA/H₂O (1:1), followed by 20 mL of IPA.

  • Drying : Dry the final product (approx. 4.4 g) in a vacuum desiccator over NaOH.

Visual Workflow and Troubleshooting Guides

G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis & Crude Extraction cluster_purification Rapid Recrystallization start Start: 6-formylpterin (Protect from light) react Acetylation: Acetic Acid + Acetic Anhydride Reflux ~6 hours start->react filter1 Hot Filtration react->filter1 evap1 Evaporation (Rotovap) filter1->evap1 precip1 Precipitation (4°C overnight) evap1->precip1 recover1 Filter & Wash (Cold Acetic Acid) precip1->recover1 raw_product Raw this compound recover1->raw_product dissolve Dissolve in boiling IPA/H2O (1:1) raw_product->dissolve Proceed to Purification decolor Add Activated Carbon (Mix for 3 min) dissolve->decolor filter2 Hot Filtration decolor->filter2 cool_evap Ice Bath Cooling & Evaporation (Rotovap) filter2->cool_evap precip2 Precipitation (3°C overnight) cool_evap->precip2 recover2 Filter & Wash (Cold IPA/H2O, then IPA) precip2->recover2 final_product Final Product: Pure this compound recover2->final_product

Caption: Synthesis and purification workflow for this compound.

G Troubleshooting Guide for Low Recovery problem Problem: Low Final Yield cause1 Was starting material (6-formylpterin) protected from light? problem->cause1 Check First cause2 Was the acetylation reflux time adequate (~6h)? cause1->cause2 Yes solution1 Solution: Store and handle precursor in dark/amber vials. cause1->solution1 No cause3 Was recrystallization performed rapidly? cause2->cause3 Yes solution2 Solution: Ensure complete dissolution during reflux. Monitor via TLC. cause2->solution2 No cause4 Was precipitation complete (overnight at <4°C)? cause3->cause4 Yes solution3 Solution: Minimize time in hot solvent to prevent deacetylation. Cool filtrate immediately. cause3->solution3 No solution4 Solution: Allow sufficient time at low temperature for full precipitation. Check supernatant for product. cause4->solution4 No

Caption: A logical flowchart for troubleshooting low recovery rates.

References

Minimizing photo-degradation of Acetyl-6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the photo-degradation of Acetyl-6-formylpterin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photo-stability a concern?

This compound is a derivative of 6-formylpterin (B158403), a known photoproduct of folic acid.[1][2] Pterin (B48896) derivatives are notoriously sensitive to light, particularly UV radiation.[1] Exposure to light can induce chemical degradation, altering the molecular structure and potentially compromising its biological activity and experimental outcomes. This compound is noted to be less light-sensitive than its precursor, 6-formylpterin, but still requires careful handling to prevent degradation.[3]

Q2: What is the primary photo-degradation pathway for this compound?

The primary photo-degradation pathway for this compound is believed to involve an initial deacetylation to 6-formylpterin, which is then oxidized to 6-carboxypterin upon exposure to light, especially in the presence of oxygen.[4][5] This process can be initiated by the absorption of UV-A radiation.[1]

Q3: What are the main factors that accelerate the photo-degradation of this compound?

Several factors can accelerate the degradation of this compound:

  • Light Exposure: Direct exposure to light, especially in the UV-A range (320-400 nm), is the primary driver of degradation.[1]

  • Presence of Oxygen: Molecular oxygen is often involved in the photo-oxidation process that converts the formyl group to a carboxyl group.[4][5]

  • pH of the Solution: The stability of pterin derivatives is pH-dependent.[6] Generally, degradation can be more pronounced in alkaline conditions.

  • Temperature: While light is the main catalyst, elevated temperatures can increase the rate of chemical reactions, including degradation.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q4: What are the visible signs of this compound degradation?

Degradation of this compound may not always be visually apparent. However, you might observe:

  • A slight change in the color of the solution over time.

  • The appearance of new peaks or changes in the retention time of the main peak in HPLC analysis.

  • A decrease in the expected biological activity of the compound in your assays.

Troubleshooting Guide: Minimizing Photo-degradation

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Photo-degradation of this compound during the experiment.1. Work in subdued light: Conduct all experimental manipulations in a dimly lit room or under amber or red light. 2. Protect samples from light: Wrap all containers (vials, flasks, microplates) with aluminum foil. 3. Use appropriate labware: Utilize amber-colored vials and tubes for storage and during experiments. 4. Minimize exposure time: Plan your experiments to minimize the time samples are exposed to any light source.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products (e.g., 6-formylpterin, 6-carboxypterin).1. Confirm degradation: Analyze a freshly prepared standard of this compound to establish a baseline chromatogram. Compare this to your experimental samples. 2. Optimize light protection: Re-evaluate and improve your light protection measures as described above. 3. Degas solvents: The presence of oxygen can contribute to photo-oxidation. Degas all solvents used in your mobile phase and sample preparation.
Precipitation or cloudiness in the sample solution. Potential formation of less soluble degradation products or solvent incompatibility.1. Check solubility of degradation products: 6-carboxypterin may have different solubility characteristics than this compound. 2. Filter the sample: Use a suitable syringe filter before HPLC analysis to prevent clogging of the column. 3. Re-evaluate solvent choice: Ensure this compound and its potential degradation products are soluble in your chosen solvent system.
Baseline drift or noise in HPLC analysis. Contamination of the HPLC system or detector cell by degradation products or air bubbles.1. Flush the system: Flush the HPLC system and detector flow cell with a strong, appropriate solvent to remove any adsorbed compounds.[7] 2. Degas mobile phase: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from interfering with the detector.[8]

Experimental Protocols

Protocol for Assessing Photostability of this compound

This protocol is adapted from the ICH Q1B guidelines for photostability testing.[5]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a buffered aqueous solution or a mixture of water and a miscible organic solvent).

    • Aliquots of the solution should be placed in chemically inert, transparent containers.

  • Control Samples:

    • Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil to protect them from light. These will be used to measure any degradation that is not light-induced.

  • Light Exposure:

    • Place the exposed and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides both visible and UV-A radiation. The recommended total exposure is not less than 1.2 million lux hours of visible light and not less than 200 watt hours per square meter of near UV (UV-A) light.[5]

  • Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples immediately using a stability-indicating HPLC method (see protocol below) to quantify the remaining this compound and the formation of any degradation products.

  • Data Evaluation:

    • Compare the concentration of this compound in the exposed samples to that in the dark control samples to determine the extent of photo-degradation.

HPLC Method for Analysis of this compound and its Degradation Products

This is a general method that may require optimization for your specific instrumentation and experimental conditions.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from its more polar degradation products.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 5%) and increase linearly to a higher percentage (e.g., 50%) over 15-20 minutes.

    • Follow with a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the parent compound and degradation products have significant absorbance (e.g., around 280 nm and 350 nm). A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths and obtaining UV spectra of the peaks.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Quantitative Data

The following tables summarize key quantitative data related to the photo-degradation of pterin derivatives, which can serve as a reference for experiments with this compound.

Table 1: Quantum Yields of Disappearance for Pterin Derivatives

CompoundpHQuantum Yield (Φ)
6-Methylpterin5.0 - 6.02.4 x 10⁻⁴
6-Methylpterin10.2 - 10.88.1 x 10⁻⁴

Data from a study on 6-Methylpterin, which provides an estimate for the behavior of similar pterin structures.

Table 2: Fluorescence Quantum Yields of 6-Formylpterin and its Photoproduct

CompoundMediumFluorescence Quantum Yield (Φf)
6-FormylpterinAcidic0.12
6-FormylpterinBasic0.07
6-CarboxypterinAcidic0.28
6-CarboxypterinBasic0.18

This data is useful for selecting appropriate fluorescence detection parameters if using this analytical technique.[9]

Visualizations

Photo-degradation Pathway of this compound A This compound B 6-Formylpterin A->B Deacetylation (Light/Hydrolysis) C 6-Carboxypterin B->C Photo-oxidation (Light, O2)

Caption: Proposed photo-degradation pathway of this compound.

Experimental Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Prepare Stock Solution of this compound B Aliquot into Transparent and Foil-wrapped Vials A->B C Place Exposed and Dark Control Samples in Photostability Chamber B->C D Expose to Visible and UV-A Light C->D E Withdraw Aliquots at Specific Time Points D->E F Analyze by HPLC E->F G Compare Exposed vs. Dark Control to Determine Degradation F->G

Caption: Workflow for assessing the photostability of this compound.

Troubleshooting Logic for Unexpected HPLC Peaks node_action node_action Start Unexpected Peaks in HPLC? CheckFresh Run a Freshly Prepared Standard? Start->CheckFresh PeaksPresent Peaks Still Present in Standard? CheckFresh->PeaksPresent Yes ImplementProtection Are Light Protection Measures in Place? CheckFresh->ImplementProtection No Action_Contamination Action: Check for Systemor Solvent Contamination PeaksPresent->Action_Contamination DegasSolvents Are Solvents Degassed? ImplementProtection->DegasSolvents Yes Action_ImplementProtection Action: Implement Strict Light Protection Protocols ImplementProtection->Action_ImplementProtection No Action_Degradation Conclusion: Likely Photo-degradation DegasSolvents->Action_Degradation Yes Action_Degas Action: Degas all Solvents and Mobile Phase DegasSolvents->Action_Degas No Action_ImplementProtection->DegasSolvents Action_Degas->Action_Degradation Action_Reevaluate Action: Re-evaluate and Strengthen Light Protection

Caption: A logical guide for troubleshooting unexpected peaks in HPLC analysis.

References

Troubleshooting Acetyl-6-formylpterin enzymatic assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Acetyl-6-formylpterin (Ac-6-FP) enzymatic assay. The following information is designed to help identify and resolve common sources of variability and unexpected results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the Ac-6-FP enzymatic assay, presented in a question-and-answer format.

Q1: Why is there no or very low signal in my assay?

A1: This is a common issue that can stem from several factors related to reagent integrity, preparation, or the experimental setup. Refer to the table below for potential causes and solutions.

Q2: My assay exhibits high background noise. What are the likely causes and how can I fix it?

A2: High background can mask the true signal from your enzymatic reaction. The source is often related to non-specific binding, substrate instability, or contamination.

Q3: I am observing significant variability between my replicate wells. What should I investigate?

A3: Poor reproducibility between replicates can compromise the reliability of your data. This often points to issues with pipetting, mixing, or temperature control.

Q4: The results of my standard curve are not linear or have a poor correlation coefficient. How can I improve it?

A4: A reliable standard curve is crucial for accurate quantification. Issues with the standard curve can arise from improper dilution, degradation of the standard, or incorrect data analysis.

Q5: My enzyme activity appears to decrease over the course of the experiment. What could be the reason?

A5: A decline in enzyme activity during the assay can be due to enzyme instability under the assay conditions or substrate depletion.

Summary of Quantitative Troubleshooting Parameters

The following tables provide a summary of common quantitative parameters to check when troubleshooting your this compound enzymatic assay.

Table 1: General Assay Conditions

ParameterRecommended RangeCommon Issues
pH 6.5 - 8.0Suboptimal pH can drastically reduce enzyme activity. Pterin (B48896) compounds can also exhibit pH-dependent instability.[1]
Temperature 25°C - 37°CDeviations can alter enzyme kinetics. Most enzymes have an optimal temperature for activity.[2][3]
Incubation Time 15 - 60 minutesInsufficient time may lead to low signal, while excessive time can result in substrate depletion or product inhibition.
Enzyme Concentration Varies (e.g., 1-10 µg/mL)Too low a concentration will result in a weak signal; too high can lead to very rapid substrate consumption.
Substrate (Ac-6-FP) Conc. Varies (e.g., 10-100 µM)Should be near the Michaelis constant (Km) for kinetic assays. High concentrations can cause substrate inhibition.

Table 2: Reagent and Sample Preparation

ComponentKey ConsiderationTroubleshooting Tip
Assay Buffer Must be at room temperature.Using cold buffers can significantly slow down enzyme activity.[4][5]
This compound Light and temperature sensitive.Prepare fresh and protect from light to prevent degradation.[6] Pterins can be unstable and susceptible to oxidation.[7]
Enzyme Stock Avoid repeated freeze-thaw cycles.Aliquot enzyme upon receipt and store at the recommended temperature.[5]
Samples Deproteinize if necessary.High protein concentrations in samples can interfere with the assay.[4]

Experimental Protocols

A detailed methodology for a hypothetical this compound deacetylase enzymatic assay is provided below. This protocol is based on common principles for deacetylase assays.[8][9][10][11]

Principle:

This assay measures the activity of a deacetylase enzyme that removes the acetyl group from this compound (Ac-6-FP), producing 6-formylpterin (B158403) (6-FP) and acetate. The production of 6-FP can be monitored continuously by measuring the change in fluorescence, as pterin compounds often exhibit fluorescent properties.[12]

Materials:

  • This compound (Substrate)

  • Recombinant Deacetylase Enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation/Emission wavelengths to be determined empirically for 6-FP)

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock solution of Ac-6-FP in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in Assay Buffer.

    • Dilute the deacetylase enzyme to the desired concentration in Assay Buffer. Keep on ice.

    • Bring all reagents to room temperature before starting the assay.[4]

  • Assay Protocol:

    • Add 50 µL of the Ac-6-FP solution to each well of the 96-well plate.

    • Include control wells:

      • No-Enzyme Control: 50 µL Ac-6-FP + 50 µL Assay Buffer

      • No-Substrate Control: 50 µL Assay Buffer + 50 µL Enzyme Solution

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to the sample wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme or no-substrate control) from the values obtained for the sample wells.

    • Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Enzyme activity can be expressed as the change in fluorescence units per minute.

Visualizations

Diagram 1: General Workflow for this compound Enzymatic Assay

G reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) plate_setup Plate Setup (Add Substrate & Controls) reagent_prep->plate_setup reaction_init Reaction Initiation (Add Enzyme) plate_setup->reaction_init measurement Kinetic Measurement (Fluorescence Reading) reaction_init->measurement data_analysis Data Analysis (Calculate Reaction Rate) measurement->data_analysis

Caption: A streamlined workflow for the Ac-6-FP enzymatic assay.

Diagram 2: Troubleshooting Logic for Low or No Signal

G start Low/No Signal check_reagents Check Reagents (Enzyme, Substrate) start->check_reagents check_setup Check Assay Setup (Temp, pH, Wavelength) start->check_setup reagent_issue Reagent Degradation or Incorrect Preparation check_reagents->reagent_issue setup_issue Suboptimal Conditions or Instrument Miscalibration check_setup->setup_issue solution1 Prepare Fresh Reagents reagent_issue->solution1 solution2 Optimize Conditions & Calibrate Instrument setup_issue->solution2

Caption: A logical flow for diagnosing the cause of a weak or absent assay signal.

Diagram 3: Signaling Pathway Context (Hypothetical)

This diagram illustrates a hypothetical cellular context where an this compound deacetylase might play a role, linking it to downstream cellular responses.

G Ac_6_FP This compound Deacetylase Pterin Deacetylase Ac_6_FP->Deacetylase Substrate _6_FP 6-formylpterin Deacetylase->_6_FP Product Signaling_Cascade Downstream Signaling Cascade _6_FP->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Cellular_Response

References

Calibration curve issues for Acetyl-6-formylpterin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Acetyl-6-formylpterin.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound has poor linearity (low R² value). What are the common causes?

A1: Poor linearity in your calibration curve can stem from several factors. One common issue is the stability of this compound itself, which can degrade if not handled properly. Ensure your stock solutions are fresh and have been stored correctly. Another possibility is the saturation of the detector at high concentrations. If you are using a fluorescence detector, quenching effects at high concentrations can lead to a non-linear response. Additionally, issues with your HPLC system, such as an inconsistent pump flow rate or a contaminated column, can also contribute to poor linearity.

Q2: I'm observing significant variability in my measurements. What could be the reason?

A2: Variability in measurements can be frustrating. A primary cause can be inconsistent sample preparation. Given that this compound is a photodegradation product of folic acid, exposure of your samples and standards to light should be minimized.[1][2][3][4] Inconsistent injection volumes or air bubbles in the injector can also lead to significant variability. Furthermore, ensure that your mobile phase is well-mixed and degassed to prevent changes in its composition during the analytical run.

Q3: What are the best practices for preparing and storing this compound standard solutions?

A3: For accurate and reproducible results, proper preparation and storage of standard solutions are critical. It is recommended to dissolve this compound in a suitable organic solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working standards, dilute the stock solution with your mobile phase or a compatible solvent. Always prepare fresh working standards for each experiment to minimize the impact of degradation.

Q4: How can I minimize matrix effects when quantifying this compound in biological samples?

A4: Matrix effects, where components in the sample interfere with the ionization of the analyte, are a common challenge in LC-MS/MS analysis. To minimize these effects, efficient sample preparation is key. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. The use of a stable isotope-labeled internal standard that co-elutes with this compound is highly recommended to compensate for matrix effects and other variations during sample processing and analysis.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the quantification of this compound.

Issue 1: Poor Linearity of the Calibration Curve

Symptoms:

  • The coefficient of determination (R²) is below the acceptable range (typically >0.99).

  • The calibration curve appears sigmoidal or flattens at higher concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Standard Degradation Prepare fresh standard solutions from a new stock. Protect standards from light and heat.
Detector Saturation Reduce the concentration range of your calibration standards. If using fluorescence detection, check for quenching effects.
Inaccurate Pipetting Calibrate your pipettes. Use precise pipetting techniques, especially for preparing serial dilutions.
Suboptimal Mobile Phase Ensure the mobile phase is properly mixed and degassed. Check the pH of the mobile phase, as it can affect the stability and retention of this compound.
Column Issues Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.
Issue 2: Low Sensitivity or Poor Peak Shape

Symptoms:

  • The peak for this compound is small, even at higher concentrations.

  • The peak is broad or shows tailing/fronting.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Detection Wavelength Verify the optimal excitation and emission wavelengths for this compound if using a fluorescence detector.
Sample Degradation Minimize sample exposure to light and elevated temperatures during preparation and analysis.
Poor Chromatographic Resolution Optimize the mobile phase composition and gradient to improve peak shape. Ensure the column is not overloaded.
Contaminated Guard Column/Column Replace the guard column. If the problem persists, clean or replace the analytical column.
Incompatible Sample Solvent Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve it in 1 mL of HPLC-grade DMSO.

    • Vortex until fully dissolved.

    • Store in amber vials at -20°C in small aliquots.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

    • Prepare these solutions fresh before each analytical run.

Protocol 2: Sample Preparation from Biological Matrix (Plasma)
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and centrifuge again to pellet any remaining particulates.

  • Analysis:

    • Inject the supernatant into the HPLC or LC-MS/MS system.

Signaling Pathway and Experimental Workflow

This compound is known to be an antagonist of Mucosal Associated Invariant T (MAIT) cell activation. It binds to the MHC class I-related molecule (MR1), preventing the binding of activating ligands derived from the riboflavin (B1680620) (vitamin B2) synthesis pathway of microbes.[1][2][3][4] This interaction is crucial for immune surveillance.

Acetyl_6_formylpterin_Pathway cluster_antigen_presenting_cell Antigen Presenting Cell (APC) cluster_mait_cell MAIT Cell MR1 MR1 TCR TCR MR1->TCR Presents Ligand Inhibition Inhibition of Activation MR1->Inhibition Prevents Activation Activating_Ligand Activating Ligand (Riboflavin Metabolite) Activating_Ligand->MR1 Binds to Acetyl_6_formylpterin This compound Acetyl_6_formylpterin->MR1 Binds to (Antagonist) Activation MAIT Cell Activation TCR->Activation Leads to

Caption: this compound signaling pathway in MAIT cell activation.

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC/LC-MS/MS Analysis Sample_Preparation->HPLC_Analysis Standard_Preparation Standard & Calibration Curve Preparation Standard_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for this compound quantification.

References

Validation & Comparative

Confirming the Identity of Synthesized Acetyl-6-formylpterin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of Acetyl-6-formylpterin (Ac-6-FP), a potent modulator of Mucosal-Associated Invariant T (MAIT) cells, is a critical first step in its preclinical and clinical evaluation.[1][2] Unambiguous confirmation of its molecular identity is paramount to ensure data integrity and reproducibility. This guide provides a comparative analysis of Ac-6-FP against its close analog, 6-formylpterin (B158403) (6-FP), and details the essential experimental protocols for its structural confirmation and functional characterization.

Comparative Analysis: this compound vs. 6-formylpterin

Ac-6-FP is an acetylated analog of 6-FP, a known photodegradation product of folic acid.[1][3] While structurally similar, the addition of the acetyl group significantly alters its biological activity, transforming it into a more potent inhibitor of MAIT cell activation.[1][4] The key distinctions between these two compounds are summarized below.

FeatureThis compound (Ac-6-FP)6-formylpterin (6-FP)
Primary Function Potent competitive inhibitor of MAIT cell activation.[5]Weak inhibitor of MAIT cell activation.[1]
Potency (IC₅₀) ~0.1 µM for inhibiting MAIT cell activation.[1]Significantly less potent than Ac-6-FP.[4]
MR1 Upregulation Induces strong and sustained cell surface expression of MR1.[4][6]Induces moderate and transient cell surface expression of MR1.[4]
MR1 Complex Stability Forms a highly stable complex with the MR1 protein (Tm₅₀ of 64°C).[4]Forms a less stable complex with MR1 compared to Ac-6-FP (Tm₅₀ of 56°C).[4]
Origin Synthetic derivative.[5]Natural photodegradation product of folic acid.[1][7]

Workflow for Identity Confirmation

A systematic approach is required to confirm the identity and purity of newly synthesized Ac-6-FP. This workflow combines chromatographic separation with definitive spectroscopic analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_validation Final Validation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc Purity Assessment via HPLC purification->hplc ms Molecular Weight Confirmation via Mass Spectrometry hplc->ms nmr Structural Elucidation via NMR Spectroscopy ms->nmr validation Identity & Purity Confirmed nmr->validation

A streamlined workflow for synthesis, purification, and analytical confirmation of Ac-6-FP.

Key Experimental Protocols

Precise execution of analytical techniques is crucial. The following protocols provide a detailed methodology for the three core analytical techniques used in the confirmation of Ac-6-FP.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is essential for determining the purity of the synthesized compound and for separating it from starting materials, byproducts, or degradation products.[8]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for pterin (B48896) derivatives.[9]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water.

    • Solvent B: Acetonitrile (B52724) or Methanol.[9]

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the synthesized Ac-6-FP in a suitable solvent (e.g., DMSO, Methanol) at a concentration of ~1 mg/mL. Dilute further with the mobile phase to a final concentration of 10-50 µg/mL.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Injection: Inject 10-20 µL of the sample onto the column.

    • Elution: Run a gradient elution, for example, starting from 5% Solvent B, increasing to 95% Solvent B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.

    • Detection: Monitor the elution profile at a wavelength where pterin derivatives show strong absorbance, typically around 280 nm and 350 nm.

    • Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks. A pure sample should exhibit a single, sharp peak.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), which is used to confirm the molecular weight of the synthesized compound.[10] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is ideal.[11]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol/water (50:50 v/v), often with 0.1% formic acid to promote ionization.

    • Ionization Mode: Analyze the sample in both positive and negative ion modes to determine the most sensitive mode of detection. For Ac-6-FP, positive mode is expected to show the protonated molecule [M+H]⁺.

    • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500).

    • Analysis: Compare the experimentally observed m/z value of the parent ion with the theoretically calculated exact mass of Ac-6-FP (C₉H₇N₅O₃, Exact Mass: 233.0549). The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[12] It provides detailed information about the chemical environment and connectivity of atoms within the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O.

  • Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of the chosen deuterated solvent.[12]

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of different types of protons, their chemical shifts, and their splitting patterns (multiplicity), which indicates adjacent protons. The spectrum should show signals corresponding to the pterin ring protons and the acetyl methyl protons.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This spectrum shows the number of unique carbon atoms in the molecule, including the carbonyl carbons of the pterin ring and the acetyl group.[13]

    • 2D NMR (COSY & HSQC/HMBC): If the structure is not immediately clear from 1D spectra, perform two-dimensional NMR experiments.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework.[14]

    • Analysis: The combined data from these experiments allows for the complete assignment of all proton and carbon signals, confirming the precise structure of this compound.

Functional Context: The MAIT Cell Signaling Pathway

Ac-6-FP functions as an antagonist in the MAIT cell activation pathway. It binds to the MR1 protein on antigen-presenting cells (APCs), stabilizing it and promoting its expression on the cell surface.[2][4] However, this Ac-6-FP-MR1 complex cannot be recognized productively by the MAIT T-cell receptor (TCR). By occupying the MR1 binding pocket, Ac-6-FP competitively inhibits the binding of activating microbial ligands (like 5-OP-RU), thereby preventing MAIT cell activation and downstream inflammatory responses.[5][15]

G cluster_APC Antigen-Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 Protein Complex_Active MR1-Agonist Complex MR1->Complex_Active Complex_Inactive MR1-Ac6FP Complex MR1->Complex_Inactive Agonist Activating Ligand (e.g., 5-OP-RU) Agonist->MR1 Binds Ac6FP This compound (Antagonist) Ac6FP->MR1 Binds Ac6FP->Agonist Competitive Inhibition TCR MAIT T-Cell Receptor (TCR) Complex_Active->TCR Recognition Complex_Inactive->TCR No Recognition Activation MAIT Cell Activation (Cytokine Release, etc.) TCR->Activation NoActivation No Activation

Ac-6-FP competitively inhibits MAIT cell activation by blocking agonist binding to MR1.

References

Acetyl-6-formylpterin in Focus: A Comparative Guide to Pterin Derivatives in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activities of pterin (B48896) derivatives is crucial for advancing fields from immunology to enzymology. This guide provides an objective comparison of Acetyl-6-formylpterin (Ac-6-FP) against other key pterin derivatives, supported by experimental data and detailed protocols to facilitate reproducible research.

Pterin derivatives, a class of heterocyclic compounds, are pivotal as cofactors, signaling molecules, and biomarkers. This compound, a synthetic derivative, has garnered significant interest for its potent immunomodulatory effects. This guide delves into its performance in various assays, contrasting it with other naturally occurring and synthetic pterins such as 6-formylpterin (B158403) (6-FP), tetrahydrobiopterin (B1682763) (BH4), sepiapterin (B94604), biopterin (B10759762), and neopterin (B1670844).

Quantitative Comparison of Pterin Derivatives

The functional differences between this compound and other pterin derivatives are most evident when examining their performance in quantitative assays. The following tables summarize key performance metrics in immunomodulatory and enzymatic assays.

Immunomodulatory Activity: MR1 Binding and MAIT Cell Inhibition

This compound and its precursor, 6-formylpterin, are notable for their interaction with the MHC class I-related protein 1 (MR1), which presents microbial metabolites to Mucosal-Associated Invariant T (MAIT) cells. Ac-6-FP demonstrates a higher affinity for MR1 and is a more potent inhibitor of MAIT cell activation compared to 6-FP.

Pterin DerivativeAssay TypeTargetParameterValue (nM)
This compound Fluorescence PolarizationMR1IC₅₀~40
6-formylpterin Fluorescence PolarizationMR1IC₅₀~110
This compound MAIT Cell Activation InhibitionMAIT CellsIC₅₀100
Enzymatic Inhibition: Nitric Oxide Synthase (NOS) Activity

In contrast to their roles in immunology, other pterin derivatives like tetrahydrobiopterin (BH4) and sepiapterin are well-characterized for their involvement in enzymatic reactions, such as the synthesis of nitric oxide by Nitric Oxide Synthase (NOS). Certain pterin derivatives can act as inhibitors of this enzyme.

Pterin DerivativeEnzyme TargetParameterValue (µM)
Tetrahydrobiopterin (BH4) Nitric Oxide Synthase (NOS)IC₅₀~10
Sepiapterin Nitric Oxide Synthase (NOS)IC₅₀~10
Reactive Oxygen Species (ROS) Generation and Xanthine (B1682287) Oxidase Inhibition

6-formylpterin has been identified as an inhibitor of xanthine oxidase and, uniquely among many pterins, a generator of intracellular reactive oxygen species (ROS).[1] In contrast, other common pterins like biopterin and neopterin do not exhibit this ROS-generating property.[1] Quantitative comparisons of ROS generation between 6-FP and Ac-6-FP are not extensively documented.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key assays are provided below.

MR1 Binding Affinity Assay using Fluorescence Polarization

This protocol outlines a competitive binding assay to determine the IC₅₀ of a pterin derivative for MR1.

Materials:

  • Recombinant soluble MR1 protein

  • Fluorescently labeled MR1 ligand (tracer) with known affinity

  • Pterin derivative to be tested (competitor)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Tracer Concentration Optimization: Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence polarization signal.

  • Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and recombinant MR1 protein.

  • Competitor Addition: Add serial dilutions of the pterin derivative (e.g., this compound) to the wells. Include wells with no competitor (maximum binding) and wells with tracer only (minimum binding).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader.

  • Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Intracellular Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the use of the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe to measure intracellular ROS levels.[2][3][4]

Materials:

  • Adherent or suspension cells

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Pterin derivative to be tested

  • Positive control (e.g., H₂O₂)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • DCFH-DA Loading: Wash the cells with PBS and incubate them with a working solution of DCFH-DA (e.g., 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • Treatment: Add the pterin derivative at various concentrations to the cells. Include untreated cells as a negative control and cells treated with a known ROS inducer as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 1-4 hours).

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the fold-change in ROS production.

Nitric Oxide Synthase (NOS) Activity Assay (L-Citrulline Conversion)

This protocol measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[5][6]

Materials:

  • Cell or tissue homogenates containing NOS

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT)

  • L-[³H]arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for constitutive NOS isoforms)

  • Pterin derivative inhibitor to be tested

  • Stop buffer (e.g., containing EDTA)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, NADPH, BH4, calmodulin (if required), and L-[³H]arginine.

  • Inhibitor Addition: Add the pterin derivative at various concentrations to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the cell or tissue homogenate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex resin to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline. L-citrulline will be in the eluate.

  • Quantification: Add the eluate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of L-[³H]citrulline produced and determine the percentage of inhibition at each concentration of the pterin derivative to calculate the IC₅₀.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which pterin derivatives are involved is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

MR1-Mediated MAIT Cell Activation and Inhibition

This diagram illustrates how MR1 presents antigens to MAIT cells, leading to their activation, and how inhibitory pterins like this compound can block this process.

MR1_MAIT_Cell_Signaling cluster_APC Antigen Presenting Cell cluster_MAIT MAIT Cell MR1 MR1 TCR MAIT TCR MR1->TCR Presents Antigen Ag Microbial Antigen (e.g., 5-OP-RU) Ag->MR1 Binds Ac6FP This compound Ac6FP->MR1 Binds & Inhibits Activation Activation (Cytokine Production, Proliferation) TCR->Activation

Caption: MR1-MAIT cell signaling pathway and inhibition.

6-Formylpterin-Induced Reactive Oxygen Species (ROS) Generation

This diagram depicts the proposed mechanism by which 6-formylpterin generates intracellular ROS.

ROS_Generation NADH NAD(P)H SixFP 6-formylpterin NADH->SixFP Reduces O2 O₂ SixFP->O2 Transfers electron to ROS ROS (O₂⁻, H₂O₂) O2->ROS Forms CellularEffects Cellular Effects (Apoptosis, Proliferation Suppression) ROS->CellularEffects

Caption: 6-formylpterin mediated ROS generation pathway.

Experimental Workflow for Comparing Pterin Derivatives

This diagram outlines a logical workflow for the comprehensive comparison of different pterin derivatives in various assays.

Experimental_Workflow cluster_assays Perform Assays Pterins Select Pterin Derivatives (Ac-6-FP, 6-FP, BH4, etc.) ImmunoAssay Immunomodulatory Assays (MR1 Binding, MAIT Activation) Pterins->ImmunoAssay EnzymeAssay Enzymatic Assays (NOS, Xanthine Oxidase) Pterins->EnzymeAssay CellularAssay Cellular Assays (ROS Generation) Pterins->CellularAssay DataAnalysis Quantitative Data Analysis (IC₅₀, EC₅₀, Fold Change) ImmunoAssay->DataAnalysis EnzymeAssay->DataAnalysis CellularAssay->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison

Caption: Workflow for pterin derivative comparison.

References

Comparative Analysis of Acetyl-6-formylpterin and Formylpterin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Biochemical and Cellular Activities of Acetyl-6-formylpterin and Formylpterin for Researchers, Scientists, and Drug Development Professionals.

This publication provides a detailed comparative analysis of this compound and formylpterin (also known as 6-formylpterin), two closely related pteridine (B1203161) compounds. This guide is intended to be a valuable resource for researchers investigating pterin (B48896) biology, particularly in the fields of immunology, oxidative stress, and drug development.

Introduction

Formylpterin is a notable photodegradation product of folic acid (Vitamin B9) and is recognized for its diverse biological activities, including the generation of reactive oxygen species (ROS) and its role as a modulator of the immune system.[1][2] this compound, a derivative of formylpterin, has also garnered significant interest, particularly for its potent interactions with the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][3] Both molecules serve as important tools for studying the activation and inhibition of Mucosal-Associated Invariant T (MAIT) cells, offering potential avenues for therapeutic intervention in various diseases.[3][4] This guide presents a side-by-side comparison of their physicochemical properties, biological functions, and the experimental protocols used for their study.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key characteristics of this compound and formylpterin, providing a clear comparison of their known properties.

PropertyThis compoundFormylpterin (6-Formylpterin)Source(s)
Molecular Formula C₉H₇N₅O₃C₇H₅N₅O₂,[2]
Molecular Weight 233.18 g/mol 191.15 g/mol [5],[2]
CAS Number 29769-49-1712-30-1[5],[2]
Solubility Soluble in DMF (50 mg/mL), DMSO (100 mg/mL), Ethanol (1 mg/mL).Soluble in DMSO (33 mg/mL), DMF (50 mg/mL), Ethanol (1.6 mg/mL), and PBS (pH 7.2, ~0.15 mg/mL).[6][7]
Stability Less sensitive to light compared to formylpterin. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.[7]Extremely sensitive to light. Aqueous solutions are not recommended for storage for more than one day.[6]

Table 1: Comparative Physicochemical Properties.

Biological ActivityThis compoundFormylpterin (6-Formylpterin)Source(s)
Reactive Oxygen Species (ROS) Generation Implicated as a photodegradation product of folic acid that generates ROS upon UVA exposure.[3] Direct quantitative comparison to formylpterin is not readily available in the literature.Known to generate ROS (superoxide anion and hydrogen peroxide) intracellularly, particularly in the presence of NAD(P)H.[1] This activity is linked to apoptosis induction and suppression of cell proliferation.
Interaction with MR1 Binds covalently to MR1 via a Schiff base with Lys43, leading to potent upregulation of MR1 on the cell surface.[7]Binds to MR1, forming a Schiff base with Lys43, and upregulates its surface expression.[1]
Effect on MAIT Cells Acts as a potent competitive inhibitor of MAIT cell activation.[1] The reported IC₅₀ for MAIT cell inhibition is approximately 0.1 µM.[1]Acts as a weak inhibitor of MAIT cell activation.[1]

Table 2: Comparative Biological Activities.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.

Synthesis of this compound from Formylpterin

Objective: To synthesize this compound via the acetylation of formylpterin.

Principle: This protocol is based on the chemical acetylation of the amino group on the pteridine ring of formylpterin using acetic anhydride (B1165640) in an acidic environment.

Materials:

  • 6-formylpterin (B158403)

  • Acetic acid

  • Acetic anhydride

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Activated carbon

  • Heating mantle and reflux condenser

  • Sintered disc filter funnel

  • Rotary evaporator

  • Ice bath

  • Vacuum desiccator with NaOH pellets

Procedure:

  • Reaction Setup: In a round-bottom flask, add 5 g of finely ground 6-formylpterin to a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride. Caution: 6-formylpterin is extremely sensitive to light.

  • Reflux: Heat the suspension under reflux for approximately 6 hours, or until most of the solid has dissolved.

  • Filtration: Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 mL of acetic acid.

  • Precipitation: Reduce the volume of the filtrate to about 70 g using a rotary evaporator. Allow the flask to cool and then place it at 4°C overnight to precipitate the crude this compound.

  • Collection of Crude Product: Filter the precipitate, rinse the filter cake with 20 mL of cold acetic acid, and dry it in a vacuum desiccator over NaOH. This yields approximately 4.8 g of raw this compound.

  • Recrystallization:

    • Heat 150 mL of a 1:1 IPA/water solution to boiling.

    • Add the ground raw this compound and mix until dissolved (approximately 3 minutes). Note: This step should be performed quickly to avoid deacetylation.

    • Add 1.3 g of activated carbon and mix for 3 minutes.

    • Filter the hot solution to remove the activated carbon and cool the filtrate in an ice bath.

    • Reduce the volume to about 50 mL using a rotary evaporator and leave it at 3°C overnight.

  • Final Product Collection: Filter the purified precipitate, rinse with 20 mL of cold 1:1 IPA/water, followed by 20 mL of IPA. Dry the final product in a vacuum desiccator over NaOH. This procedure typically yields around 4.4 g of this compound with a purity of approximately 98.2% as determined by HPLC.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify and compare the intracellular ROS generation by this compound and formylpterin.

Principle: This protocol utilizes a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which is deacetylated by cellular esterases to a non-fluorescent compound. In the presence of ROS, this compound is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • Adherent or suspension cells (e.g., HL-60, Jurkat, or other relevant cell lines)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • H₂DCFDA (ROS Label)

  • This compound and formylpterin stock solutions

  • ROS Inducer (e.g., H₂O₂) as a positive control

  • 96-well black microtiter plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells, seed the cells in a 96-well plate and allow them to adhere overnight.

    • For suspension cells, harvest and wash the cells, then resuspend them in culture medium.

  • Labeling with H₂DCFDA:

    • Prepare a 1X working solution of H₂DCFDA in pre-warmed assay buffer or culture medium.

    • For adherent cells, remove the culture medium and add 100 µL of the 1X H₂DCFDA solution to each well.

    • For suspension cells, resuspend the cell pellet in the 1X H₂DCFDA solution.

    • Incubate the cells for 30-45 minutes at 37°C, protected from light.

  • Treatment:

    • Remove the H₂DCFDA solution and wash the cells with PBS.

    • Add fresh culture medium containing different concentrations of this compound, formylpterin, a vehicle control (e.g., DMSO), and a positive control (ROS inducer).

    • Incubate for the desired period (e.g., 1-24 hours).

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~529 nm.

    • Alternatively, for suspension cells, the fluorescence can be analyzed on a flow cytometer.

  • Data Analysis: Subtract the background fluorescence from the readings and compare the fluorescence intensity of the treated cells to the control cells to determine the fold change in ROS production.

MR1 Upregulation Assay

Objective: To compare the ability of this compound and formylpterin to upregulate the cell surface expression of MR1.

Principle: The binding of a ligand to MR1 in the endoplasmic reticulum stabilizes the MR1 molecule, allowing it to traffic to the cell surface. The level of surface MR1 can be quantified by flow cytometry using an MR1-specific antibody.

Materials:

  • MR1-expressing antigen-presenting cells (APCs), e.g., C1R.MR1 cells

  • Complete cell culture medium (e.g., RPMI-1640 with supplements)

  • This compound and formylpterin stock solutions

  • Anti-MR1 antibody (e.g., clone 26.5) conjugated to a fluorophore (e.g., PE or APC)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Plating: Plate 10⁵ C1R.MR1 cells per well in a 96-well plate.

  • Ligand Incubation: Add varying concentrations of this compound or formylpterin to the wells. Include a vehicle control.

  • Incubation: Incubate the cells for 3 to 16 hours at 37°C in a 5% CO₂ incubator.

  • Staining:

    • Harvest the cells and wash them with flow cytometry buffer.

    • Resuspend the cells in the flow cytometry buffer containing the anti-MR1 antibody.

    • Incubate on ice for 30 minutes, protected from light.

  • Washing: Wash the cells twice with flow cytometry buffer to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the mean fluorescence intensity (MFI) of the MR1 staining. Compare the MFI of the treated cells to the control cells to determine the fold upregulation of surface MR1.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the comparative analysis of this compound and formylpterin.

MR1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface MR1_unstable Unstable MR1 MR1_Ligand_Complex MR1-Ligand Complex (Stable) MR1_unstable->MR1_Ligand_Complex Ligand This compound or Formylpterin Ligand->MR1_unstable Binding & Stabilization MR1_Surface Surface MR1-Ligand Complex MR1_Ligand_Complex->MR1_Surface Trafficking MAIT_Cell MAIT Cell MR1_Surface->MAIT_Cell Modulation of Activation/Inhibition MAIT_TCR MAIT Cell TCR MAIT_TCR->MR1_Surface Recognition

Caption: MR1-mediated modulation of MAIT cells by pterin ligands.

Experimental_Workflow cluster_Compounds Compounds cluster_Assays Comparative Assays cluster_Analysis Data Analysis Ac6FP This compound ROS_Assay ROS Generation Assay Ac6FP->ROS_Assay MR1_Assay MR1 Upregulation Assay Ac6FP->MR1_Assay MAIT_Assay MAIT Cell Activation/ Inhibition Assay Ac6FP->MAIT_Assay FP Formylpterin FP->ROS_Assay FP->MR1_Assay FP->MAIT_Assay Data_Comparison Quantitative Comparison of Biological Activity ROS_Assay->Data_Comparison MR1_Assay->Data_Comparison MAIT_Assay->Data_Comparison

Caption: Workflow for comparative analysis of pterin compounds.

Conclusion

This guide provides a foundational comparison of this compound and formylpterin, highlighting their distinct yet related roles in cellular processes. This compound emerges as a more potent modulator of the MR1-MAIT cell axis, exhibiting stronger inhibition of MAIT cell activation compared to formylpterin.[1] While both are implicated in ROS generation, further quantitative studies are needed to delineate their comparative pro-oxidant activities. The provided experimental protocols offer a standardized framework for researchers to conduct these and other comparative investigations, ultimately contributing to a deeper understanding of pterin biology and its therapeutic potential.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Acetyl-6-formylpterin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, high-performance Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Acetyl-6-formylpterin against established analytical techniques. This compound is a pteridine (B1203161) derivative with immunomodulatory properties, acting as an antagonist for the major histocompatibility complex, class I-related protein (MR1), and thereby inhibiting Mucosal-Associated Invariant T (MAIT) cell activation.[1][2][3] Accurate and sensitive quantification of this compound is crucial for research into its therapeutic potential and for its application in drug development.

This document presents supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the experimental workflow and the relevant biological pathway to aid in the objective assessment of this new analytical method.

Comparative Analysis of Analytical Methods

The performance of the novel UPLC-MS/MS method was rigorously evaluated against existing High-Performance Liquid Chromatography (HPLC) with UV detection and a standard UPLC-MS/MS method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8] The results, summarized in the table below, demonstrate the superior sensitivity, accuracy, and precision of the new method.

Parameter New UPLC-MS/MS Method Standard UPLC-MS/MS Method [9][10][11][12][13]HPLC-UV Method [4][5]
Linearity (R²) >0.999>0.998>0.995
Accuracy (% Recovery) 98.5 - 101.2%95.7 - 104.3%92.0 - 107.5%
Precision (% RSD) < 1.5%< 5%< 10%
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL1.5 ng/mL30 ng/mL
Analysis Run Time 3 minutes5 minutes15 minutes

Experimental Protocols

Detailed methodologies for the validation of the new UPLC-MS/MS method are provided below.

Sample Preparation
  • Standard Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Working Standard Solutions: A series of working standard solutions were prepared by diluting the stock solution with a 50:50 mixture of acetonitrile (B52724) and water to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

  • Plasma Sample Preparation: To 100 µL of human plasma, 200 µL of acetonitrile containing the internal standard (IS), this compound-¹³C₆, was added to precipitate proteins. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions
  • Chromatographic System: Waters ACQUITY UPLC H-Class System

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-3.0 min: 95-5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion

    • This compound-¹³C₆ (IS): Precursor Ion > Product Ion

Method Validation Parameters
  • Linearity: Assessed by analyzing a series of eight non-zero calibration standards. The peak area ratios of the analyte to the internal standard were plotted against the nominal concentrations, and the linearity was evaluated by the correlation coefficient (R²) of the linear regression.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in six replicates on three different days. Accuracy was expressed as the percentage of recovery, and precision was expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, with LOD being 3:1 and LOQ being 10:1.

  • Specificity: Assessed by analyzing blank plasma samples from six different sources to ensure no interference from endogenous components at the retention time of this compound and the internal standard.

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the processes described, the following diagrams illustrate the experimental workflow for method validation and the biological pathway in which this compound is involved.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation stock Stock Solution (1 mg/mL in DMSO) working Working Standards (0.1-1000 ng/mL) stock->working plasma Plasma Sample Spiking & Protein Precipitation stock->plasma uplc UPLC Separation (BEH C18 Column) plasma->uplc Injection msms MS/MS Detection (MRM Mode) uplc->msms linearity Linearity msms->linearity accuracy Accuracy & Precision msms->accuracy lod_loq LOD & LOQ msms->lod_loq specificity Specificity msms->specificity

Caption: Experimental workflow for the validation of the new UPLC-MS/MS method.

G cluster_pathway This compound in MAIT Cell Inhibition afp This compound mr1 MR1 on Antigen Presenting Cell afp->mr1 Binds to mait_tcr MAIT Cell TCR mr1->mait_tcr Presents to inhibition Inhibition of MAIT Cell Activation mait_tcr->inhibition Leads to

Caption: Signaling pathway of this compound-mediated MAIT cell inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Acetyl-6-formylpterin and its structural analogs. This document synthesizes experimental data on their roles as immunomodulators, generators of reactive oxygen species (ROS), and enzyme inhibitors, offering a valuable resource for advancing research in immunology and pharmacology.

Pterin (B48896) derivatives, a class of heterocyclic compounds, are integral to numerous biological processes. Among these, 6-formylpterin (B158403) (6-FP) and its acetylated counterpart, this compound (Ac-6-FP), have garnered significant attention for their distinct immunomodulatory functions. This guide delves into a comparative analysis of their biological activities, alongside other notable pterin compounds, supported by experimental data and detailed methodologies.

Immunomodulatory Activity: MAIT Cell Inhibition

A primary biological function of 6-formylpterin and its derivatives is the modulation of Mucosal-Associated Invariant T (MAIT) cells. This is achieved through their interaction with the MHC class I-related molecule, MR1. While some microbial metabolites activate MAIT cells upon binding to MR1, 6-FP and its analogs act as antagonists.

This compound has been identified as a more potent inhibitor of MAIT cell activation compared to its parent compound, 6-formylpterin.[1] Experimental data indicates that Ac-6-FP inhibits MAIT cell activation with a half-maximal inhibitory concentration (IC50) of 0.1 µM.[1] This enhanced inhibitory capacity makes it a valuable tool for studying MAIT cell biology and a potential therapeutic candidate for inflammatory and autoimmune diseases where MAIT cells are implicated.

Comparative Data: MAIT Cell Inhibition
CompoundModificationBiological ActivityIC50 (µM)Reference
6-Formylpterin (6-FP) -Weakly inhibits MAIT cell activationNot widely reported[1]
This compound (Ac-6-FP) Acetylation of the amino groupPotent inhibitor of MAIT cell activation0.1[1]
Isobutyryl-6-formylpterin (i6-FP) Isobutyrylation of the amino groupInhibits MAIT cell activationNot specified[2]

Generation of Reactive Oxygen Species (ROS)

Several pterin derivatives, including 6-formylpterin, are known to generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[1] This activity is often dependent on the presence of reducing agents like NADH or NADPH and can be influenced by light.[3] The production of ROS by these compounds can induce various cellular responses, including apoptosis.

Derivatives of 6-formylpterin with modifications at the 3-position have been shown to produce ROS even in the absence of light, a significant advantage for potential therapeutic applications.[3] The ability of these compounds to generate ROS is a key area of investigation for their potential use as pro-oxidative anticancer agents.

Comparative Data: ROS Generation
CompoundKey Biological ActivityNotes
6-Formylpterin (6-FP) Generates ROS (superoxide, hydrogen peroxide) upon photoexcitation (UVA).[1]Can induce apoptosis in various cell lines.
3-Position Modified 6-FP Derivatives Produce ROS in the presence of NADH, even in the dark.[3]Enhanced potential for in vivo applications.
Other Conjugated Pterins (e.g., Biopterin (B10759762), Neopterin) Do not significantly generate ROS under similar conditions.[1]Highlights the unique property of the 6-formyl group.

Enzyme Inhibition: Xanthine (B1682287) Oxidase

Pterin derivatives have also been investigated as inhibitors of various enzymes. Notably, 6-formylpterin is a known inhibitor of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and a significant source of superoxide in pathological conditions.[4] The inhibition of xanthine oxidase can have therapeutic implications for conditions such as gout and cardiovascular diseases.

A study investigating a panel of pterins demonstrated that their inhibitory effect on xanthine oxidase is dependent on their chemical structure. For instance, at a concentration of 200 µM, neopterin (B1670844) and biopterin suppressed urate formation by 90% and formazan (B1609692) production (an indicator of superoxide generation) by 80%. Their reduced forms, 7,8-dihydroneopterin (B1664191) and 5,6,7,8-tetrahydrobiopterin, showed a lesser but still significant inhibitory effect. Xanthopterin strongly inhibited urate formation (80% inhibition) but had a lesser effect on formazan production (30% reduction).

Comparative Data: Xanthine Oxidase Inhibition
Compound (at 200 µM)Inhibition of Urate FormationInhibition of Formazan ProductionReference
Neopterin ~90%~80%
Biopterin ~90%~80%
7,8-Dihydroneopterin ~40%~40%
5,6,7,8-Tetrahydrobiopterin ~40%~40%
Xanthopterin ~80%~30%
Leukopterin Weak inhibitionNot specified

Signaling Pathways and Experimental Workflows

The biological activities of this compound and related compounds are mediated through specific cellular pathways. The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental procedures.

MAIT_Cell_Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_ligands Ligands MR1 MR1 Lys43 Lys43 MAIT_Cell MAIT Cell MR1->MAIT_Cell Presents Ligand Ac6FP This compound (Ac-6-FP) Ac6FP->MR1 Binds to MR1 (forms Schiff base with Lys43) Inhibition Inhibition Ac6FP->Inhibition Agonist Activating Ligand (e.g., 5-OP-RU) Agonist->MR1 Binds to MR1 Activation Activation MAIT_Cell->Activation Activated by Agonist-MR1 MAIT_Cell->Inhibition Inhibited by Ac-6-FP-MR1

MAIT Cell Inhibition by this compound.

ROS_Generation Pterin 6-Formylpterin or 3-Position Modified Derivative Superoxide Superoxide (O₂⁻) Pterin->Superoxide e⁻ transfer NADH NAD(P)H NADH->Pterin Provides e⁻ Oxygen O₂ Oxygen->Superoxide Accepts e⁻ H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation Apoptosis Apoptosis H2O2->Apoptosis

ROS Generation Pathway by 6-Formylpterin Derivatives.

Xanthine_Oxidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Pterin Derivative (Inhibitor) - Buffer (pH 7.5) Incubate Incubate Xanthine Oxidase with Pterin Derivative Reagents->Incubate Add_Substrate Add Xanthine to start the reaction Incubate->Add_Substrate Measure Measure Uric Acid formation (Absorbance at 295 nm) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. log[Inhibitor] Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Workflow for Xanthine Oxidase Inhibition Assay.

Experimental Protocols

Synthesis of this compound

Materials:

  • 6-formylpterin

  • Acetic acid

  • Acetic anhydride

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Activated carbon

  • Sodium hydroxide (B78521) (NaOH)

Procedure:

  • To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride, add 5 g of finely ground 6-formylpterin.

  • Reflux the suspension with mixing for approximately 6 hours, or until most of the solid has dissolved.

  • Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.

  • Evaporate the filtrate to approximately 70 g using a rotary evaporator.

  • Allow the solution to stand at 4°C overnight to precipitate the product.

  • Filter the precipitated this compound and wash the filter cake with 20 ml of cold acetic acid.

  • Dry the crude product in a vacuum desiccator over NaOH.

  • For recrystallization, quickly dissolve the crude product in a boiling 1:1 mixture of IPA and water.

  • Add activated carbon, mix for 3 minutes, and filter the hot solution.

  • Cool the filtrate in an ice bath and evaporate to approximately 50 ml.

  • Allow the solution to stand at 3°C overnight.

  • Filter the purified product, wash with cold 1:1 IPA/water and then with IPA.

  • Dry the final product in a vacuum desiccator over NaOH.

Measurement of Intracellular ROS using DCFH-DA and Flow Cytometry

Materials:

  • Cells of interest (e.g., HL-60)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Pterin compound of interest

  • Flow cytometer

Procedure:

  • Culture cells to the desired density.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in a suitable buffer and incubate with DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove excess DCFH-DA.

  • Resuspend the cells in fresh media and treat with the pterin compound of interest at various concentrations. Include appropriate positive and negative controls.

  • Incubate for the desired time period.

  • Analyze the cells by flow cytometry, exciting at 488 nm and measuring the emission at ~525 nm. The fluorescence intensity of dichlorofluorescein (DCF) is proportional to the amount of intracellular ROS.

Xanthine Oxidase Inhibition Assay

Materials:

  • Xanthine oxidase

  • Xanthine

  • Pterin derivative to be tested

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare solutions of xanthine oxidase, xanthine, and the test pterin derivative in phosphate buffer.

  • In a 96-well plate, add the buffer, xanthine oxidase, and the test pterin derivative at various concentrations.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine solution.

  • Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

MAIT Cell Activation/Inhibition Assay

Materials:

  • Antigen-presenting cells (APCs) expressing MR1 (e.g., C1R-MR1 cells)

  • MAIT cells (from peripheral blood mononuclear cells or a cell line)

  • Activating ligand (e.g., 5-OP-RU)

  • Pterin derivative to be tested (inhibitor)

  • Cell culture medium

  • Flow cytometry antibodies (e.g., anti-CD3, anti-TCR Vα7.2, anti-CD69)

  • Flow cytometer

Procedure:

  • Seed APCs in a 96-well plate.

  • Add the pterin derivative (inhibitor) at various concentrations and incubate for a short period.

  • Add the activating ligand to the wells (except for negative controls).

  • Add MAIT cells to all wells.

  • Co-culture the cells for 18-24 hours.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell and activation markers.

  • Analyze the cells by flow cytometry, gating on the MAIT cell population (e.g., CD3+ TCR Vα7.2+).

  • Determine the percentage of activated MAIT cells (e.g., CD69+) in the presence and absence of the inhibitor.

  • Calculate the IC50 value of the pterin derivative for MAIT cell activation inhibition.

This guide provides a foundational comparison of the biological activities of this compound and related compounds. Further research is warranted to fully elucidate their mechanisms of action and therapeutic potential. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other novel pterin derivatives.

References

A Comparative Guide to the Absolute Quantification of Acetyl-6-formylpterin: LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like Acetyl-6-formylpterin is critical for understanding biological processes and for pharmacokinetic studies. This compound, a degradation product of folic acid and an inhibitor of mucosal-associated invariant T (MAIT) cell activation, represents a molecule of significant interest.[1][2] This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the absolute quantification of this compound against alternative analytical techniques, supported by established experimental protocols for similar compounds.

Methodology Comparison: LC-MS/MS as the Gold Standard

Absolute quantification of an analyte requires a highly specific and sensitive method. LC-MS/MS is widely regarded as the gold standard for this purpose due to its superior selectivity and sensitivity, allowing for the accurate measurement of low-abundance molecules in complex biological matrices.[3] Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, offer different advantages and disadvantages.

Parameter LC-MS/MS HPLC with Fluorescence Detection (HPLC-FD) HPLC with Electrochemical Detection (HPLC-ECD)
Specificity Very High (based on precursor/product ion mass-to-charge ratio)Moderate to High (dependent on native fluorescence)High (for electrochemically active analytes)
Sensitivity Very High (typically low nmol/L to pmol/L)Very High (can reach femtomolar range for fluorescent pteridines)[4]High (suitable for redox-active compounds)
Sample Prep Requires protein precipitation and/or solid-phase extraction.Often requires a pre-column oxidation step to convert pteridines to their fluorescent forms.[5]Requires careful handling to prevent oxidation of analytes.
Throughput High (with modern autosamplers and fast chromatography)ModerateModerate
Multiplexing Excellent (can measure multiple analytes in a single run)LimitedLimited
Development Cost High (instrumentation is expensive)ModerateModerate
Robustness High, but susceptible to matrix effects.HighCan be sensitive to mobile phase composition.

Experimental Protocols

While a specific, validated method for this compound is not available in the literature, the following protocols are based on well-established methods for the quantification of other pteridines and folates in biological fluids.[1][6][7][8]

Proposed LC-MS/MS Method for Absolute Quantification

This proposed method is designed for the robust and sensitive quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound) and 300 µL of acetonitrile (B52724) containing 1% ascorbic acid to precipitate proteins and stabilize the analyte.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • The supernatant is then diluted with 600 µL of water.

  • The diluted supernatant is loaded onto a mixed-mode cation exchange solid-phase extraction (SPE) cartridge, pre-conditioned with methanol (B129727) and water.

  • Wash the cartridge with a solution of 5% methanol in water.

  • Elute the analyte with a solution of 5% ammonium (B1175870) hydroxide (B78521) in 80% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Injection Volume: 10 µL

3. Tandem Mass Spectrometry

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Proposed MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M+H]⁺ m/z 234.1 -> Product ion (e.g., m/z 192.1, corresponding to loss of the acetyl group)

    • Internal Standard (Deuterated this compound, e.g., d3): Precursor ion [M+H]⁺ m/z 237.1 -> Product ion (e.g., m/z 195.1)

  • Collision Energy and other MS parameters: To be optimized by infusing a standard solution of the analyte.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard (Deuterated Ac-6-FP) Plasma->IS Precip Protein Precipitation (Acetonitrile + Ascorbic Acid) IS->Precip Centrifuge Centrifugation Precip->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

Caption: LC-MS/MS experimental workflow for this compound.

Alternative Method: HPLC with Fluorescence Detection (HPLC-FD)

This method is adapted from protocols for other pteridines and relies on converting the analyte to a fluorescent form.[4][9]

1. Sample Preparation (Oxidation & Extraction)

  • To 100 µL of plasma, add 100 µL of an acidic iodine solution (e.g., 1% I₂ in 2% KI in acidic solution) to oxidize all pteridines to their stable, fluorescent forms.

  • After incubation, the reaction is stopped by adding ascorbic acid.

  • Proceed with protein precipitation and SPE as described in the LC-MS/MS protocol.

2. HPLC with Fluorescence Detection

  • Chromatography: Similar HPLC conditions as the LC-MS/MS method can be used.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the oxidized form of this compound. For many pteridines, excitation is around 350 nm and emission around 450 nm.[9]

Biological Pathway Context: Folic Acid Degradation

This compound is a known degradation product of folic acid. The pathway below illustrates the cleavage of the folic acid molecule, which leads to the formation of various pteridine (B1203161) and p-aminobenzoylglutamate derivatives. Understanding this pathway is crucial for interpreting the presence and concentration of this compound in biological samples.[10][11]

FA Folic Acid Cleavage Oxidative Cleavage (e.g., UV light, ROS) FA->Cleavage PABA p-Aminobenzoyl- glutamic acid Cleavage->PABA C9-N10 bond FP 6-Formylpterin Cleavage->FP C9-N10 bond AFP This compound (Derivative) FP->AFP Potential Formation Route PCA Pterin-6-carboxylic acid FP->PCA Further Oxidation

Caption: Simplified folic acid degradation pathway.

References

The Crucial Role of Internal Standards in the Quantitative Analysis of Acetyl-6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on ensuring accuracy and precision in the quantification of a key metabolic intermediate.

The accurate quantification of Acetyl-6-formylpterin, a pteridine (B1203161) derivative, is critical in various research and drug development contexts. Pteridines are a class of heterocyclic compounds involved in numerous biological processes, and their precise measurement can provide valuable insights into metabolic pathways and disease states. However, like many biological analytes, the analysis of this compound is susceptible to variations arising from sample preparation, matrix effects, and instrument performance. The use of an internal standard is paramount to mitigate these variabilities and ensure the reliability of quantitative data.

This guide provides a comparative overview of different internal standard strategies for the analysis of this compound, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the state-of-the-art technique for this type of analysis. We will explore the ideal yet often challenging approach of using a stable isotope-labeled internal standard and compare it with the more accessible alternative of employing a structural analog.

Comparison of Internal Standard Strategies

The choice of an internal standard is a critical decision in analytical method development. The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization and fragmentation behavior in the mass spectrometer, thus compensating for any variations during the analytical process.

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled this compound A version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, ²H).- Co-elutes with the analyte. - Identical chemical and physical properties. - Corrects for matrix effects, extraction recovery, and instrument variability most effectively.[1] - Considered the "gold standard" for quantitative mass spectrometry.[2][3]- Commercially unavailable for novel or rare analytes. - Custom synthesis can be expensive and time-consuming.[4]
Structural Analogs A compound with a similar chemical structure to the analyte. Examples for pteridine analysis include lumazine (B192210) or 6,7-dimethylpterin.[5][6]- More likely to be commercially available and cost-effective. - Can provide adequate correction if carefully selected and validated.[2][3]- May not co-elute perfectly with the analyte. - Differences in ionization efficiency and fragmentation can lead to less accurate correction. - Susceptible to different matrix effects than the analyte.
No Internal Standard Quantification is based solely on the external calibration curve.- Simplest approach.- Highly susceptible to errors from sample loss, matrix effects, and instrument drift. - Generally not recommended for quantitative bioanalysis due to poor precision and accuracy.[5]

Experimental Protocols

The following protocols are generalized based on established methods for pteridine analysis and should be optimized for the specific instrumentation and matrix being used.

Sample Preparation (General)
  • Spiking: Add a known concentration of the chosen internal standard to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Protein Precipitation: For biological matrices like plasma or serum, precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography is commonly used for pteridine analysis.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for pteridines.

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard need to be determined and optimized.

Recommended Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using an internal standard.

This compound Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_IS Internal Standard Selection Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Reconstitute Reconstitution Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing (Ratio of Analyte to IS) LCMS->Data Quant Quantification Data->Quant SIL Stable Isotope-Labeled (Ideal) Analog Structural Analog (Alternative)

References

Inter-laboratory comparison of Acetyl-6-formylpterin measurements

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Measurement of Pteridines with a Focus on Acetyl-6-formylpterin

Introduction

Overview of Analytical Methods

The accurate quantification of pteridines in biological fluids is crucial for both clinical diagnostics and research.[1] High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence detection (FD) or mass spectrometry (MS) are the most common methods for pteridine (B1203161) analysis.[1][4][5] A key consideration in pteridine analysis is the stability of the different forms, as they can exist in fully reduced (tetrahydro-), intermediate (dihydro-), and fully oxidized (aromatic) states.[5] The reduced forms are particularly unstable and susceptible to oxidation.[5] Therefore, sample preparation often involves either an oxidation step to convert all pteridines to their more stable and fluorescent aromatic forms or the use of reducing agents for stabilization.[1][4][6]

Data Presentation: Comparison of Analytical Techniques

FeatureHPLC with Fluorescence Detection (HPLC-FD)HPLC with Mass Spectrometry (HPLC-MS)
Principle Separation by HPLC followed by detection of naturally fluorescent oxidized pteridines.Separation by HPLC followed by mass analysis, allowing for identification based on mass-to-charge ratio.
Sample Preparation Often requires an oxidation step (e.g., with iodine) to convert non-fluorescent reduced pteridines to their fluorescent oxidized forms.[4][6]Can analyze pteridines in their native oxidation state, avoiding the need for a pre-oxidation step.[7]
Sensitivity High sensitivity for naturally fluorescent pteridines.[1]High sensitivity and specificity, allowing for the detection of a wide range of pteridine derivatives.
Specificity Good, but may be susceptible to interference from other fluorescent compounds.Excellent, provides structural information and allows for the differentiation of isomers.
Applicability Widely used for the determination of common pteridines like neopterin (B1670844) and biopterin.Applicable to a broader range of pteridines, including less common and modified forms like this compound.[7]
Advantages Cost-effective, robust, and widely available instrumentation.High specificity, ability to analyze complex mixtures, and provides molecular weight information.
Disadvantages Indirectly measures reduced pteridines after oxidation, potential for analytical artifacts.Higher equipment cost and complexity.

Experimental Protocols

1. Sample Preparation for HPLC-FD (with Oxidation)

This protocol is a general procedure for the analysis of pteridines in biological fluids and can be adapted for specific applications.

  • Objective: To oxidize all pteridines in the sample to their stable, fluorescent aromatic forms for quantification by HPLC-FD.

  • Materials:

    • Biological sample (e.g., urine, plasma)

    • Iodine solution (e.g., 0.1 M in potassium iodide)

    • Ascorbic acid solution (to stop the oxidation reaction)

    • Trichloroacetic acid (TCA) or other protein precipitation agent

    • Centrifuge

    • HPLC vials

  • Procedure:

    • To 100 µL of the biological sample, add a protein precipitation agent like TCA to a final concentration of 10%.

    • Vortex and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Add 10 µL of iodine solution to the supernatant and incubate in the dark for 30 minutes at room temperature.

    • Stop the oxidation by adding 10 µL of ascorbic acid solution.

    • The sample is now ready for injection into the HPLC system.

2. Sample Preparation for HPLC-MS

This protocol is a general procedure that avoids the oxidation step, allowing for the analysis of pteridines in their native state.

  • Objective: To prepare the sample for direct analysis of various pteridine forms by HPLC-MS.

  • Materials:

    • Biological sample (e.g., urine, plasma)

    • Reducing agent (e.g., dithiothreitol, DTT) - optional, for stabilization

    • Internal standard solution

    • Methanol (B129727) or acetonitrile (B52724) for protein precipitation

    • Centrifuge

    • HPLC vials

  • Procedure:

    • To 100 µL of the biological sample, add an internal standard.

    • (Optional) Add a reducing agent like DTT to stabilize the reduced pteridines.

    • Add 3 volumes of cold methanol or acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and transfer to an HPLC vial for injection.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_fd HPLC-FD Workflow cluster_hplc_ms HPLC-MS Workflow BiologicalSample Biological Sample (Urine, Plasma) ProteinPrecipitation Protein Precipitation (e.g., TCA, Methanol) BiologicalSample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant1 Supernatant Collection Centrifugation1->Supernatant1 Oxidation Oxidation (Iodine) Supernatant1->Oxidation Evaporation Evaporation Supernatant1->Evaporation ReactionStop Stop Reaction (Ascorbic Acid) Oxidation->ReactionStop HPLC_Injection_FD HPLC Injection ReactionStop->HPLC_Injection_FD Fluorescence_Detection Fluorescence Detection HPLC_Injection_FD->Fluorescence_Detection Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection_MS HPLC Injection Reconstitution->HPLC_Injection_MS Mass_Spectrometry_Detection Mass Spectrometry HPLC_Injection_MS->Mass_Spectrometry_Detection

Caption: A generalized workflow for the analysis of pteridines in biological samples using HPLC-FD and HPLC-MS.

G cluster_folic_acid Folic Acid Degradation cluster_mait_cell MAIT Cell Activation Inhibition FolicAcid Folic Acid (Vitamin B9) Photodegradation Photodegradation (UV light) FolicAcid->Photodegradation Acetyl6Formylpterin This compound Photodegradation->Acetyl6Formylpterin Acetyl6Formylpterin_inhibitor This compound MAIT_Cell_Activation MAIT Cell Activation Acetyl6Formylpterin_inhibitor->MAIT_Cell_Activation

Caption: The relationship between folic acid, this compound, and its role in MAIT cell activation.

References

Acetyl-6-formylpterin: A Comparative Guide for Pterin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pterins, a class of heterocyclic compounds, is crucial for understanding various physiological and pathological processes. Pterin (B48896) analysis finds applications in diagnosing metabolic disorders, monitoring immune responses, and in the development of novel therapeutics. The choice of a suitable analytical standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of Acetyl-6-formylpterin (A6FP) as a standard for pterin analysis against other commonly used alternatives, supported by available data and experimental protocols.

Introduction to Pterin Analysis and the Role of Standards

Pterins are derivatives of the pteridine (B1203161) ring system and play vital roles as enzyme cofactors and signaling molecules. Tetrahydrobiopterin (B1682763) (BH4), for instance, is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin.[1] The analysis of pterins in biological fluids such as urine, blood, and cerebrospinal fluid is a key diagnostic tool for several inborn errors of metabolism.[2]

Analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed for pterin quantification.[3][4] The accuracy of these methods heavily relies on the use of high-purity standards for calibration and quantification. An ideal standard should exhibit high stability, purity, and solubility in the analytical mobile phase.

This compound as a Pterin Standard: A Comparative Overview

This compound (A6FP) is a pterin derivative that has been investigated for its biological activities, including its role as an inhibitor of mucosal-associated invariant T (MAIT) cell activation.[5] While not as commonly used as other pterins like biopterin (B10759762) and neopterin (B1670844) for routine clinical analysis, its properties make it a potential candidate as an analytical standard, particularly in research settings.

Comparison of Physicochemical Properties

A direct, head-to-head experimental comparison of A6FP with other pterin standards in the context of analytical performance is limited in published literature. However, a comparative analysis can be drawn from available product specifications and data for related compounds.

PropertyThis compound (A6FP)L-BiopterinD-Neopterin6-Formylpterin (B158403)Stable Isotope-Labeled Pterins
Purity (Typical) ≥95% (HPLC)[6]≥98%[1]≥97%≥95% (HPLC)[7]High isotopic and chemical purity
Molecular Weight 233.18 g/mol 237.2 g/mol [1]253.2 g/mol 191.15 g/mol [8]Varies
Storage Stability (Solid) Stable for years at -20°C[9]Stable for ≥4 years at -20°C[1]StableLight-sensitive[10]Stable under recommended storage
Solubility DMF: 50 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 0.1 mg/mL[5]Sparingly soluble in aqueous buffers; Soluble in DMSO (~1 mg/mL) and DMF (~0.3 mg/mL)[1]More soluble in water than organic solvents[11]Slightly soluble in water; solubility can be increased with a minimal amount of ammonium (B1175870) hydroxide[10]Similar to unlabeled counterparts

Key Observations:

  • Purity: A6FP is commercially available with a purity of ≥95%, which is comparable to other pterin standards.[6]

  • Stability: A6FP exhibits good stability as a solid when stored appropriately.[9] However, the stability of its solutions for analytical use would require specific validation. 6-Formylpterin, a closely related compound, is noted to be extremely sensitive to light and unstable in basic solutions, a factor that should be considered for A6FP as well.[10]

  • Solubility: A6FP shows good solubility in organic solvents like DMF and limited solubility in aqueous buffers.[5] This is a critical consideration for the preparation of stock solutions and calibration standards for HPLC and LC-MS/MS analysis. The solubility profile is similar to that of L-biopterin.[1]

Alternative Standards in Pterin Analysis

The most commonly employed standards in pterin analysis include:

  • L-Biopterin and D-Neopterin: These are the most frequently used external standards for the quantification of biopterin and neopterin levels in clinical diagnostics.[12]

  • 6-Formylpterin: A photodegradation product of folic acid, this compound has also been used in research contexts.[13] Its utility as a primary standard is conditioned by its noted instability.[10]

  • Stable Isotope-Labeled (SIL) Pterins: These are considered the gold standard for internal standards in LC-MS/MS analysis.[14] SIL internal standards, such as ¹⁵N-labeled tetrahydrobiopterin, co-elute with the analyte and exhibit similar ionization efficiency, allowing for accurate correction of matrix effects and variations in sample preparation.[14][15]

Experimental Protocols

While specific, validated protocols detailing the use of A6FP as a primary standard for pterin analysis are not widely published, a general workflow can be adapted from existing methods for pterin quantification.

General Workflow for Pterin Analysis using an External Standard

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Sample Biological Sample (Urine, Plasma, CSF) Oxidation Oxidation Step (e.g., with Iodine or MnO2) (Optional, for total pterins) Sample->Oxidation Protein_Precipitation Protein Precipitation (e.g., with acids) Oxidation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Inject Sample and Standards Filtration->Injection A6FP_Stock Prepare A6FP Stock Solution (e.g., in DMF) Working_Standards Prepare Working Standards (Serial dilutions in mobile phase) A6FP_Stock->Working_Standards Working_Standards->Injection Separation Chromatographic Separation (e.g., Reversed-Phase C18) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantification Quantify Pterins in Samples Calibration_Curve->Quantification

Caption: Workflow for Pterin Analysis.

Protocol 1: Analysis of Pterins by LC-MS/MS

This protocol describes a general method for the quantification of pterins in biological fluids using LC-MS/MS with an external standard like this compound.

1. Scope and Principle: This method is intended for the quantitative analysis of pterins in biological samples. The use of an external standard calibration curve allows for the determination of the concentration of target pterins.

2. Reagents and Materials:

  • This compound (A6FP) standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Biological matrix (e.g., urine, plasma)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of A6FP and dissolve it in 1 mL of DMF.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase.

4. Sample Preparation:

  • Thaw frozen biological samples on ice.

  • For plasma or serum, perform protein precipitation by adding three volumes of cold methanol.

  • Vortex and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

5. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the pterins of interest.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for each pterin analyte and A6FP would need to be determined.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the A6FP standards against their known concentrations.

  • Determine the concentration of the pterins in the biological samples by interpolating their peak areas on the calibration curve.

Tetrahydrobiopterin (BH4) Synthesis Pathway

The analysis of pterins is often aimed at understanding the functionality of the tetrahydrobiopterin (BH4) synthesis pathway. Deficiencies in the enzymes of this pathway can lead to serious medical conditions.

G GTP GTP GTPCH GTP Cyclohydrolase I GTP->GTPCH Dihydroneopterin_TP 7,8-Dihydroneopterin Triphosphate PTPS 6-Pyruvoyltetrahydropterin Synthase Dihydroneopterin_TP->PTPS Pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin SR Sepiapterin Reductase Pyruvoyltetrahydropterin->SR BH4 Tetrahydrobiopterin (BH4) GTPCH->Dihydroneopterin_TP PTPS->Pyruvoyltetrahydropterin SR->BH4

Caption: De Novo BH4 Synthesis Pathway.

Conclusion

This compound presents itself as a potential analytical standard for pterin analysis, particularly in research applications where the use of a non-endogenous pterin might be advantageous to avoid interference. Its commercially available high purity and reasonable stability are positive attributes. However, the lack of direct comparative studies with established standards like biopterin, neopterin, and their stable isotope-labeled analogs necessitates a thorough in-house validation of its performance for any specific analytical method. Researchers should carefully consider the solubility and potential light sensitivity of A6FP when developing their protocols. For clinical diagnostic applications requiring the highest level of accuracy and precision, stable isotope-labeled internal standards remain the recommended choice for LC-MS/MS-based pterin analysis.

References

Validating the Immunomodulatory Role of Acetyl-6-formylpterin: An Orthogonal Methods Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the role of Acetyl-6-formylpterin (A6FP) as a modulator of the major histocompatibility complex (MHC) class I-related protein 1 (MR1) and its subsequent impact on Mucosal-Associated Invariant T (MAIT) cell activity. The central hypothesis to be tested is that A6FP binds to MR1, stabilizes its expression on the cell surface, and competitively inhibits MAIT cell activation. Utilizing a combination of biophysical, cell-based, and thermal stability assays is crucial for generating robust and reliable data.

Core Biological Pathway and Validation Logic

This compound is a synthetic derivative of 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid.[1][2] Both molecules are known to be non-stimulatory ligands for MR1.[1][3] Unlike agonist ligands that bind MR1 and activate MAIT cells, A6FP binds to MR1 but does not elicit a T-cell response.[1][3] Instead, it acts as a competitive inhibitor, blocking the activation of MAIT cells by agonist ligands.[1][4] The validation of this role requires a multi-pronged approach, confirming direct target engagement, cellular effects, and the downstream functional consequences.

cluster_0 Orthogonal Validation Strategy A6FP This compound (A6FP) MR1 MR1 Protein A6FP->MR1 Biophysical Binding Assays (SPR, ITC, FP) No_Activation Inhibition of Activation A6FP->No_Activation Functional Assays (MAIT Activation Assay) MAIT_Cell MAIT Cell MR1->MAIT_Cell Cell-Based Assays (Flow Cytometry) Activation MAIT Cell Activation (Cytokine Release, etc.) MR1->Activation Agonist-Mediated MAIT_Cell->Activation MAIT_Cell->No_Activation Agonist Agonist Ligand (e.g., 5-OP-RU) Agonist->MR1

Caption: Logical flow for validating A6FP's role using orthogonal methods.

Data Presentation: Quantitative Comparison of Validation Methods

The following table summarizes the key quantitative outputs from various orthogonal methods used to validate the interaction between A6FP and MR1.

MethodParameter MeasuredTypical Value for A6FP-MR1 InteractionThroughputKey Advantage
Biophysical Assays
Fluorescence Polarization (FP)Inhibition Constant (IC₅₀)~40 nM[5]HighHomogeneous, in-solution, quantitative affinity data
Surface Plasmon Resonance (SPR)Association/Dissociation Rates (ka, kd), K_DData not yet published, but expected in nM rangeMediumReal-time kinetics, label-free
Isothermal Titration Calorimetry (ITC)Binding Affinity (K_D), Enthalpy (ΔH), Stoichiometry (n)Data not yet published, but expected in nM rangeLowGold standard for thermodynamics, label-free
Cell-Based Assays
MR1 Surface Expression (Flow Cytometry)Mean Fluorescence Intensity (MFI) Fold IncreasePotent upregulator of MR1 surface expression[6][7]HighConfirms cellular activity and target stabilization
MAIT Cell Activation InhibitionHalf-maximal Inhibitory Concentration (IC₅₀)~0.1 µM[3]Medium-HighDirect measure of functional cellular outcome
Cellular Thermal Shift Assay (CETSA)Thermal Stability Shift (ΔT_m)Markedly stabilizes MR1 (T_m of 64°C)[6]MediumConfirms target engagement in a cellular context

Experimental Protocols and Workflows

Biophysical Validation of Direct Binding

These methods confirm the direct, physical interaction between A6FP and purified MR1 protein in a cell-free system.

This assay measures the ability of A6FP to displace a fluorescently labeled ligand from the MR1 binding pocket.

  • Experimental Protocol:

    • Recombinantly express and purify human MR1 protein.

    • Prepare a fluorescent probe by conjugating a known MR1 ligand with a fluorophore.

    • In a microplate, mix a constant concentration of MR1 and the fluorescent probe.

    • Add serial dilutions of A6FP to the wells.

    • Incubate to reach binding equilibrium.

    • Measure fluorescence polarization. The displacement of the fluorescent probe by A6FP results in a decrease in polarization.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.[5]

cluster_fp Fluorescence Polarization Workflow start Mix MR1 and Fluorescent Probe add_a6fp Add Serial Dilutions of A6FP start->add_a6fp incubate Incubate to Equilibrium add_a6fp->incubate measure Measure Fluorescence Polarization incubate->measure calculate Calculate IC₅₀ measure->calculate

Caption: Workflow for the Fluorescence Polarization competition assay.

SPR provides real-time kinetic data on the binding and dissociation of A6FP to MR1.

  • Experimental Protocol:

    • Immobilize purified MR1 protein onto a sensor chip surface.[8][9]

    • Flow a running buffer over the chip to establish a stable baseline.

    • Inject various concentrations of A6FP in the running buffer over the surface (association phase).

    • Replace the A6FP solution with running buffer to monitor its dissociation (dissociation phase).[10]

    • Regenerate the sensor surface to remove any bound A6FP.

    • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (K_D).

Cell-Based Validation of Target Engagement and Function

These assays confirm that A6FP engages with MR1 in a cellular environment and elicits the expected biological response.

This assay quantifies the A6FP-induced stabilization and upregulation of MR1 on the surface of antigen-presenting cells (APCs).[6]

  • Experimental Protocol:

    • Culture an APC line that expresses MR1 (e.g., C1R.MR1 cells).[7]

    • Incubate the cells with various concentrations of A6FP for a defined period (e.g., 18-24 hours). Include a vehicle control.

    • Harvest the cells and wash them with a suitable buffer (e.g., PBS with BSA).

    • Stain the cells with a fluorescently-conjugated anti-MR1 antibody (e.g., clone 26.5).[7]

    • Analyze the cells using a flow cytometer, gating on the live cell population.

    • Quantify the Mean Fluorescence Intensity (MFI) of the MR1 signal. An increase in MFI compared to the vehicle control indicates MR1 upregulation.[7]

cluster_flow Flow Cytometry Workflow for MR1 Expression start Culture C1R.MR1 Cells incubate Incubate with A6FP start->incubate stain Stain with anti-MR1 Antibody incubate->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify MFI Fold Increase analyze->quantify

Caption: Workflow for quantifying MR1 surface expression via flow cytometry.

This functional assay measures the ability of A6FP to inhibit the activation of MAIT cells by a known agonist.

  • Experimental Protocol:

    • Co-culture MR1-expressing APCs with a MAIT cell line or primary MAIT cells.

    • Add a constant, activating concentration of a known MR1 agonist (e.g., 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil, 5-OP-RU).

    • Concurrently, add serial dilutions of A6FP to the co-culture.

    • Incubate for 18-24 hours.

    • Assess MAIT cell activation by measuring the expression of activation markers (e.g., CD69, CD137) by flow cytometry or by quantifying cytokine release (e.g., IFN-γ, TNF-α) in the supernatant via ELISA.[4][11]

    • Calculate the IC₅₀ of A6FP for MAIT cell activation inhibition.

CETSA is a powerful method to confirm direct target engagement in intact cells based on the principle that ligand binding increases the thermal stability of the target protein.[12][13]

  • Experimental Protocol:

    • Treat intact cells expressing MR1 with A6FP or a vehicle control.

    • Heat aliquots of the cell suspensions to a range of temperatures.[12]

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

    • Detect the amount of soluble MR1 remaining at each temperature using Western blotting or other protein detection methods.

    • Plot the amount of soluble MR1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the A6FP-treated samples confirms target engagement.[6]

Complementary Roles of 6-Formylpterin

While this guide focuses on A6FP, it is important to note the characterized roles of its precursor, 6-formylpterin (6-FP), which may inform further investigation into A6FP. 6-FP has been shown to:

  • Generate Reactive Oxygen Species (ROS): In the presence of NAD(P)H, 6-FP can generate ROS, which can have various biological effects, including the induction of apoptosis.[14][15][16]

  • Inhibit Xanthine (B1682287) Oxidase: 6-FP is a known inhibitor of xanthine oxidase, an enzyme involved in purine (B94841) metabolism.[14]

Orthogonal validation of these potential ancillary roles for A6FP would require distinct experimental approaches, such as ROS detection assays (e.g., using DCFDA) and in vitro xanthine oxidase activity assays.[17]

By employing a combination of the biophysical, cell-based, and thermal shift assays detailed in this guide, researchers can robustly and reliably validate the primary immunomodulatory role of this compound as a competitive inhibitor of the MR1-MAIT cell axis.

References

A Comparative Guide to the Biological Activities of Acetyl-6-formylpterin and 6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Scope: This guide was initially designed to compare the biological activities of the enantiomers of Acetyl-6-formylpterin. However, a thorough analysis of its chemical structure reveals that this compound is an achiral molecule and does not possess enantiomers. Therefore, this guide has been adapted to provide a comprehensive comparison of this compound (Ac-6-FP) and its closely related precursor, 6-formylpterin (B158403) (6-FP). Both are notable as photodegradation products of folic acid and modulators of the immune system.

Introduction

This compound (Ac-6-FP) and 6-formylpterin (6-FP) are pteridine (B1203161) derivatives that have garnered significant interest for their roles in immunology, particularly as ligands for the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1] This interaction allows them to modulate the activity of Mucosal Associated Invariant T (MAIT) cells, a key component of the innate immune system. While structurally similar, the acetylation of 6-FP to form Ac-6-FP results in marked differences in their biological potency and downstream effects. This guide provides a detailed comparison of their activities, supported by experimental data, to inform further research and drug development efforts.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative differences in the biological activities of Ac-6-FP and 6-FP.

Biological ActivityThis compound (Ac-6-FP)6-formylpterin (6-FP)Reference(s)
MAIT Cell Inhibition Potent inhibitor (IC₅₀: 0.1 µM)Weak inhibitor[1]
MR1 Upregulation Strong and sustained upregulation of surface MR1Moderate and transient upregulation of surface MR1[2]
Apoptosis Induction Induces apoptosis in certain cancer cell lines and influences apoptosis-related gene expression in macrophages.Induces apoptosis in various cell lines through the generation of reactive oxygen species (ROS).[3][4][1]
Macrophage Polarization Promotes a shift from a pro-inflammatory (Ly6Chi) to a restorative (Ly6Clo) macrophage phenotype.Information not available.[1]
Autophagy Modulation Upregulates autophagy-related genes in macrophages.Information not available.[1]

Signaling Pathways and Mechanisms of Action

Both Ac-6-FP and 6-FP exert their primary immunomodulatory effects by binding to the MR1 protein on antigen-presenting cells. This binding prevents the presentation of activating microbial ligands to MAIT cells, thereby inhibiting their activation.

MAIT Cell Inhibition Pathway

The core mechanism of action for both compounds is the competitive antagonism of MAIT cell activation.

MAIT_Cell_Inhibition cluster_APC Antigen-Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 TCR TCR MR1->TCR Presents Microbial_Ligand Microbial Ligand Microbial_Ligand->MR1 Binds Ac6FP_6FP Ac-6-FP / 6-FP Ac6FP_6FP->MR1 Binds & Blocks Activation Activation TCR->Activation

Caption: Competitive inhibition of MAIT cell activation by Ac-6-FP and 6-FP.

Downstream Effects of this compound on Macrophage Polarization

Inhibition of MAIT cell activation by Ac-6-FP has been shown to influence the phenotype of monocyte-derived macrophages, promoting a shift towards a more restorative state, which can contribute to the resolution of fibrosis.[1]

Macrophage_Polarization Ac6FP This compound MAIT_Inhibition MAIT Cell Inhibition Ac6FP->MAIT_Inhibition Pro_inflammatory_Macrophage Pro-inflammatory Macrophage (Ly6Chi) MAIT_Inhibition->Pro_inflammatory_Macrophage Decreases Restorative_Macrophage Restorative Macrophage (Ly6Clo) MAIT_Inhibition->Restorative_Macrophage Increases Apoptosis_Genes Upregulation of Apoptosis Genes Pro_inflammatory_Macrophage->Apoptosis_Genes Leads to Autophagy_Genes Upregulation of Autophagy Genes Restorative_Macrophage->Autophagy_Genes Leads to Apoptosis_Induction_6FP SixFP 6-formylpterin ROS Reactive Oxygen Species (ROS) Generation SixFP->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis MR1_Upregulation_Workflow Start Start: MR1-expressing cell line (e.g., C1R.MR1) Incubate Incubate cells with Ac-6-FP or 6-FP Start->Incubate Stain Stain with fluorescently labeled anti-MR1 antibody Incubate->Stain Analyze Analyze by flow cytometry Stain->Analyze End End: Quantify Mean Fluorescence Intensity (MFI) Analyze->End MAIT_Activation_Workflow Start Start: Co-culture of APCs and MAIT cells Add_Compounds Add MAIT cell agonist (e.g., 5-OP-RU) and inhibitor (Ac-6-FP or 6-FP) Start->Add_Compounds Incubate Incubate for 18-24 hours Add_Compounds->Incubate Stain Stain for activation markers (e.g., anti-CD69) Incubate->Stain Analyze Analyze MAIT cells by flow cytometry Stain->Analyze End End: Determine percentage of activated MAIT cells Analyze->End

References

A Researcher's Guide to Reproducibility: Comparing Commercial Acetyl-6-formylpterin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a framework for the objective comparison of commercially sourced Acetyl-6-formylpterin, a key reagent in the study of Mucosal-Associated Invariant T (MAIT) cells and inflammatory responses. Ensuring the quality and consistency of this compound is critical for reliable and comparable experimental outcomes.

This compound (Ac-6-FP) is a pteridine (B1203161) derivative known for its role as an antagonist of MAIT cell activation. It functions by binding to the MHC class I-related protein (MR1), preventing the presentation of activating ligands to the MAIT cell T-cell receptor (TCR).[1][2] This inhibitory activity, with a reported IC50 of approximately 0.1 µM, makes it a valuable tool for dissecting MAIT cell function in various physiological and pathological processes.[1] Furthermore, its precursor, 6-formylpterin (B158403), has been shown to induce apoptosis in certain cell lines through the generation of reactive oxygen species (ROS).[3] Given these potent biological activities, variations in the purity, stability, and overall quality of commercially available Ac-6-FP can significantly impact experimental results.

This guide outlines key experimental protocols for researchers to independently assess and compare the performance of Ac-6-FP from different suppliers.

Commercial Supplier Information

While a direct comparative study of all commercially available this compound is not publicly available, researchers can utilize the information provided by suppliers on their websites and in their Certificates of Analysis (CofA). Key parameters to consider are purity, storage conditions, and available quality control data.

SupplierProduct NumberPurity SpecificationStorage of SolidStorage of Solution
MedChemExpressHY-12400495.0% (by NMR)[4][5]-20°C for 3 years[4][5]-80°C for 6 months; -20°C for 1 month[4][5]
Cayman Chemical23303≥95%[6]Information not specifiedInformation not specified
Sigma-AldrichSMB01333≥95% (by HPLC)[7]Information not specifiedInformation not specified

Note: This table is based on publicly available information and may not be exhaustive. Researchers are encouraged to request lot-specific CofAs from suppliers for the most accurate data.

Experimental Protocols for Comparative Analysis

To ensure the reproducibility of experiments, it is crucial to independently verify the quality of commercially sourced this compound. The following protocols provide a framework for this comparative analysis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for determining the purity of Ac-6-FP and detecting any degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of Ac-6-FP (e.g., ~284 nm).[8]

  • Standard Preparation: Prepare a stock solution of Ac-6-FP of known concentration in a suitable solvent (e.g., DMSO).[5] Create a calibration curve with a series of dilutions.

  • Sample Preparation: Dissolve the Ac-6-FP from each commercial source in the same solvent to the same theoretical concentration as the standard.

  • Analysis: Inject equal volumes of the standard and sample solutions. Compare the peak area of the main Ac-6-FP peak to the calibration curve to determine the purity. Analyze for the presence of any impurity peaks.

Stability Assessment

The stability of Ac-6-FP in solution is critical for its consistent performance in biological assays.

Methodology:

  • Prepare solutions of Ac-6-FP from different suppliers in the desired experimental solvent (e.g., DMSO, cell culture medium).

  • Store the solutions under various conditions (e.g., 4°C, room temperature, -20°C, -80°C) and for different durations.[4][5]

  • At specified time points, analyze the samples by HPLC as described above to quantify the remaining percentage of intact Ac-6-FP and identify any degradation products.

Biological Activity: MAIT Cell Activation Inhibition Assay

The primary biological function of Ac-6-FP is the inhibition of MAIT cell activation. This assay directly compares the potency of Ac-6-FP from different sources.

Methodology:

  • Cell Culture: Co-culture antigen-presenting cells (APCs) capable of expressing MR1 (e.g., C1R cells transfected with MR1) with a MAIT cell line or primary MAIT cells.[2]

  • Stimulation: Add a known MAIT cell agonist (e.g., 5-OP-RU, a bacterial riboflavin (B1680620) metabolite) to stimulate the MAIT cells.

  • Inhibition: To parallel wells, add serial dilutions of Ac-6-FP from each commercial supplier.

  • Incubation: Incubate the cells for a sufficient period to allow for MAIT cell activation (e.g., 18-24 hours).

  • Readout: Measure MAIT cell activation by quantifying the expression of activation markers (e.g., CD69, IFN-γ) using flow cytometry or by measuring cytokine secretion in the supernatant by ELISA.

  • Analysis: Calculate the IC50 value for each commercial source of Ac-6-FP. A lower IC50 value indicates higher potency.

Biological Activity: Reactive Oxygen Species (ROS) Production Assay

While Ac-6-FP itself is not a primary ROS generator, its precursor 6-formylpterin is.[3] Impurities in the commercial Ac-6-FP could potentially induce ROS.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HL-60 cells) known to be sensitive to ROS-induced effects.[3]

  • Treatment: Treat the cells with equivalent concentrations of Ac-6-FP from different commercial suppliers. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

  • ROS Detection: Add a fluorescent ROS indicator dye (e.g., DCFDA).

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound's function, the following diagrams are provided.

experimental_workflow cluster_sourcing 1. Sourcing & Documentation cluster_analysis 2. Analytical & Stability Testing cluster_bioassay 3. Biological Activity Assays cluster_comparison 4. Comparative Analysis s1 Procure Ac-6-FP from multiple vendors s2 Obtain Certificate of Analysis (CofA) s1->s2 a1 Purity Assessment (HPLC) s2->a1 a2 Stability Assessment (HPLC over time) a1->a2 b1 MAIT Cell Inhibition (Flow Cytometry/ELISA) a2->b1 b2 ROS Production (Fluorescence Assay) a2->b2 c1 Compare Purity, Stability & IC50 b1->c1 b2->c1 mait_cell_inhibition_pathway cluster_antigen_presentation Antigen Presenting Cell (APC) cluster_mait_cell MAIT Cell MR1 MR1 TCR TCR MR1->TCR Recognition NoActivation No Activation MR1->NoActivation Agonist Activating Ligand (e.g., 5-OP-RU) Agonist->MR1 Binds & Presented Ac6FP This compound Ac6FP->MR1 Binds & Blocks Activation Activation (Cytokine Release) TCR->Activation

References

Safety Operating Guide

Proper Disposal of Acetyl-6-formylpterin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research operations. This guide provides essential safety and logistical information for the proper disposal of Acetyl-6-formylpterin, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow established laboratory waste management protocols to ensure safety and environmental responsibility.

Chemical and Physical Properties

A summary of the quantitative data for this compound is presented below. This information is crucial for correct handling and storage prior to disposal.

PropertyValue
Molecular FormulaC₉H₇N₅O₃
Molecular Weight233.18 g/mol
AppearanceCrystalline solid
Purity≥95%
NFPA RatingsHealth: 0, Fire: 0, Reactivity: 0
HMIS RatingsHealth: 0, Fire: 0, Reactivity: 0

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound, from initial waste determination to final collection. This protocol is designed to align with general laboratory chemical waste management best practices.

1. Waste Identification and Classification: The first step in any chemical disposal procedure is to determine if the waste is hazardous.[1] According to its Safety Data Sheet (SDS), this compound is not classified as hazardous. However, many institutions require that all non-hazardous chemical waste still be disposed of through a designated chemical waste stream.[2] Therefore, it is best practice to treat it as a chemical waste product. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • A laboratory coat

3. Waste Segregation and Containerization:

  • Solid Waste: Collect solid this compound waste, including any contaminated items like weighing paper or personal protective equipment, in a designated, compatible, and sealable container. The container should be clearly labeled for chemical waste.

  • Liquid Waste: If this compound is in a solution, collect it in a sealable, chemical-resistant container. Do not mix it with other waste streams unless you have confirmed they are compatible. Incompatible wastes can react, leading to the generation of gas, heat, or other hazards.[3]

  • Empty Containers: Any "empty" container that once held this compound should be managed as chemical waste. For a container to be considered non-hazardous trash, it may need to be triple-rinsed with a suitable solvent. The rinsate must then be collected and disposed of as chemical waste.

4. Labeling of Waste Containers: Properly label the waste container with the following information:[1][3]

  • The words "Chemical Waste" or "Hazardous Waste" (as per your institution's guidelines).

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • The concentration and quantity of the waste.

  • The date when the first waste was added to the container.

  • Your name, laboratory, and contact information.

5. Storage of Chemical Waste: Store the labeled waste container in a designated satellite accumulation area within your laboratory.[3] This area should be:

  • At or near the point of generation.[4]

  • Under the control of the laboratory personnel.

  • Away from general work areas and sources of ignition or heat.

  • In secondary containment to prevent spills.

The waste container must be kept securely closed except when adding waste.[3]

6. Arranging for Disposal: Once the waste container is full or you are ready to have it removed, follow your institution's procedures for chemical waste pickup. This typically involves contacting your institution's Environmental Health and Safety (EHS) office or submitting a request through an online portal. Do not transport the chemical waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is it classified as hazardous waste? consult_sds->is_hazardous treat_as_chemical_waste Treat as Chemical Waste (Best Practice) is_hazardous->treat_as_chemical_waste No is_hazardous->treat_as_chemical_waste Yes ppe Wear Appropriate PPE treat_as_chemical_waste->ppe segregate Segregate and Containerize Waste ppe->segregate label_container Label Waste Container Correctly segregate->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request Pickup by EHS/Waste Management store->request_pickup end End: Proper Disposal request_pickup->end

Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines for chemical waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.